contactin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
126904-29-8 |
|---|---|
分子式 |
C6H4N6 |
同义词 |
contactin |
产品来源 |
United States |
Foundational & Exploratory
The Contactin Protein Family: A Technical Guide to their Function in the Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Contactin (CNTN) family of neural cell adhesion molecules, a subgroup of the immunoglobulin superfamily (IgSF), plays a pivotal role in the intricate processes of nervous system development, function, and maintenance.[1] This technical guide provides an in-depth exploration of the six-member this compound family (CNTN1-6), detailing their functions in axon guidance, myelination, synapse formation, and plasticity.[2][3] It summarizes key quantitative data, outlines detailed experimental methodologies for their study, and illustrates their complex signaling pathways and interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the roles of Contactins in neural circuitry and their implications in neurological and neurodevelopmental disorders.
Introduction to the this compound Protein Family
The this compound family consists of six structurally related proteins (CNTN1-6) that are tethered to the neuronal cell membrane via a glycosylphosphatidylinositol (GPI) anchor.[1] Their extracellular domain is characterized by six immunoglobulin (Ig)-like domains and four fibronectin type III (FNIII)-like repeats.[1] Lacking an intracellular domain, Contactins exert their functions by forming cis and trans interactions with a variety of binding partners, including other cell adhesion molecules, extracellular matrix components, and receptor tyrosine phosphatases.[1][4] These interactions are crucial for mediating cell-cell recognition and signaling events that orchestrate the precise wiring and function of the nervous system.[3]
Core Functions of this compound Family Members in the Nervous System
Each member of the this compound family exhibits distinct but sometimes overlapping expression patterns and functional roles throughout the central and peripheral nervous systems.[1] Their functions are critical from early embryonic development through to the maintenance of mature neural circuits.
Axon Guidance and Neurite Outgrowth
Several this compound members are instrumental in guiding developing axons to their correct targets.
-
This compound-1 (CNTN1) and This compound-2 (CNTN2/TAG-1) are well-characterized as guidance molecules for axonal pathfinding and fasciculation.[2] CNTN2, for instance, is transiently expressed on the surface of axons during development and is involved in axonal elongation and guidance.
-
This compound-4 (CNTN4) acts as an axon guidance molecule in the olfactory system, where it is crucial for the establishment of proper odor maps.[5]
-
This compound-6 (CNTN6) plays a role in orienting the growth of apical dendrites of cortical pyramidal neurons and guiding the projection and branching of corticospinal tract axons.[6]
Myelination and Axonal Domain Organization
Contactins are key players in the formation and maintenance of myelinated axons, ensuring rapid saltatory conduction.
-
CNTN1 is essential for the formation of paranodal junctions, the specialized regions flanking the nodes of Ranvier. It forms a complex with this compound-associated protein (Caspr/CNTNAP1) on the axonal membrane, which interacts with Neurofascin-155 on the glial membrane to establish these critical axo-glial septate-like junctions.[2][4] The absence of CNTN1 leads to disorganized paranodal junctions and a reduction in nerve conduction velocity.[4]
-
CNTN2 is localized to the juxtaparanodal region of myelinated axons, where it forms a complex with Caspr2 (CNTNAP2). This complex is essential for the proper clustering of voltage-gated potassium channels (Kv1) at this domain.
Synapse Formation and Plasticity
Contactins are also involved in the formation, maturation, and plasticity of synapses.
-
CNTN1 is important for synaptic plasticity in the hippocampus.[5] Studies in CNTN1-deficient mice have shown impairments in long-term depression.[5]
-
This compound-4 (CNTN4) has been implicated in synaptic plasticity and is considered a risk gene for several neuropsychiatric disorders, including autism spectrum disorder (ASD).[3]
-
This compound-6 (CNTN6) contributes to synapse formation between parallel fibers and Purkinje cells in the cerebellum.[6] A deficiency in CNTN6 leads to a reduced synapse density and increased granule cell death.[6]
Quantitative Data on this compound Expression and Interactions
Quantitative analysis of this compound expression and binding affinities provides crucial insights into their functional significance.
| This compound Member | Key Expression Areas (Rodent/Human) | Developmental Expression Profile (Rodent) | Known Binding Partners | Binding Affinity (Kd) |
| CNTN1 | Retina, spinal cord, cerebral cortex, hippocampus, cerebellum, oligodendrocytes[1] | Highly expressed in migrating granule cells in the postnatal cerebellum.[1] | Caspr (CNTNAP1), Neurofascin-155, Receptor Protein Tyrosine Phosphatase β (RPTPβ), PTPRZ, Notch, PTPα, Fyn[1][4][7] | Not specified |
| CNTN2/TAG-1 | Hippocampus, olfactory bulb, cerebellar granule cells (adult rodent)[4] | Highest expression during early developmental stages.[4] | Caspr2 (CNTNAP2), NrCAM, L1, NCAM, Amyloid Precursor Protein (APP)[8] | ~200 nM (homophilic interaction)[9] |
| CNTN3/BIG-1 | Granule cells of the hippocampal dentate gyrus, outer layer of the cerebral cortex, Purkinje cells of the cerebellum (adult mouse)[4] | Highest expression in the adult mouse brain, very low in embryonic brain.[4] | PTPRG[6] | Not specified |
| CNTN4/BIG-2 | Cerebellum, occipital lobe, frontal lobe, thalamus, cerebral cortex, substantia nigra (human); Olfactory sensory neurons, CA1 region of the hippocampus, layers II-V of the cerebral neocortex (mouse)[1] | Peaks between postnatal day P0 and P7 in olfactory cells.[1] | PTPRG, Amyloid Precursor Protein (APP)[5][6] | 0.22 µM (for APP)[6] |
| CNTN5/NB-2 | Amygdala, occipital lobe (human); Thalamus, caudate putamen (rodent)[1] | Expression starts mainly after birth.[10] | PTPRG, CNTNAP4[6][11] | Not specified |
| CNTN6/NB-3 | Layer V of the cortex, cerebellum (mouse)[1] | Expression in the cerebellum increases until P7 and reaches a maximum at P15.[1] | CHL1, PTPRG, PTPα, Notch[12] | Not specified |
Signaling Pathways and Molecular Interactions
Contactins function as part of larger molecular complexes to transduce signals that regulate neuronal development and function. Below are diagrams illustrating some of the key signaling pathways and interactions.
Caption: CNTN1 forms a cis-complex with Caspr1 on the axon, which interacts in trans with Neurofascin-155 on the glial cell to form the paranodal junction.
References
- 1. CONTACTINS: STRUCTURAL ASPECTS IN RELATION TO DEVELOPMENTAL FUNCTIONS IN BRAIN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of this compound-associated protein-like 2 in neurodevelopmental disease and human cerebral cortex evolution [frontiersin.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. This compound-associated Protein 1 (Caspr1) Regulates the Traffic and Synaptic Content of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)-type Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Members of the vertebrate this compound and amyloid precursor protein families interact through a conserved interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Plasma Levels of this compound-Associated Protein-Like 2 in Children with Autism Spectrum Disorder: Links to Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct roles for the cell adhesion molecule Contactin2 in the development and function of neural circuits in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of this compound 2 homophilic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound 4, -5 and -6 differentially regulate neuritogenesis while they display identical PTPRG binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Association of Cell Adhesion Molecules this compound-6 and Latrophilin-1 Regulates Neuronal Apoptosis [frontiersin.org]
The Pivotal Role of Contactins in Shaping the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Contactin family of neural cell adhesion molecules stands as a cornerstone in the intricate process of central nervous system (CNS) development. These glycosylphosphatidylinositol (GPI)-anchored proteins, comprising six distinct members (this compound-1 to -6), are instrumental in orchestrating a symphony of cellular events that include neuronal migration, axon guidance, myelination, and the formation and plasticity of synapses. Their dynamic expression patterns and complex molecular interactions underscore their significance in establishing the precise neural circuitry essential for proper brain function. Dysregulation of this compound-mediated pathways has been increasingly implicated in a range of neurodevelopmental and neurological disorders, highlighting their potential as therapeutic targets. This technical guide provides an in-depth exploration of the multifaceted roles of Contactins in CNS development, presenting key quantitative data, detailed experimental methodologies, and visual representations of their signaling networks to empower further research and drug discovery in this critical field.
Introduction to the this compound Family
The this compound family belongs to the immunoglobulin superfamily (IgSF) and is characterized by a conserved structure featuring six N-terminal immunoglobulin-like (Ig) domains, four fibronectin type III-like (FNIII) domains, and a C-terminal GPI anchor that moors them to the extracellular leaflet of the plasma membrane.[1][2] This structure facilitates a wide array of homophilic and heterophilic interactions, enabling them to act as critical mediators of cell-cell communication within the developing CNS. Each member of the this compound family exhibits a unique, yet sometimes overlapping, spatiotemporal expression pattern, suggesting both distinct and redundant functions in neural development.[2][3]
Core Functions of Contactins in CNS Development
Contactins are integral to several fundamental processes that shape the architecture and functionality of the CNS.
Myelination
This compound-1 (CNTN1) plays an indispensable role in the process of myelination, the formation of the lipid-rich sheath around axons that enables rapid nerve impulse conduction.[1] It is expressed on both axons and oligodendrocytes, the myelin-forming cells of the CNS.[1] CNTN1 forms a critical complex with this compound-associated protein 1 (Caspr1) at the paranodal junctions, the regions flanking the nodes of Ranvier. This complex is essential for the proper organization of these junctions and the segregation of ion channels.[4] Studies on Cntn1 knockout mice have revealed severe hypomyelination in the CNS, with a significant reduction in the number of myelinated axons, particularly those with smaller diameters.[1]
Axon Guidance and Neuronal Migration
Several this compound family members, notably this compound-2 (CNTN2/TAG-1) and this compound-4 (CNTN4), are crucial for guiding developing axons to their correct targets and for the migration of neurons to their final positions within the brain.[2][5] CNTN2 is transiently expressed on the surface of elongating axons and at growth cones, where it interacts with other cell adhesion molecules and extracellular matrix components to navigate the complex environment of the developing CNS.[5] CNTN4 has been shown to be a key player in the formation of the olfactory map by guiding the axons of olfactory sensory neurons.[6] Furthermore, CNTN1 is involved in the radial migration of newborn neurons in the developing neocortex.[7]
Synapse Formation and Plasticity
Contactins are also implicated in the formation, maturation, and plasticity of synapses, the specialized junctions where neurons communicate. This compound-6 (CNTN6), for instance, is important for the survival of granule cells and the formation of synapses between parallel fibers and Purkinje cells in the cerebellum.[2] The absence of CNTN6 leads to a decreased synapse density in this region.[2]
Quantitative Data on this compound Interactions and Expression
The function of Contactins is underpinned by their specific molecular interactions and precise expression levels during development. The following tables summarize key quantitative data from the literature.
| Interacting Proteins | This compound Member(s) | Binding Affinity (Kd) / IC50 | Experimental Method | Reference(s) |
| Amyloid Precursor Protein (APP) | CNTN4 | 0.22 µM | Biolayer Interferometry | [8] |
| Amyloid Precursor Protein (APP) | CNTN3 | 6.3 µM | Biolayer Interferometry | [8] |
| Amyloid Precursor Protein (APP) | CNTN5 | 16.2 µM | Biolayer Interferometry | [8] |
| Protein Tyrosine Phosphatase Receptor Gamma (PTPRG) | CNTN4 | IC50: 235 nM | Competitive Binding Assay | [1] |
| Protein Tyrosine Phosphatase Receptor Gamma (PTPRG) | CNTN5 | IC50: 261 nM | Competitive Binding Assay | [1] |
| Protein Tyrosine Phosphatase Receptor Gamma (PTPRG) | CNTN3 | IC50: 489 nM | Competitive Binding Assay | [1] |
| Protein Tyrosine Phosphatase Receptor Gamma (PTPRG) | CNTN6 | IC50: 519 nM | Competitive Binding Assay | [1] |
Table 1: Binding Affinities of this compound Interactions. This table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for key interactions between this compound family members and their binding partners.
| This compound Member | CNS Region | Developmental Stage | Phenotypic Consequence of Knockout | Quantitative Change | Reference(s) |
| CNTN1 | Optic Nerve | Postnatal Day 16 (P16) | Hypomyelination | ~60% reduction in myelinated axons | [1] |
| CNTN1 | Optic Nerve | P16 | Altered Axon Diameter | Increased ratio of small-diameter axons (0.2-0.4 µm) | [1] |
| CNTN6 | Cerebellum | Postnatal | Defective Synaptogenesis | Decreased synapse density between parallel fibers and Purkinje cells | [2] |
| CNTN6 | Cerebellum | Postnatal | Increased Granule Cell Death | Increased apoptosis of granule cells | [2] |
Table 2: Quantitative Phenotypes of this compound Knockout Mice. This table summarizes key quantitative findings from studies on mice lacking specific this compound genes, highlighting the impact on CNS development.
Key Signaling Pathways Involving Contactins
Contactins, lacking an intracellular domain, transduce signals by forming complexes with transmembrane proteins. These interactions initiate intracellular signaling cascades that are vital for neurodevelopment.
This compound-Caspr Complex in Myelination
At the paranodal junctions, CNTN1 forms a cis-complex with the transmembrane protein Caspr1. This complex then interacts in trans with Neurofascin-155 (NF155) on the surface of oligodendrocytes. This trimolecular interaction is fundamental for the formation and stability of the paranodal axo-glial junctions, which are essential for the clustering of voltage-gated sodium channels at the nodes of Ranvier and the proper propagation of action potentials.
This compound Interaction with Receptor Protein Tyrosine Phosphatases (RPTPs)
Contactins interact with members of the receptor protein tyrosine phosphatase family, such as PTPRZ and PTPRG, to regulate intracellular signaling. For example, the interaction between CNTN1 and PTPRZ on glial cells can promote neurite outgrowth. These interactions modulate the phosphorylation state of intracellular substrates, thereby influencing cytoskeletal dynamics and gene expression.
Experimental Protocols for Studying Contactins
Advancing our understanding of this compound function requires robust and reproducible experimental methodologies. This section outlines key protocols adapted for the study of Contactins.
Co-Immunoprecipitation (Co-IP) of this compound Complexes from Brain Tissue
This protocol is designed to isolate this compound-containing protein complexes from native brain tissue to identify and validate interacting partners.
Materials:
-
Fresh or frozen mouse brain tissue (e.g., cerebellum, cortex)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.
-
Primary antibody against the this compound of interest (e.g., anti-CNTN1)
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Tissue Homogenization: Homogenize brain tissue in ice-cold Co-IP Lysis/Wash Buffer using a Dounce homogenizer.
-
Lysate Preparation: Incubate the homogenate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Remove the beads using a magnetic stand.
-
Immunoprecipitation: Add the primary anti-Contactin antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
In Situ Hybridization for this compound mRNA in Developing Brain Sections
This protocol allows for the visualization of the spatial and temporal expression patterns of this compound mRNAs within the developing CNS.
Materials:
-
Cryosections of mouse embryonic or postnatal brain tissue
-
Digoxigenin (DIG)-labeled antisense RNA probe for the this compound mRNA of interest
-
Hybridization buffer (e.g., containing 50% formamide, 5x SSC, Denhardt's solution)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for colorimetric detection
-
Microscope for imaging
Procedure:
-
Probe Synthesis: Generate a DIG-labeled antisense RNA probe by in vitro transcription from a linearized plasmid containing the cDNA for the target this compound.
-
Tissue Preparation: Fix cryosections with 4% paraformaldehyde, followed by proteinase K treatment to improve probe accessibility.
-
Hybridization: Apply the DIG-labeled probe in hybridization buffer to the sections and incubate overnight at a temperature optimized for the specific probe (typically 65-70°C).
-
Washing: Perform a series of stringent washes to remove unbound probe.
-
Immunodetection: Block non-specific binding sites and incubate the sections with an anti-DIG-AP antibody.
-
Color Development: Add NBT/BCIP substrate and allow the color reaction to proceed until the desired signal intensity is reached.
-
Imaging: Mount the sections and visualize the expression pattern of the this compound mRNA using a bright-field microscope.
Cell Adhesion Assay
This assay quantifies the adhesive properties of Contactins by measuring the binding of cells to a substrate coated with a this compound or its interacting partner.
Materials:
-
96-well cell culture plates
-
Purified recombinant this compound protein or an interacting partner
-
Cell line expressing the corresponding binding partner (or a control cell line)
-
Fluorescent cell dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the purified recombinant protein overnight at 4°C. Block non-specific binding sites with bovine serum albumin (BSA).
-
Cell Labeling: Label the cells with a fluorescent dye according to the manufacturer's instructions.
-
Adhesion: Add the labeled cells to the coated wells and incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Analysis: Compare the fluorescence intensity between different conditions (e.g., different coated proteins, presence of blocking antibodies) to quantify cell adhesion.
Conclusion and Future Directions
The this compound family of cell adhesion molecules are undeniably central to the precise and complex development of the CNS. Their involvement in critical processes from myelination to synapse formation underscores their importance in establishing a functional nervous system. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further dissect the intricate molecular mechanisms governed by Contactins.
Future research should focus on elucidating the complete interactome of each this compound member at different developmental stages, which will provide a more comprehensive understanding of their signaling networks. The development of more specific pharmacological modulators of this compound interactions will be crucial for exploring their therapeutic potential in neurodevelopmental and neurodegenerative disorders. Furthermore, advanced imaging techniques will be invaluable in visualizing the dynamic localization and function of Contactins in living developing tissues. A deeper understanding of the role of Contactins in CNS development will undoubtedly pave the way for novel therapeutic strategies aimed at repairing and regenerating the nervous system.
References
- 1. Structural Basis for Interactions Between this compound Family Members and Protein-tyrosine Phosphatase Receptor Type G in Neural Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. novusbio.com [novusbio.com]
- 5. This compound-2/TAG-1, active on the front line for three decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Members of the vertebrate this compound and amyloid precursor protein families interact through a conserved interface - PMC [pmc.ncbi.nlm.nih.gov]
Contactin gene family and protein structure.
An In-depth Technical Guide to the Contactin Gene Family and Protein Structure
Executive Summary
The Contactins (CNTNs) are a family of six neural cell adhesion molecules belonging to the immunoglobulin (Ig) superfamily, playing critical roles in the development and maintenance of the nervous system.[1] Tethered to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor, they lack an intracellular domain and function primarily as co-receptors, forming complexes with transmembrane proteins to transduce signals.[1][2][3][4] Their functions are diverse, encompassing axonal guidance, synapse formation, and the organization of specialized axonal domains such as the nodes of Ranvier.[1] Genetic links between CNTN genes, particularly CNTN4, CNTN5, and CNTN6, and neurodevelopmental disorders like Autism Spectrum Disorder (ASD) have underscored their importance in brain health and disease.[2] This guide provides a comprehensive overview of the this compound gene family, their conserved protein structure, key signaling pathways, and the experimental methodologies used for their study.
The this compound Gene Family
The this compound family consists of six structurally related, axon-associated proteins (CNTN1-6) that are predominantly expressed in the nervous system, found in neurons as well as in oligodendrocytes and their precursors.[1][4][5] While structurally similar, each member has distinct yet overlapping roles in the formation and maintenance of neural circuits.[1][2]
| Table 1: Overview of the this compound Gene Family Members | | :--- | :--- | :--- | :--- | | Member | Alternative Names | Chromosome Location (Human) | Primary Functions & Associations | | CNTN1 | F3, F11, this compound | 12q11-q12[6] | Forms paranodal junctions with Caspr; crucial for myelination and synaptic plasticity; ligand for Notch.[1][3][6] | | CNTN2 | TAG-1, Axonin-1 | 1q32.1 | Axon guidance and fasciculation; forms a complex with Caspr2; interacts with L1-CAM.[1][2][3] | | CNTN3 | BIG-1 | 3p26.3 | Implicated in neurodevelopment; associated with ASD.[2] Cellular pathways are largely unknown.[1] | | CNTN4 | BIG-2 | 3p26.3-p26.2[2] | Guiding molecule in olfactory and optic neuron wiring; associated with ASD and 3p deletion syndrome.[1][2] | | CNTN5 | NB-2 | 11q22.1[2] | Implicated in auditory neuron circuitry; associated with ASD.[1][2] | | CNTN6 | NB-3 | 3p26.3[2] | Involved in oligodendrocyte development and synapse formation; interacts with CHL1.[1][3] |
Conserved Protein Structure
All six members of the this compound family share a characteristic extracellular domain architecture. This structure consists of six N-terminal Ig C2-type domains followed by four fibronectin type III (FNIII) repeats.[2][3][7] A key feature of this family is the absence of a transmembrane or intracellular domain. Instead, they are anchored to the outer leaflet of the plasma membrane by a C-terminal GPI anchor.[1][2][3][4] This structural arrangement necessitates their interaction with other transmembrane proteins to relay signals into the cell.[3]
Caption: General domain structure of a this compound protein.
**3. Signaling Pathways and Molecular Interactions
Due to their GPI-anchored nature, Contactins function by forming cis (on the same membrane) or trans (on opposing membranes) complexes with other proteins to initiate intracellular signaling cascades.
The Paranodal Axon-Glia Junction
One of the most well-characterized roles for Contactins is the formation of paranodal junctions, which are critical for saltatory nerve conduction. At the paranode, the axonally expressed CNTN1 forms a cis-complex with this compound-associated protein (Caspr, also known as CNTNAP1).[1][3] This CNTN1/Caspr complex is essential for organizing the junction and interacts in trans with Neurofascin-155 (NF-155), a glial isoform of Neurofascin located on the myelin sheath loops.[1][3] This tripartite complex establishes the physical barrier between the node of Ranvier and the juxtaparanode.
Caption: Molecular organization at the paranodal junction.
Notch Signaling Pathway
Contactins can also function as ligands for the Notch receptor, a key pathway in cell fate determination. Specifically, CNTN1 and CNTN6 have been identified as functional ligands for Notch, playing a role in regulating oligodendrocyte differentiation.[3] This interaction highlights a mechanism by which axonal signals can directly influence glial cell development.
Caption: Contactins as ligands for the Notch receptor.
Other Key Interactions
-
Receptor Protein Tyrosine Phosphatases (RPTPs): CNTN1 interacts with PTPα, which can recruit the intracellular tyrosine kinase Fyn.[1][3]
-
L1 Family CAMs: CNTN1 and CNTN2 interact with members of the L1 family of cell adhesion molecules, such as L1 and NrCAM, in both cis and trans configurations to mediate axon guidance and fasciculation.[3]
-
This compound-Associated Proteins (Casprs): Beyond the paranode, other Contactins form complexes with different Caspr family members (Caspr1-5), suggesting a broader role for these complexes in the nervous system.[3][8][9]
-
Amyloid Precursor Protein (APP): Interactions have been indicated between Contactins and APP, suggesting a potential role in the pathophysiology of Alzheimer's disease.[2][10]
Quantitative Data
Quantitative analyses from knockout mouse models and clinical studies have been crucial in elucidating the functions of Contactins.
| Table 2: Quantitative Analysis of Myelination in Cntn1-KO Mice Optic Nerves | | :--- | :--- | :--- | | Parameter | Wild-Type (WT) | Cntn1-KO | | Myelinated Axons (P16) | 54% | 21% (~60% reduction)[11] | | Nodal Structures Flanked by Myelin | 76% | 31% (~60% reduction)[11] | | Oligodendrocyte Membrane Extension | Baseline | ~50% reduction[11] | | Affected Axon Population | - | Predominantly smaller-diameter axons (<0.6 µm)[11] | Data from studies on postnatal day 16 (P16) mice.
| Table 3: Alterations of this compound Protein Levels in Cerebrospinal Fluid (CSF) of Dementia Patients | | :--- | :--- | :--- | | This compound Member | Condition vs. Alzheimer's Disease (AD) | Fold Change (FC) | | CNTN2 | Behavioral Variant Frontotemporal Dementia (bvFTD) | 0.77[5] | | CNTN3 | Parkinson's Disease Dementia/Dementia with Lewy Bodies (PDD/DLB) | 0.72[5] | | CNTN4 | bvFTD | 0.75[5] | | CNTN4 | PDD/DLB | 0.75[5] | | CNTN5 | bvFTD | 0.67[5] | | CNTN5 | PDD/DLB | 0.73[5] | Data derived from multiple reaction monitoring (MRM) mass spectrometry analysis.
| Table 4: Correlation of CSF this compound-2 with other Biomarkers | | :--- | :--- | :--- | | Correlated Biomarker | Patient Group | Correlation Coefficient (r) | | Neurogranin | Controls | 0.62[10] | | Neurogranin | Alzheimer's Disease (AD) | 0.60[10] | | BACE1 | Controls | 0.64[10] | | BACE1 | Alzheimer's Disease (AD) | 0.46[10] | These strong correlations suggest a functional link between this compound-2 and synaptic integrity (Neurogranin) and APP processing (BACE1).
Experimental Protocols
The study of this compound protein function and interactions relies on a combination of molecular biology, biochemistry, and imaging techniques.
Protocol: Co-Immunoprecipitation (Co-IP) for cis-Interaction Analysis
This method is used to determine if two proteins, such as CNTN1 and Caspr, interact within the same cell membrane.
-
Cell Lysis: Lyse cells or tissue expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-Caspr) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the "prey" protein (e.g., anti-CNTN1) to detect its presence in the complex.
Caption: Workflow for a co-immunoprecipitation experiment.
Protocol: Immunofluorescence Staining of Paranodal Junctions
This protocol is used to visualize the specific localization of proteins like this compound and Caspr in myelinated axons.[12]
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA). Dissect the tissue of interest (e.g., optic nerve, sciatic nerve) and post-fix for 1-5 hours.[11][12] For cryosectioning, embed the tissue in OCT compound.
-
Sectioning: Cut 10 µm thick sections using a cryostat and mount on charged glass slides.[12]
-
Permeabilization & Blocking: Permeabilize the sections with a buffer containing a detergent like Triton X-100 (e.g., 0.2% Triton X-100 in PBS) for 10 minutes. Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies diluted in blocking buffer (e.g., rabbit anti-Contactin and mouse anti-Caspr) overnight at 4°C.
-
Washing: Wash the slides three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate with species-specific fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash the slides again, add a nuclear counterstain if desired (e.g., DAPI), and mount with an anti-fade mounting medium. Image using a confocal microscope to assess colocalization.
Protocol: CSF Sample Preparation for Multiple Reaction Monitoring (MRM) Mass Spectrometry
This method allows for the precise quantification of all six this compound proteins in cerebrospinal fluid.[5]
-
Sample Preparation: Collect CSF samples and store at -80°C. Thaw on ice before use.
-
Reduction and Alkylation: Reduce protein disulfide bonds by incubating the sample at 95°C for 10 minutes.
-
Protein Digestion: Add Trypsin/LysC at an enzyme-to-protein ratio of 1:50 and incubate overnight at 37°C to digest proteins into peptides.
-
Digestion Quenching: Stop the digestion by adding 1% trifluoroacetic acid (TFA).
-
Peptide Fractionation: Use strong cation exchange (SCX) STAGE tips to fractionate the digested peptides. Elute peptides using increasing concentrations of ammonium (B1175870) acetate (B1210297) (75, 125, 200, 300, 450 mM) in 20% acetonitrile.
-
Mass Spectrometry Analysis: Analyze the fractions using a mass spectrometer operating in MRM mode. Use stable isotope-labeled standard peptides for each this compound protein to ensure accurate quantification.
Conclusion
The this compound gene family represents a group of indispensable cell adhesion molecules that orchestrate the intricate wiring of the nervous system. Their unique GPI-anchored structure dictates a reliance on protein partners to mediate their diverse functions, from the structural organization of myelinated axons to the nuanced regulation of glial cell development. The growing association of CNTN gene variants with complex neurodevelopmental disorders highlights their significance. A deeper understanding of their structure, interactions, and signaling pathways, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for developing novel therapeutic strategies for a range of neurological conditions.
References
- 1. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CONTACTINS: STRUCTURAL ASPECTS IN RELATION TO DEVELOPMENTAL FUNCTIONS IN BRAIN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound proteins in cerebrospinal fluid show different alterations in dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 1 - Wikipedia [en.wikipedia.org]
- 7. This compound 1: An Important and Emerging Oncogenic Protein Promoting Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and function of the this compound-associated protein family in myelinated axons and their relationship with nerve diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and function of the this compound-associated protein family in myelinated axons and their relationship with nerve diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-2, a synaptic and axonal protein, is reduced in cerebrospinal fluid and brain tissue in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. This compound-Associated Protein (Caspr) and this compound Form a Complex That Is Targeted to the Paranodal Junctions during Myelination | Journal of Neuroscience [jneurosci.org]
Expression pattern of contactin-1 in the developing brain.
An In-depth Technical Guide to the Expression Pattern of Contactin-1 in the Developing Brain
Audience: Researchers, scientists, and drug development professionals.
This compound-1 (CNTN1), also known as F3 or F11, is a cell adhesion molecule belonging to the immunoglobulin (Ig) superfamily.[1][2] It is anchored to the outer leaflet of the cell membrane via a glycosylphosphatidylinositol (GPI) anchor and possesses an extracellular domain consisting of six Ig-like repeats and four fibronectin type III-like domains.[3][4] As it lacks an intracellular domain, CNTN1 relies on interactions with transmembrane proteins to transduce signals.[1]
CNTN1 is a pivotal player in the developing central nervous system (CNS), where its precise spatio-temporal expression orchestrates key events including neuronal migration, axon guidance, neurite outgrowth, myelination, and synapse formation.[1][3][4][5] Its expression is not static but dynamically regulated across different brain regions and developmental stages, ensuring the correct formation of complex neural circuits.[6][7] This guide provides a comprehensive overview of the expression pattern of CNTN1 in the developing brain, details the experimental methodologies used for its study, and illustrates its key signaling pathways.
Spatio-Temporal Expression of this compound-1
The expression of CNTN1 is dynamically regulated, appearing in distinct neuronal and glial populations at specific developmental time points. Its presence is critical in the cerebral cortex, cerebellum, and for the process of myelination throughout the CNS.
Cerebral Cortex
During the development of the neocortex, newborn neurons migrate from the ventricular zone (VZ) towards the cortical plate (CP).[3][4] CNTN1 is essential for this radial migration. Studies using in utero electroporation to knock down CNTN1 have shown that its absence leads to a delay in neuronal migration, with many neurons remaining in the intermediate zone (IZ) and VZ.[3][4] This migration defect is linked to CNTN1's role in regulating the morphology of migrating neurons, particularly the transition from a multipolar to a bipolar state.[3][4] Overexpression of CNTN1 in the VZ has been shown to promote the proliferation of neural precursors, indicating its role in maintaining the timing of neurogenesis.[3][4]
Cerebellum
In the postnatal cerebellum, the expression of this compound family members is sequential and critical for the proper formation of cerebellar circuitry.[8][9]
-
This compound-2 (TAG-1) is the first to be expressed on postmitotic granule cells in the inner external granular layer (EGL) as they begin to extend parallel fibers.[6][8][9]
-
As these granule cells mature and migrate, the expression of TAG-1 is downregulated and replaced by This compound-1 .[2][5][6]
-
CNTN1 expression is prominent on older parallel fibers in the molecular layer, where it is required for their proper fasciculation and compaction.[9] It is also found on the axons and cell bodies of Golgi cells and mossy fibers.[1][2][5]
-
This precise temporal switch from CNTN2 to CNTN1 is crucial; premature expression of CNTN1 in granule cells leads to a reduction in their proliferation and abnormal Purkinje cell dendrite development, resulting in a transiently smaller cerebellum.[6]
Myelination and Nodal/Paranodal Domains
CNTN1 is expressed by both neurons and oligodendrocytes and is indispensable for myelination and the organization of the nodes of Ranvier.[1][10]
-
Oligodendrocyte Development : CNTN1 is strongly expressed by developing oligodendrocytes.[10] Its interaction with Notch acts as a ligand, promoting the generation of oligodendrocytes from progenitor cells.[1]
-
Paranodal Junctions : At the axon surface, CNTN1 forms a critical complex with this compound-associated protein (Caspr) and the glial-derived Neurofascin-155 (NF155) to establish the paranodal axo-glial junctions.[1][5][10] These junctions are essential for clustering voltage-gated ion channels and enabling rapid saltatory nerve conduction.[10]
-
Dynamic Expression : During active myelination (e.g., postnatal day 18 in mice), CNTN1 is found along myelin membranes and begins to accumulate at developing paranodes. In mature myelin, its overall expression diminishes, but it remains prominently localized at the nodes and paranodes.[10]
Quantitative Data on this compound-1 Expression
While the cited literature provides extensive qualitative descriptions of CNTN1 expression, precise quantitative measurements (e.g., protein concentration or absolute mRNA copy numbers) are not detailed in the search results. The following table summarizes the available semi-quantitative and localization data from studies in the developing mouse brain.
| Brain Region | Developmental Stage | Cell Type / Location | Expression Level/Trend | Reference(s) |
| Cerebral Cortex | E14.5 onwards | Migrating newborn neurons, radial fibers | Emerges at E14.5; knockdown leads to migration delay. | [3][4] |
| Cerebellum | P0 | Granule cell bodies in EGL, especially premigratory cells; early parallel fibers | Detected at birth. | [11] |
| P11 | Granule cells in EGL, parallel fibers in molecular layer | Maintained in EGL, increases on parallel fibers over time. | [11] | |
| Postnatal | Migrating granule cells (axonal extensions > cell bodies), Golgi cells, mossy fibers | Replaces CNTN2 on migrating granule cells; expression increases during postnatal development.[1][2][6][11] | ||
| Optic Nerve | P16 - P18 | Myelin membranes, developing paranodes, nodes of Ranvier | Prominent staining delineating myelin; begins to refine at paranodes. | [10] |
| P28 - P30 (Mature) | Nodes of Ranvier, Paranodes | Overall expression declines, but remains prominent and stable at nodes/paranodes. | [10] | |
| General CNS | Embryonic | Neural stem cells in ventricular zone | Regulated expression is critical for timing of neurogenesis. | [3][4] |
| Postnatal | Oligodendrocytes (premyelinating and myelinating) | Dynamically expressed on oligodendrocytes; down-regulated from mature myelin sheaths. | [10] |
Experimental Protocols
The characterization of CNTN1 expression patterns relies on several key molecular and cellular biology techniques.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
This is the most common method for visualizing the location of the CNTN1 protein in tissue sections.
Objective: To detect the CNTN1 protein in fixed brain tissue sections.
Protocol Outline:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA.
-
Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30%) until it sinks.
-
Embed the tissue in a suitable medium (e.g., OCT) and freeze.
-
Cut cryosections (e.g., 14-20 µm) using a cryostat and mount on slides.
-
-
Antigen Retrieval (if necessary): For some fixation methods or antibodies, heating the sections in a citrate (B86180) buffer can unmask the antigen.
-
Blocking:
-
Wash sections in PBS.
-
Incubate sections in a blocking buffer (e.g., 10% normal goat serum and 5% BSA in PBS with 0.2% Triton X-100 for permeabilization) for at least 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash sections extensively in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor series, 1:500) for 1-2 hours at room temperature, protected from light.[3]
-
-
Counterstaining and Mounting:
-
Wash sections in PBS.
-
Counterstain nuclei with DAPI for 30 minutes.[3]
-
Wash again and mount coverslips using an anti-fade mounting medium.
-
-
Imaging: Visualize sections using a confocal or fluorescence microscope.
In Situ Hybridization (ISH)
This technique is used to localize specific CNTN1 mRNA transcripts within cells and tissues, providing information on gene expression.
Objective: To detect CNTN1 mRNA in brain sections.
Protocol Outline:
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the CNTN1 mRNA sequence via in vitro transcription from a linearized plasmid containing the CNTN1 cDNA.[12][13] A sense probe should be used as a negative control.
-
-
Tissue Preparation:
-
Prepare RNase-free cryosections of the brain as described for IHC.[13]
-
Fix sections (e.g., with 4% PFA).
-
Treat with Proteinase K to increase probe accessibility.
-
Post-fix and acetylate to reduce background.
-
-
Hybridization:
-
Pre-hybridize sections in a hybridization buffer.
-
Incubate sections with the DIG-labeled CNTN1 probe in hybridization buffer overnight at an elevated temperature (e.g., 65-70°C) in a humidified chamber.[13]
-
-
Washes:
-
Perform a series of high-stringency washes using saline-sodium citrate (SSC) buffer and formamide (B127407) to remove the non-specifically bound probe.[13]
-
-
Immunodetection:
-
Block the sections (e.g., with sheep serum).
-
Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).
-
Wash extensively.
-
-
Colorimetric Detection:
-
Incubate sections with a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate where the probe has bound.
-
-
Mounting and Imaging: Dehydrate, clear, and mount the slides for imaging with a bright-field microscope.
In Utero Electroporation
This technique is used to introduce DNA plasmids (e.g., expressing shRNA against CNTN1) into neural stem cells in the developing embryonic brain to study gene function.[3][4]
Objective: To knock down CNTN1 expression in a subset of cortical neurons to study its effect on migration.
Protocol Outline:
-
Plasmid Preparation: Prepare a high-concentration solution of a plasmid co-expressing a fluorescent reporter (e.g., EGFP) and an shRNA targeting CNTN1. A control plasmid with a scrambled shRNA is also required.[4]
-
Surgery: Anesthetize a pregnant mouse (e.g., at embryonic day 14.5).
-
Injection: Carefully expose the uterine horns and inject the plasmid solution into the lateral ventricle of the embryos' brains using a glass micropipette.
-
Electroporation: Place tweezer-style electrodes on either side of the embryo's head and deliver a series of short electrical pulses. This temporarily permeabilizes the neural stem cells lining the ventricle, allowing them to take up the plasmid DNA.
-
Recovery: Return the embryos to the abdominal cavity, suture the incision, and allow the dam to recover.
-
Analysis: After a set period (e.g., 4 days), sacrifice the embryos or postnatal pups, dissect the brains, and analyze the distribution of the fluorescently-labeled (e.g., EGFP-positive) neurons via immunohistochemistry and microscopy to assess their migratory position.[4]
Signaling Pathways and Functional Relationships
CNTN1's function is mediated through its interaction with various binding partners, triggering specific signaling cascades crucial for development.
CNTN1 and RhoA Signaling in Neuronal Migration
CNTN1 regulates the morphology and migration of cortical neurons by modulating the activity of the small GTPase RhoA, a negative regulator of neuronal migration.[3] Knockdown of CNTN1 leads to an upregulation of RhoA activity, causing defects in the leading process of migrating neurons and delaying their movement.[3][4]
CNTN1 in Paranodal Axo-Glial Junction Formation
CNTN1 is a key component of the protein complex that forms the paranodal junctions, which anchor the myelin sheath to the axon. This structure is essential for saltatory conduction.
CNTN1 Interaction with Notch Signaling
CNTN1 can act as a ligand for the Notch receptor, influencing the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.
Experimental Workflow for CNTN1 Analysis
A logical workflow for investigating the role of CNTN1 in brain development combines techniques to analyze its expression and function.
Conclusion
This compound-1 is a dynamically and precisely regulated cell adhesion molecule whose expression pattern is fundamental to the proper development of the mammalian brain. Its sequential deployment in the cerebellum, its critical role in guiding cortical neuron migration, and its essential function in oligodendrocyte differentiation and myelin sheath organization highlight its importance. The study of CNTN1's expression and its molecular interactions provides a crucial window into the mechanisms governing neural circuit formation and offers potential targets for understanding and addressing neurodevelopmental and demyelinating disorders.
References
- 1. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | this compound-1/F3 Regulates Neuronal Migration and Morphogenesis Through Modulating RhoA Activity [frontiersin.org]
- 4. This compound-1/F3 Regulates Neuronal Migration and Morphogenesis Through Modulating RhoA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transgenic mice expressing F3/contactin from the TAG-1 promoter exhibit developmentally regulated changes in the differentiation of cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neural circuit formation in the cerebellum is controlled by cell adhesion molecules of the this compound family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Contactin-4 in Synapse Formation: A Technical Guide
Abstract
Contactin-4 (CNTN4), a neuronal cell adhesion molecule of the immunoglobulin superfamily, is a critical regulator of nervous system development.[1][2] Anchored to the neuronal membrane via a glycosylphosphatidylinositol (GPI) link, CNTN4 is intrinsically positioned to mediate cell-cell interactions essential for the precise wiring of the brain.[1][3] Emerging evidence highlights its multifaceted role in axon guidance, target specificity, synapse formation, and synaptic plasticity.[4][5][6] Genetic links between CNTN4 and neurodevelopmental disorders, including Autism Spectrum Disorder (ASD) and schizophrenia, underscore its importance in establishing functional neural circuits.[5][7][8][9][10] This technical guide provides an in-depth analysis of CNTN4's function in synapse formation, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.
Introduction to this compound-4
This compound-4, also known as Brain-Derived Immunoglobulin Superfamily Protein 2 (BIG-2), belongs to a six-member subfamily of contactins.[1][3][11] Like its counterparts, it possesses an extracellular domain composed of six immunoglobulin (Ig)-like repeats and four fibronectin type III (FNIII)-like domains, but lacks a transmembrane or intracellular domain.[3][11] This structure necessitates interaction with transmembrane co-receptors to transduce signals across the cell membrane.[3][11][12] CNTN4 is predominantly expressed in the central nervous system, including the cerebral cortex, hippocampus, thalamus, and olfactory bulb, during key developmental periods.[5][12][13] Its function is mediated through heterophilic interactions with various binding partners, which dictates its specific role in different neuronal populations and developmental stages.[6][14]
Role of this compound-4 in Axon Guidance and Target Selection
The formation of a synapse is preceded by the precise navigation of an axon to its correct target region and cellular partner. CNTN4 is a key player in this process.
-
Accessory Optic System: In the mammalian visual system, CNTN4 is necessary for the axons of a specific subset of retinal ganglion cells (RGCs) to innervate their target, the nucleus of the optic tract (NOT).[4] Loss of CNTN4 results in the failure of these RGCs to properly target the NOT, impairing behaviors related to image stabilization.[4] Conversely, ectopic expression of CNTN4 can bias RGCs to arborize in this region.[4]
-
Olfactory System: In the olfactory system, CNTN4 acts as an axon guidance molecule that helps establish the precise "odor map" by guiding sensory neuron axons to converge on specific glomeruli in the olfactory bulb.[11][14]
This role in axon-target specificity is a foundational step, ensuring that appropriate pre- and postsynaptic partners are in proximity before synaptogenesis can occur.
Function in Synapse Formation and Morphology
Beyond guiding axons, CNTN4 directly influences the structure and number of synapses. Studies using Cntn4 knockout mice have revealed significant alterations in neuronal morphology and synaptic structures.
-
Dendritic Arborization: In the CA1 region of the hippocampus, Cntn4 knockout mice exhibit abnormal dendritic arborization of pyramidal neurons.[5][15] Specifically, these mice show an increase in the volume and surface area of apical dendrites and a reduction in the total length of basal dendrites.[5]
-
Spine Density and Maturation: In the motor cortex of Cntn4 knockout mice, there is a significant increase in the total number of dendritic spines close to the cell soma.[13] However, the maturity of these spines is altered, with fewer immature spines and more abnormal spines observed, suggesting CNTN4 plays a role in synapse quality control and maturation.[13] This contrasts with findings in the hippocampus, where Cntn4 deficiency was reported to decrease spine density, indicating a cell-type-specific function.[16]
Involvement in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. CNTN4 is implicated in modulating these processes, particularly in the hippocampus.
-
Long-Term Potentiation (LTP): In hippocampal slices from Cntn4 knockout mice, the ability to induce LTP in the CA1 region is significantly impaired.[5][15] This suggests that CNTN4 is required for the molecular cascades that lead to the strengthening of synaptic connections.
-
Long-Term Depression (LTD): While not directly implicated in all studies, the broader this compound family has been shown to be essential for certain forms of plasticity. For example, this compound-1 is selectively required for NMDA receptor-dependent LTD, but not LTP.[17] This raises the possibility of distinct roles for different this compound family members in bidirectional synaptic plasticity.
Molecular Interactions and Signaling Pathways
CNTN4's lack of an intracellular domain means it functions by forming complexes with other transmembrane proteins to initiate intracellular signaling.[12] Two key interaction partners have been identified: Amyloid Precursor Protein (APP) and Receptor Protein Tyrosine Phosphatase Gamma (PTPRG).
The CNTN4-APP Signaling Axis
A critical interaction for CNTN4's function is its binding to APP, a transmembrane protein extensively studied for its role in Alzheimer's disease.[13][18][19]
-
Axon Targeting: The ability of CNTN4 to mediate RGC axon targeting to the NOT is dependent on the presence of APP.[4]
-
Neuronal Elongation: In human cells, a co-dependent relationship exists where CNTN4 and APP regulate each other's expression levels and collectively control the healthy elongation of neurons.[18][19] The loss of CNTN4 leads to a decrease in APP levels, and this interplay is vital for proper neurite outgrowth.[18][20]
The interaction between CNTN4 and APP represents a convergence of developmental and neurodegenerative pathways.[18][20]
Interaction with PTPRG
CNTN4, along with CNTN5 and CNTN6, has been shown to interact with the carbonic anhydrase domain of Protein Tyrosine Phosphatase Receptor Gamma (PTPRG).[3][14] PTPRG is a receptor protein tyrosine phosphatase, a class of molecules known to be involved in regulating cell adhesion, neurite growth, and axon guidance through dephosphorylation events. While the functional outcome of the CNTN4-PTPRG interaction is less characterized than the APP partnership, it represents another potential pathway through which CNTN4 can influence neuronal development.[3][14]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Cntn4 knockout (KO) or deficient mice, providing a clear comparison of its impact on neuronal and synaptic parameters.
Table 1: Effects of CNTN4 Loss on Axon Arbor Morphology in the NOT
| Parameter | Wildtype (WT) | CNTN4-/- | p-value | Reference |
|---|---|---|---|---|
| Arbor Surface Area (μm²) | ~18,000 | ~10,000 | 0.040 | [4] |
| Arbor Volume (μm³) | ~75,000 | ~40,000 | 0.062 | [4] |
Data derived from analysis of RGC axons projecting to the Nucleus of the Optic Tract (NOT).
Table 2: Effects of CNTN4 Loss on Hippocampal CA1 Pyramidal Neuron Morphology
| Parameter | Cntn4+/+ | Cntn4-/- | p-value | Reference |
|---|---|---|---|---|
| Apical Dendrite Intersections (at 180-190µm) | 1.94 ± 0.26 | 3.0 ± 0.33 | 0.02 | [5] |
| Basal Dendrite Total Length (µm) | 1153 ± 84 | 878 ± 94 | 0.04 | [5] |
Data represents mean ± SEM.
Table 3: Effects of CNTN4 Loss on Synaptic Plasticity in Hippocampal CA1
| Parameter | Cntn4+/+ | Cntn4-/- | p-value | Reference |
|---|---|---|---|---|
| LTP (fEPSP slope, 50-60 min post-10Hz tetanus) | ~140% | ~110% | 0.001 | [5] |
| LTP (fEPSP slope, 50-60 min post-100Hz tetanus) | ~160% | ~130% | 0.0503 | [5] |
Data represents the percentage of baseline field excitatory postsynaptic potential (fEPSP) slope.
Table 4: Effects of CNTN4 Loss on Cortical Spine Density
| Parameter | Cntn4+/+ | Cntn4-/- | p-value | Reference |
|---|---|---|---|---|
| Total Spines (within 50µm of soma) | Normalized to WT | Significantly Increased | 0.0057 | [13] |
| Immature Spines (Type A) | Normalized to WT | Significantly Fewer | <0.05 | [13] |
| Abnormal Spines (Type F/G) | Normalized to WT | Significantly More | <0.05 | [13] |
Data from Layer V pyramidal neurons in the M1 motor cortex.
Key Experimental Protocols
The following section details the methodologies for key experiments used to elucidate the function of CNTN4.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
-
Objective: To determine if CNTN4 physically interacts with a putative binding partner (e.g., APP).
-
Protocol:
-
Lysate Preparation: Whole brain tissue (e.g., from P8 mice) is homogenized in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[4]
-
Pre-clearing: The lysate is incubated with Protein A/G agarose (B213101) beads to remove proteins that non-specifically bind to the beads or the antibody.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-APP antibody) overnight at 4°C. A control sample using a non-specific IgG antibody is run in parallel.
-
Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with an antibody against the "prey" protein (e.g., anti-CNTN4 antibody) to detect co-precipitation.[4]
-
Golgi-Cox Staining for Neuronal Morphology
-
Objective: To visualize and quantify the detailed morphology of individual neurons, including dendritic arbors and spines.
-
Protocol:
-
Tissue Preparation: Adult mice are deeply anesthetized and transcardially perfused with saline. The brain is removed and immersed in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for 14 days in the dark.[5]
-
Cryoprotection: The brain is transferred to a 30% sucrose (B13894) solution until it sinks.
-
Sectioning: The brain is sectioned on a vibrating microtome at a thickness of 100-200 µm.
-
Staining Development: Sections are rinsed and incubated in ammonium (B1175870) hydroxide (B78521) to develop the black silver chromate (B82759) precipitate within the impregnated neurons.
-
Dehydration and Mounting: Sections are dehydrated through an ethanol (B145695) series, cleared with xylene, and coverslipped.
-
Imaging and Analysis: Impregnated neurons (e.g., CA1 pyramidal neurons) are imaged using a bright-field microscope. Dendritic complexity is quantified using Sholl analysis, and spine density is counted along defined dendritic segments.[5][13]
-
Extracellular Field Potential Recording for Synaptic Plasticity
-
Objective: To measure long-term potentiation (LTP) at specific synaptic pathways (e.g., Schaffer collateral to CA1).
-
Protocol:
-
Slice Preparation: Mice are anesthetized, and the hippocampus is rapidly dissected in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in oxygenated aCSF for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber perfused with aCSF. A stimulating electrode is placed in the stratum radiatum to activate Schaffer collateral axons, and a recording electrode is placed in the same layer in the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[5]
-
Post-Induction Recording: fEPSP slope and amplitude are recorded for at least 60 minutes post-induction to measure the potentiation of the synaptic response. The degree of LTP is expressed as the percentage increase of the fEPSP slope relative to the pre-induction baseline.[5][15]
-
Conclusion and Implications for Drug Development
This compound-4 is a crucial organizer of neural circuits, with distinct roles in axon guidance, synapse formation, and the regulation of synaptic strength.[4][5][6] Its function is context-dependent, varying by brain region and its specific molecular binding partners, most notably APP.[4][13] The disruption of CNTN4 function leads to measurable deficits in neuronal connectivity and plasticity, providing a cellular basis for its association with complex neurodevelopmental disorders like ASD.[5][8]
For drug development professionals, CNTN4 and its associated signaling pathways present potential therapeutic targets.
-
Modulating CNTN4 Interactions: Molecules that stabilize or enhance the CNTN4-APP interaction could be explored to promote healthy neuronal elongation and connectivity in disorders characterized by synaptic deficits.[7]
-
Targeting Downstream Pathways: Understanding the intracellular signals triggered by CNTN4 engagement could reveal downstream kinases, phosphatases, or cytoskeletal regulators that are more amenable to small-molecule inhibition or activation.
-
Biomarker Potential: Given its role in synaptic function, altered levels of soluble CNTN4 could be investigated as a potential biomarker in neurological disorders.[21]
Future research must continue to dissect the cell-type-specific functions of CNTN4 and fully elucidate the downstream signaling cascades it initiates with its various partners. This knowledge will be paramount in translating our understanding of CNTN4's role in synapse formation into novel therapeutic strategies for neurological and psychiatric disorders.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. This compound 4 - Wikipedia [en.wikipedia.org]
- 3. This compound 4, -5 and -6 differentially regulate neuritogenesis while they display identical PTPRG binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-4 mediates axon-target specificity and functional development of the accessory optic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cntn4, a risk gene for neuropsychiatric disorders, modulates hippocampal synaptic plasticity and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CNTN4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. jmg.bmj.com [jmg.bmj.com]
- 9. Limited impact of Cntn4 mutation on autism-related traits in developing and adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 11. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. CNTN4 modulates neural elongation through interplay with APP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Cntn4, a risk gene for neuropsychiatric disorders, modulates hippocampal synaptic plasticity and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. This compound supports synaptic plasticity associated with hippocampal long-term depression but not potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. CNTN4 modulates neural elongation through interplay with APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein Linked to Alzheimer’s May Shape Neuron Growth | Technology Networks [technologynetworks.com]
- 21. CNTNAP4 deficiency in dopaminergic neurons initiates parkinsonian phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Contactin-6 in the intricate Choreography of Neural Circuit Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Contactin-6 (CNTN6), also known as NB-3, is a pivotal cell adhesion molecule (CAM) belonging to the immunoglobulin (Ig) superfamily. Anchored to the neuronal membrane via a glycosylphosphatidylinositol (GPI) link, CNTN6 is a key orchestrator in the development of the central nervous system. Its expression and function are critical for the precise wiring of the brain, and disruptions in the CNTN6 gene have been implicated in neurodevelopmental disorders, including Autism Spectrum Disorder (ASD).[1][2][3] This guide provides a comprehensive overview of CNTN6's contribution to neural circuit formation, detailing its molecular interactions, summarizing key quantitative data, and outlining relevant experimental methodologies.
Spatiotemporal Expression of this compound-6
The functional importance of CNTN6 is underscored by its specific expression pattern during brain development. In the murine brain, Cntn6 mRNA and protein expression are detected in critical regions for circuit formation, including the cerebral cortex, hippocampus, thalamus, and cerebellum.[1][4] Expression levels are dynamic, generally reaching a peak during early postnatal development (around postnatal day 14, P14) and then declining to stable levels in adulthood.[1][5]
Notably, within the cortex, CNTN6 shows a high-caudal to low-rostral expression gradient, with the highest concentration in the visual cortex.[1][2] Here, it is prominently found in deep-layer pyramidal neurons, including their dendrites and axons.[2] This precise temporal and spatial expression pattern positions CNTN6 to influence a wide array of developmental processes.
Core Functions of CNTN6 in Neural Development
As a cell adhesion molecule, CNTN6 mediates cell-cell interactions that are fundamental to neuronal migration, axon guidance, synapse formation, and cell survival.[1][6]
Axon Guidance and Neurite Outgrowth
CNTN6 plays a significant role in directing the growth and connectivity of neuronal processes. In vitro studies have demonstrated that both soluble and substrate-bound forms of CNTN6 promote neurite outgrowth from cortical neurons.[7] This function is critical for establishing long-range connections. Evidence from Cntn6 knockout (Cntn6-/-) mice reveals tangible defects in neural wiring, including:
These findings highlight CNTN6's role as a crucial guidance molecule for developing axons and dendrites.[6]
Synapse Formation and Maintenance
The formation of synapses is a critical step in circuit assembly. CNTN6 is essential for the development of glutamatergic synapses. Studies on Cntn6-/- mice have shown a significant reduction in the density of these excitatory synapses in both the cerebellum (parallel fiber to Purkinje cell synapses) and the hippocampus.[1][2][8] Interestingly, the number of GABAergic synapses appears to be unaffected in the hippocampus of these mice.[1] This suggests a specific role for CNTN6 in establishing or maintaining excitatory connections.
Neuronal Survival and Apoptosis Regulation
Beyond its structural roles, CNTN6 is a key regulator of neuronal survival. Research has shown that the absence of CNTN6 leads to increased neuronal apoptosis (programmed cell death) in the developing cortex and cerebellum.[2][6][8] This pro-survival function is mediated, at least in part, by its interaction with the adhesion G-protein-coupled receptor Latrophilin-1 (Lphn1), which is detailed in the signaling pathways section below.[8]
Neuronal Migration and Cortical Lamination
The proper positioning of neurons into distinct cortical layers is fundamental to brain function. While CNTN6 does not appear to regulate gross cortical morphology, it is involved in the fine-tuning of neuronal populations.[1] Neuroanatomical analysis of adult Cntn6-/- mice revealed significant alterations in the number of specific neuronal subtypes:
-
A decrease in Cux1-positive projection neurons in the upper cortical layers (II-IV).[1][10]
-
An increase in FoxP2-positive projection neurons in the deep cortical layer VI.[1][10]
-
A significant decrease in the number of parvalbumin-positive (PV+) interneurons, while neuropeptide Y-positive (NPY+) interneurons remained unchanged.[1][10]
These observations suggest that CNTN6 influences the survival, migration, or differentiation of specific neuronal populations, thereby impacting the final cellular composition of the cortex.[1][4]
Molecular Interactions and Signaling Pathways
As a GPI-anchored protein, CNTN6 lacks an intracellular domain and must form complexes with transmembrane proteins to transduce signals.[6] It engages in both cis-interactions (with proteins on the same cell) and trans-interactions (with proteins on adjacent cells) to exert its functions.[1][4]
CNTN6 and Latrophilin-1: A Pro-Survival Pathway
A crucial interaction for neuronal survival involves CNTN6 and Latrophilin-1 (Lphn1). CNTN6 forms a heteromeric cis-complex with Lphn1 on the neuronal membrane.[8] In the absence of CNTN6, Lphn1 induces apoptosis. By binding to Lphn1, CNTN6 effectively neutralizes this pro-apoptotic activity, promoting neuronal survival.[8][11] This positions Lphn1 as a dependence receptor whose activity is modulated by its ligand, CNTN6.
CNTN6 and Notch Signaling: A Role in Glial Development
CNTN6 also functions as a non-canonical ligand for the Notch1 receptor.[5][12] This interaction is particularly important for the development of oligodendrocytes, the myelinating cells of the CNS. By binding to Notch1 on oligodendrocyte precursor cells (OPCs), CNTN6 can promote Notch activation, leading to the cleavage and nuclear translocation of the Notch intracellular domain (NICD). This signaling cascade is involved in regulating oligodendrocyte generation and differentiation.[12][13]
Other Known Interaction Partners
CNTN6 function is further modulated through its association with other cell-surface proteins, including:
-
Protein Tyrosine Phosphatases (PTPs): CNTN6 interacts with PTPRG and PTPRA, suggesting a role in modulating phosphorylation-based signaling cascades that influence neurite outgrowth.[6][7]
-
CHL1: This interaction is involved in controlling the proper orientation of apical dendrites in the visual cortex.[6]
-
Amyloid Precursor Protein (APP): CNTN6 has been shown to interact with APP, although the functional consequences of this binding are still being elucidated.[2]
Quantitative Data Summary
The effects of CNTN6 on neural circuit development have been quantified in several studies, primarily using knockout mouse models. The following tables summarize key findings.
Table 1: Phenotypes of Neuronal Populations in Adult Cntn6-/- Mouse Visual Cortex
| Neuronal Marker | Cortical Layer | Change in Cell Number vs. Wild-Type | Reference |
|---|---|---|---|
| Cux1 | Layers II-IV | Significant Decrease | [1][10] |
| FoxP2 | Layer VI | Significant Increase | [1][10] |
| Parvalbumin (PV) | All Layers | Significant Decrease | [1][10] |
| Neuropeptide Y (NPY) | All Layers | No Significant Change |[1][10] |
Table 2: Effects of CNTN6 on Neurite Outgrowth in vitro
| Experimental Condition | Effect on Neurites | Assay | Reference |
|---|---|---|---|
| Co-culture with CNTN6-expressing cells (4 days) | Increased length of longest neurite | Rat Cortical Neurons | [7][14] |
| Co-culture with CNTN6-expressing cells (8 days) | Progressive increase in neurite length | Rat Cortical Neurons | [7][14] |
| Lphn1 expression | Reduced neurite length and branching | Cultured Cortical Neurons | [8] |
| Lphn1 + CNTN6 co-expression | Rescue of neurite length and branching | Cultured Cortical Neurons |[8] |
Table 3: Impact of CNTN6 on Synapses and Cell Survival
| Parameter | Brain Region | Change in Cntn6-/- Mice vs. Wild-Type | Reference |
|---|---|---|---|
| Glutamatergic Synapse Density | Cerebellum | Significant Reduction | [1][2] |
| Glutamatergic Synapse Density | Hippocampus | Significant Reduction | [1][8] |
| Apoptotic Cells (Caspase-3+) | Cerebellum (IGL) | ~60% Increase | [2] |
| Apoptotic Cells | Cortex | Increased Number |[6][8] |
Key Experimental Protocols
The elucidation of CNTN6 function relies on a combination of genetic, cellular, and biochemical approaches.
Generation and Analysis of Cntn6 Knockout Mice
-
Methodology: The Cntn6 gene is typically disrupted using homologous recombination in embryonic stem cells to create a null allele. Mice are then generated and bred to produce homozygous knockouts (Cntn6-/-) and wild-type littermate controls.
-
Analysis: Phenotypic analysis involves a battery of tests, including histological and immunohistochemical analysis of brain sections to assess morphology and cell populations, Western blotting to confirm protein absence, and behavioral tests to assess motor and cognitive functions.
In Vitro Neurite Outgrowth Assay (Co-culture System)
-
Methodology: Primary cortical neurons are harvested from embryonic or neonatal rodents and cultured. HEK293 cells are transfected to express and secrete a soluble form of CNTN6. These HEK293 cells are then co-cultured with the neurons. Control cultures are grown with non-transfected HEK293 cells.
-
Data Acquisition: After a set number of days in vitro (e.g., 4 or 8 days), the cultures are fixed and immunostained for neuronal markers like MAP2. High-content imaging systems are used to capture images, and automated software quantifies neurite length, branching, and number of roots.
Co-immunoprecipitation (Co-IP) for Protein Interactions
-
Methodology: To test if CNTN6 interacts with a putative partner protein (e.g., Lphn1), lysates are prepared from cells or brain tissue co-expressing both proteins. An antibody specific to one protein (e.g., CNTN6) is added to the lysate, which binds to its target. Protein A/G beads are then used to pull down the antibody-protein complex.
-
Analysis: The pulled-down proteins are separated by SDS-PAGE and analyzed by Western blot using an antibody against the second protein (e.g., Lphn1). The presence of the second protein confirms an interaction.
Conclusion
This compound-6 is a multifunctional cell adhesion molecule that acts as a critical regulator of neural circuit development. Through a network of molecular interactions with partners such as Lphn1 and Notch1, it governs a diverse set of processes including axon guidance, synapse formation, neuronal survival, and the specification of neuronal and glial populations. The deficits observed in the absence of CNTN6—ranging from altered dendritic orientation and reduced synapse numbers to changes in cortical lamination—underscore its indispensable role in the precise assembly of the nervous system. A deeper understanding of the CNTN6-mediated signaling pathways offers valuable insights into the fundamental principles of brain wiring and may reveal novel therapeutic targets for neurodevelopmental disorders associated with its dysfunction.
References
- 1. Developmental role of the cell adhesion molecule this compound-6 in the cerebral cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CONTACTINS: STRUCTURAL ASPECTS IN RELATION TO DEVELOPMENTAL FUNCTIONS IN BRAIN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 4, -5 and -6 differentially regulate neuritogenesis while they display identical PTPRG binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Association of Cell Adhesion Molecules this compound-6 and Latrophilin-1 Regulates Neuronal Apoptosis [frontiersin.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Developmental role of the cell adhesion molecule this compound-6 in the cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association of Cell Adhesion Molecules this compound-6 and Latrophilin-1 Regulates Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genecards.org [genecards.org]
- 13. Cross-talk between F3/contactin and Notch at axoglial interface: a role in oligodendrocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Nexus of Cell-Surface Recognition and the Extracellular Environment: A Technical Guide to Contactin-ECM Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate communication between a cell and its surrounding extracellular matrix (ECM) is fundamental to tissue development, homeostasis, and pathology. Central to this dialogue are cell adhesion molecules (CAMs) that translate extracellular cues into intracellular signals. Among these, the Contactin (CNTN) family of immunoglobulin superfamily (IgSF) proteins, anchored to the neuronal membrane by a glycosylphosphatidylinositol (GPI) link, plays a pivotal role. This technical guide provides an in-depth exploration of the interactions between Contactins, primarily this compound-1 (CNTN1) and this compound-2 (TAG-1), and key components of the extracellular matrix. We will dissect the molecular partnerships, quantify their binding affinities, detail the experimental methodologies used to elucidate these interactions, and visualize the subsequent signaling cascades that govern critical neural processes such as axon guidance, myelination, and synaptic plasticity.
Core Interactors: Contactins and their ECM Partners
Contactins do not operate in isolation; their functions are largely dictated by their binding partners in the extracellular space. Extensive research has identified a select group of ECM glycoproteins and proteoglycans as primary interactors.
This compound-1 (CNTN1) , also known as F3 or F11, is crucial for axon fasciculation, oligodendrocyte maturation, and the structural integrity of the nodes of Ranvier.[1] Its primary ECM interactors include:
-
Tenascin-C (TN-C): A large, multimodular glycoprotein (B1211001) involved in tissue remodeling and neurite outgrowth.[1] The interaction with TN-C is implicated in modulating cell adhesion and signaling.
-
Tenascin-R (TN-R): A neurally-restricted tenascin isoform that, in complex with CNTN1, influences neurite outgrowth and the formation of perineuronal nets (PNNs).[2][3] The binding occurs between the second and third fibronectin type III (FNIII) domains of TN-R and the immunoglobulin domains of CNTN1.[2]
-
Receptor Protein Tyrosine Phosphatase β (RPTPβ)/Phosphacan: A chondroitin (B13769445) sulfate (B86663) proteoglycan that binds CNTN1.[1][4] This interaction is essential for the proper development of oligodendrocyte precursor cells and is a key component in anchoring PNNs to the neuronal surface.[4][5]
-
Lecticans: CNTN1 interacts with this class of chondroitin sulfate proteoglycans, including aggrecan, brevican, and neurocan, often in concert with Tenascin-R. These interactions can be competitive, with lecticans capable of blocking the binding of TN-R to CNTN1, thereby inhibiting processes like neurite microprocess formation.[3]
This compound-2 (CNTN2) , also known as Transient Axonal Glycoprotein-1 (TAG-1), is vital for axon guidance and the formation of the juxtaparanodal complex in myelinated nerves. Its key ECM binding partners are:
-
Tenascin-C (TN-C): CNTN2 exhibits a specific, high-affinity interaction with Tenascin-C.
-
Neurocan and Phosphacan: These nervous tissue-specific proteoglycans are high-affinity ligands for CNTN2.
-
Amyloid Precursor Protein (APP): CNTN2 can also interact in trans with APP, a protein implicated in Alzheimer's disease pathology.
Quantitative Data Presentation: Binding Affinities
The strength of the interaction between Contactins and their ECM partners, quantified by the dissociation constant (Kd), is critical for understanding the stability and physiological relevance of these complexes. While quantitative data for all interactions is not exhaustively available, studies using methods like solid-phase assays and surface plasmon resonance (SPR) have provided key insights, particularly for CNTN2.
| Interacting Pair | Method | Dissociation Constant (Kd) | Reference |
| This compound-2 (TAG-1) / Phosphacan | Solid-Phase Assay | ~0.04 nM | [6] |
| This compound-2 (TAG-1) / Neurocan | Solid-Phase Assay | ~0.3 nM | [6] |
| This compound-2 (TAG-1) / Tenascin-C | Solid-Phase Assay | ~9 nM | [6] |
Note: While the interaction between CNTN1 and partners like Tenascin-R and Phosphacan is well-established, specific Kd values from affinity-based assays are not as readily available in the cited literature. The formation of multi-protein complexes often complicates the measurement of simple binary interaction affinities.
Key Signaling Pathways
The binding of ECM molecules to Contactins initiates intracellular signaling cascades that are crucial for neuronal development and function. These pathways often involve non-receptor tyrosine kinases, such as Fyn, and downstream effectors like the Akt pathway.
Fyn Kinase Signaling Pathway
The GPI-anchored nature of Contactins means they lack an intracellular domain. Therefore, to transduce signals, they form cis-complexes with transmembrane proteins that possess enzymatic activity or adaptor capabilities. A key signaling cascade initiated by this compound-ECM interaction involves the Src family kinase, Fyn.
When CNTN1, for example, engages with Tenascin-R or Phosphacan on the cell surface, it is thought to recruit and activate Fyn kinase within lipid rafts. This activation can lead to the phosphorylation of various downstream targets, influencing cytoskeletal dynamics, cell adhesion, and gene transcription.
Caption: Fyn kinase activation cascade initiated by this compound-1 and ECM ligand binding.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Interactions between Contactins and the ECM can modulate this pathway. For instance, Tenascin-C has been shown to interfere with Akt phosphorylation, thereby inhibiting the differentiation of oligodendrocyte precursors. Conversely, Akt1 signaling is known to be essential for the "inside-out" activation of integrins, which in turn mediates the assembly of the ECM. This suggests a complex feedback loop where this compound-ECM interactions can influence Akt signaling, which in turn regulates how cells interact with and assemble their matrix.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound-ECM interactions.
Experimental Protocols
Investigating the intricate interactions between Contactins and the ECM requires a robust toolkit of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the field.
Co-Immunoprecipitation (Co-IP) to Detect In-Vivo Interactions
This technique is used to determine if two proteins interact within a native cellular environment.
Protocol Workflow:
Caption: Standard workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Detailed Steps:
-
Lysate Preparation: Harvest cells or tissue and lyse in a cold, non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Nonidet P-40 or Triton X-100) supplemented with protease and phosphatase inhibitors. This preserves protein-protein interactions.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Add Protein A/G agarose (B213101) or magnetic beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding to the beads.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared supernatant to a new tube. Add the primary antibody specific to the "bait" protein (e.g., anti-CNTN1) and incubate for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the washed beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the bait protein and its interacting partners.
-
Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. After electrophoresis and transfer to a membrane, perform a Western blot using an antibody against the suspected "prey" protein (e.g., anti-Tenascin-R).
Solid-Phase Binding Assay
This in-vitro technique quantifies the direct binding between two purified proteins and can be used to determine binding affinity (Kd).
Protocol Workflow:
Caption: Workflow for a Solid-Phase Binding Assay to determine protein-protein affinity.
Detailed Steps:
-
Coating: Dilute the purified "receptor" protein (e.g., Tenascin-R) in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer) and add to the wells of a high-binding 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST). Add a blocking buffer (e.g., PBST with 1-3% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Binding: Wash the wells. Add serial dilutions of the purified "ligand" protein (e.g., CNTN1) to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the wells thoroughly. Add a primary antibody specific to the ligand, diluted in blocking buffer, and incubate for 1 hour.
-
Secondary Antibody: Wash the wells. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour.
-
Development: Wash the wells. Add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Plot absorbance versus ligand concentration and fit the data to a saturation binding curve to calculate the Kd.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique for analyzing biomolecular interactions, providing kinetic data (association rate, k_on; dissociation rate, k_off) and affinity (Kd).
Detailed Steps:
-
Chip Preparation and Ligand Immobilization: Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Inject the "ligand" (e.g., purified Tenascin-R) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve covalent immobilization via amine coupling. Deactivate remaining active esters with ethanolamine.
-
Analyte Binding: Inject a series of concentrations of the "analyte" (e.g., purified CNTN1) in a running buffer (e.g., HBS-EP) over the ligand-immobilized surface and a reference flow cell. The binding is measured in real-time as a change in response units (RU).
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt solution) to remove all bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain a corrected sensorgram. Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and the Kd (k_off / k_on).
Conclusion and Future Directions
The interactions between this compound family members and the extracellular matrix are critical for the precise wiring and function of the nervous system. Molecules like Tenascin-C, Tenascin-R, and various proteoglycans form a complex regulatory network with CNTN1 and CNTN2, influencing cellular behaviors from migration to myelination through signaling pathways involving Fyn and Akt. The quantitative and methodological data presented here provide a framework for researchers to further dissect these interactions.
For drug development professionals, this nexus represents a promising target. Modulating the binding between a specific this compound and an ECM component could offer therapeutic avenues for neurodevelopmental disorders, demyelinating diseases, or promoting regeneration after nerve injury. Future research should focus on obtaining a complete quantitative map of all this compound-ECM interactions, further elucidating the downstream signaling events with high-resolution proteomics, and developing specific molecular tools to target these complexes in vivo. This will undoubtedly deepen our understanding of neural architecture and open new doors for therapeutic intervention.
References
- 1. pnas.org [pnas.org]
- 2. Early Days of Tenascin-R Research: Two Approaches Discovered and Shed Light on Tenascin-R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competition and cooperation between tenascin-R, lecticans and this compound 1 regulate neurite growth and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A complex between this compound-1 and the protein tyrosine phosphatase PTPRZ controls the development of oligodendrocyte precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-1 is a critical neuronal cell surface receptor for perineuronal net structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fyn tyrosine kinase, a downstream target of receptor tyrosine kinases, modulates antiglioma immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Signal Transduction Pathways Activated by Contactin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contactins are a subfamily of cell adhesion molecules belonging to the immunoglobulin superfamily, playing pivotal roles in the development and maintenance of the nervous system. These glycosylphosphatidylinositol (GPI)-anchored proteins are crucial for cell-cell recognition, axon guidance, myelination, and synapse formation. Dysregulation of contactin signaling has been implicated in neurological disorders and various cancers. This technical guide provides a comprehensive overview of the core signal transduction pathways activated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.
Core Signaling Pathways
Contactins, lacking an intracellular domain, initiate signaling by forming cis- and trans-complexes with various transmembrane proteins, including receptor protein tyrosine phosphatases (RPTPs), Notch receptors, and this compound-associated proteins (Casprs). These interactions trigger a cascade of intracellular events, primarily through the activation of non-receptor tyrosine kinases and other signaling intermediates.
Notch Signaling Pathway
This compound-1 (CNTN1) and F3/contactin have been identified as functional ligands for Notch receptors, including NOTCH1 and NOTCH2.[1][2][3][4] This interaction is critical for oligodendrocyte maturation and myelination.[1][2] The binding of this compound to Notch in trans (between adjacent cells) initiates a signaling cascade that is dependent on the E3 ubiquitin ligase Deltex (DTX).[1][4] This leads to the γ-secretase-dependent cleavage of the Notch receptor and the subsequent nuclear translocation of the Notch intracellular domain (NICD).[2][4] In the nucleus, the NICD associates with transcription factors to regulate the expression of target genes involved in cell differentiation.[2]
Quantitative Data: Notch Pathway Activation
| Assay Type | Ligand/Stimulus | Cell Line | Fold Activation of Reporter | Reference(s) |
| Luciferase Complementation Imaging (LCI) | Dll1 or Jag1 | CHO | 3.5 - 4.0 fold | [2] |
Diagram: this compound-Notch Signaling Pathway
This compound initiates Notch signaling through trans-interaction.
Src Family Kinase (SFK) Signaling
Contactins are known to activate Src family kinases (SFKs), particularly Fyn and Lyn, which are crucial for neurite outgrowth, myelination, and neuronal polarization.[5][6] this compound-1 interacts in cis with receptor protein tyrosine phosphatases (RPTPs) such as RPTPα and RPTPβ.[7] This interaction is thought to displace the inhibitory intramolecular association of the RPTP, leading to its activation and subsequent dephosphorylation and activation of Fyn.[7] Activated Fyn can then phosphorylate a variety of downstream substrates, leading to cytoskeletal rearrangements and changes in gene expression that promote neuronal process extension.[7] this compound-2 (TAG-1) has also been shown to regulate neuron polarization through the activation of the SFK Lyn.[5]
Quantitative Data: SFK Pathway Activation
Quantifying the activation of SFKs in response to this compound stimulation can be achieved through various methods, including quantitative Western blotting for phosphoproteins and in vitro kinase assays.
| Parameter Measured | Method | Fold Change/Activity | Reference(s) |
| Fyn Kinase Activity (in response to N-syndecan) | In vitro Kinase Assay | Not specified | [8] |
| IC50 of Src inhibitor (Saracatinib) in Glioblastoma | Cell Viability Assay | 0.3 - 2.5 µM | [9] |
Diagram: this compound-SFK Signaling Pathway
This compound activates Src family kinases via RPTPs.
PI3K/AKT Signaling Pathway
In the context of cancer, this compound-1 (CNTN1) has been shown to be an important mediator of cell invasion, migration, and chemoresistance through the activation of the PI3K/AKT pathway.[10][11][12] Overexpression of CNTN1 leads to increased phosphorylation and activation of AKT.[13] This can occur, in part, by preventing the PHLPP2-mediated dephosphorylation of AKT.[13] Activated AKT, in turn, promotes the epithelial-mesenchymal transition (EMT), a process characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin, thereby enhancing the metastatic potential of cancer cells.[10][13]
Quantitative Data: PI3K/AKT Pathway and EMT
The effect of this compound on the PI3K/AKT pathway and EMT can be quantified by measuring changes in protein phosphorylation and gene expression.
| Parameter Measured | Cell Line | Method | Fold Change (CNTN1 knockdown vs. control) | Reference(s) |
| E-cadherin mRNA expression | A549 | qPCR | ~2.5-fold increase | [1] |
| pAKT/Total AKT ratio (example from other stimuli) | Various | Western Blot | ~2 to 4-fold increase | [10][14] |
Diagram: this compound-PI3K/AKT Signaling Pathway in Cancer
CNTN1 promotes cancer progression via the PI3K/AKT pathway.
Rho GTPase Signaling
This compound-1 plays a role in neuronal migration by modulating the activity of the small GTPase RhoA.[7] Knockdown of this compound-1 leads to an upregulation of RhoA activity.[7] RhoA is a key regulator of the actin cytoskeleton, and its increased activity can impair the proper formation and dynamics of the leading process of migrating neurons, thus delaying their migration.[7] This suggests that this compound-1 normally acts to suppress RhoA activity, thereby facilitating neuronal motility.[7]
Quantitative Data: RhoA Pathway Activation
Förster Resonance Energy Transfer (FRET) biosensors are powerful tools for quantifying the activity of small GTPases like RhoA in living cells.
| Parameter Measured | Method | Observation upon Cntn1 knockdown | Reference(s) |
| RhoA Activity | FRET | Significant enhancement of FRET efficiency | [15] |
Diagram: this compound-RhoA Signaling in Neuronal Migration
This compound-1 regulates neuronal migration by inhibiting RhoA.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To determine if two proteins of interest (e.g., this compound-1 and a putative receptor) interact in a cellular context.
Workflow Diagram:
Workflow for Co-Immunoprecipitation.
Detailed Protocol:
-
Cell Lysis:
-
Culture cells expressing the proteins of interest to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against one of the proteins of interest (the "bait") overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against the other protein of interest (the "prey").
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Western Blot for Phosphoprotein Analysis
Objective: To quantify the change in phosphorylation of a target protein (e.g., AKT) upon this compound stimulation.
Workflow Diagram:
Workflow for Quantitative Western Blot.
Detailed Protocol:
-
Sample Preparation:
-
Prepare cell lysates from control and this compound-stimulated cells as described in the Co-IP protocol.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
(Optional but recommended) Strip the membrane of the phospho-specific antibody using a stripping buffer.
-
Re-block the membrane and probe with a primary antibody for the total amount of the target protein (e.g., anti-total AKT).
-
Repeat the secondary antibody incubation and detection steps.
-
-
Quantification:
-
Use densitometry software to measure the band intensity for both the phosphorylated and total protein in each lane.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the fold change in phosphorylation in the stimulated sample relative to the control sample.
-
RhoA Activation Assay (G-LISA)
Objective: To quantitatively measure the amount of active (GTP-bound) RhoA in cell lysates.
Workflow Diagram:
Workflow for RhoA Activation Assay (G-LISA).
Detailed Protocol:
-
Cell Lysis:
-
Lyse cells in the provided lysis buffer and centrifuge to clear the lysate.
-
Normalize protein concentrations.
-
-
Assay Procedure:
-
Add equal amounts of protein from each sample to the wells of a microplate coated with a Rho-GTP-binding protein (e.g., Rhotekin RBD).
-
Incubate to allow the active, GTP-bound RhoA to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add a colorimetric substrate.
-
Measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of active RhoA in the sample.
-
Conclusion
The signal transduction pathways activated by this compound are multifaceted and context-dependent, playing crucial roles in both physiological and pathological processes. A thorough understanding of these pathways, supported by quantitative data and robust experimental validation, is essential for the development of novel therapeutic strategies targeting neurological disorders and cancer. This guide provides a foundational framework for researchers and drug development professionals to explore the intricate world of this compound signaling. Further research, particularly in the area of quantitative proteomics and structural biology, will undoubtedly uncover additional layers of complexity and provide new avenues for therapeutic intervention.
References
- 1. This compound-1 Reduces E-Cadherin Expression Via Activating AKT in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | this compound-1 (CNTN1) binds NOTCH1 [reactome.org]
- 4. F3/contactin acts as a functional ligand for Notch during oligodendrocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Phosphoproteomics of the Human Neural Stem Cell Differentiation into Oligodendrocyte by Mass Spectrometry [accesson.kr]
- 6. Reactome | Notch1 binds Cntn1 [reactome.org]
- 7. Frontiers | Control of CDH1/E-Cadherin Gene Expression and Release of a Soluble Form of E-Cadherin in SARS-CoV-2 Infected Caco-2 Intestinal Cells: Physiopathological Consequences for the Intestinal Forms of COVID-19 [frontiersin.org]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mouse F3/contactin glycoprotein: Structural features, functional properties and developmental significance of its regulated expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Contactins in Myelination and Paranodal Junction Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the contactin family of cell adhesion molecules and their critical functions in the formation of myelin and the specialized paranodal junctions essential for rapid nerve impulse conduction.
Introduction: The Architecture of the Myelinated Axon
Myelin is a lipid-rich, multilayered sheath that insulates axons, enabling the rapid and efficient propagation of action potentials known as saltatory conduction.[1][2][3] This process relies on the precise organization of the axon into distinct functional domains: the node of Ranvier, where voltage-gated sodium channels are clustered; the paranode, which flanks the node and contains the axo-glial junction; the juxtaparanode, enriched in voltage-gated potassium channels; and the internode, the myelinated segment between nodes.[4][5]
The paranodal junction (PNJ) is a septate-like adhesive structure that connects the axon to the terminal loops of the myelinating glial cell (oligodendrocytes in the central nervous system, CNS, and Schwann cells in the peripheral nervous system, PNS).[6][7][8] This junction is not merely a structural anchor; it functions as a crucial barrier to the lateral diffusion of ion channels, ensuring the segregation of sodium and potassium channels to the nodal and juxtaparanodal domains, respectively.[9][10] The formation and maintenance of this intricate structure are orchestrated by a complex of cell adhesion molecules, with the this compound family playing a central role.[4][11]
The Core Molecular Complex at the Paranodal Junction
The stability of the paranodal junction depends on a trimolecular complex that bridges the axonal membrane (axolemma) and the glial membrane.
-
On the Axon: A cis-complex is formed by two key proteins:
-
This compound-1 (CNTN1): A glycosylphosphatidylinositol (GPI)-anchored immunoglobulin superfamily (IgSF) member.[1][7]
-
This compound-associated protein 1 (CASPR1, or Paranodin): A transmembrane protein of the neurexin superfamily.[4][7][12] The interaction between CNTN1 and CASPR1 occurs in the endoplasmic reticulum and is essential for the proper transport and surface expression of CASPR1.[4][9][13]
-
-
On the Glial Cell: The glial receptor for the axonal CNTN1/CASPR1 complex is Neurofascin-155 (NF155) , an isoform of the L1 family of cell adhesion molecules expressed on the terminal loops of myelin.[6][8][14]
This trans-interaction between the axonal CNTN1/CASPR1 complex and the glial NF155 forms the fundamental adhesive link of the paranodal junction.[6][8][14][15] Deficiencies in any of these three proteins lead to severe disorganization of the paranodal junctions and compromised nerve conduction.[4]
Caption: Molecular architecture of the paranodal junction.
The Multifaceted Role of this compound-1 in the CNS
While CNTN1 is essential for paranodal junctions in both the CNS and PNS, its role in the CNS is more extensive, encompassing both the initial formation of the myelin sheath and the subsequent organization of axonal domains.[2][3][15]
Regulation of Myelin Sheath Formation
Genetic ablation of the Cntn1 gene in mice (Cntn1-KO) reveals a critical role for this compound-1 in the process of myelination itself. These knockout mice exhibit significant hypomyelination in the CNS.[1][2][3] While the number of oligodendrocyte precursor cells (OPCs) is normal, their ability to differentiate and extend the vast membrane processes required to wrap axons is severely impaired.[1][2][3] This suggests CNTN1 is a key signal in axo-glial communication that promotes the expansion of oligodendrocyte membranes.[1]
Establishment of Paranodal Junctions and Nodal Organization
In addition to its role in membrane extension, CNTN1 is indispensable for the assembly of paranodal junctions. In Cntn1-KO mice, CASPR1 fails to localize to the paranodal region, myelin terminal loops are abnormal, and the septate-like junctions are absent.[1][2][3][4] This disruption has cascading effects on the overall domain organization:
-
Mislocalization of Potassium Channels: Voltage-gated potassium channels (Kv1.2), normally segregated to the juxtaparanode, are found mislocalized into the paranodal region.[1][2][3]
-
Impaired Sodium Channel Clustering: The formation and maturation of sodium channel clusters at the nodes of Ranvier are severely reduced and abnormal.[1][2][3]
Quantitative Impact of this compound-1 Deficiency
Studies using Cntn1-knockout (KO) mice have provided critical quantitative data on the effects of this compound-1 loss in the CNS.
| Parameter Measured | Wild-Type (WT) Mice | Cntn1-KO Mice | Percentage Change | Reference |
| Myelin Content | Normal | Up to 60% reduction | ↓ 60% | [1][2][3] |
| Oligodendrocyte Membrane Extension | Normal | ~50% reduction | ↓ 50% | [1] |
| GFP Fluorescence Intensity (Oligodendrocyte Processes) | Baseline | 46% reduction | ↓ 46% | [1] |
| Unmyelinated Small-Diameter Axons (<0.6 µm) | ~70 axons/area | ~120 axons/area | ↑ 71% | [1] |
Key Signaling Pathways
This compound-1 does not act in isolation but participates in signaling cascades that regulate myelination. One key pathway involves the Src family kinase Fyn , which is a critical regulator of oligodendrocyte development and myelination.[11][16] this compound-1 can form a tripartite complex with Fyn and the receptor protein tyrosine phosphatase PTPα, which controls the activation of Fyn.[11][16] Additionally, this compound-1 can interact with Notch, leading to the release of the Notch intracellular domain (NICD), which translocates to the nucleus and promotes oligodendrogliogenesis.[11][17]
Caption: this compound-1 signaling in myelination.
Experimental Protocols for Studying Contactins and Paranodes
A variety of techniques are employed to investigate the role of contactins in myelination and paranodal junction formation.
Co-immunoprecipitation (Co-IP)
Purpose: To verify the cis-interaction between CNTN1 and CASPR1 in native tissue.
Methodology:
-
Lysate Preparation: Brain tissue or cultured neurons are homogenized in a non-denaturing lysis buffer containing mild detergents (e.g., Triton X-100) and protease inhibitors.
-
Pre-clearing: The lysate is incubated with control IgG antibodies and protein A/G beads to remove non-specifically binding proteins.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to one protein of the suspected complex (e.g., anti-CASPR1).
-
Complex Capture: Protein A/G beads are added to bind the antibody-protein complex, pulling it out of solution.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution & Analysis: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using an antibody against the other suspected protein (e.g., anti-CNTN1).[7]
Caption: Workflow for Co-immunoprecipitation.
Immunohistochemistry (IHC) and Immunofluorescence (IF)
Purpose: To visualize the colocalization of CNTN1, CASPR1, and NF155 at the paranodes.
Methodology:
-
Tissue Preparation: Animals are perfused with paraformaldehyde (PFA), and the relevant nervous tissue (e.g., optic nerve, sciatic nerve) is dissected.
-
Sectioning: The tissue is cryo-sectioned or teased into individual fibers.[18]
-
Permeabilization & Blocking: Sections are treated with a detergent (e.g., Triton X-100) to permeabilize membranes and then incubated in a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight with primary antibodies raised in different species (e.g., rabbit anti-CASPR1 and mouse anti-CNTN1).
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies that recognize the primary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594).
-
Mounting & Imaging: Sections are mounted with a DAPI-containing medium (to stain nuclei) and imaged using confocal microscopy.[18] Colocalization is observed as overlapping signals in the paranodal region.
Electron Microscopy (EM)
Purpose: To examine the ultrastructure of the paranodal junction and the effects of Cntn1 gene deletion.
Methodology:
-
Tissue Fixation: Nerves are fixed with a glutaraldehyde/paraformaldehyde solution to preserve fine structural details.
-
Post-fixation & Staining: Tissues are post-fixed with osmium tetroxide, which also acts as a stain, and then stained with uranyl acetate.
-
Dehydration & Embedding: The tissue is dehydrated through a series of ethanol (B145695) concentrations and embedded in resin.
-
Sectioning & Imaging: Ultrathin sections (60-90 nm) are cut and imaged using a transmission electron microscope (TEM).[1][10] This allows for the direct visualization of the transverse bands and myelin loop attachment, which are disrupted in Cntn1-KO mice.[1][2][3]
Conclusion and Therapeutic Implications
Contactins, particularly CNTN1, are indispensable architects of the myelinated axon. They are not only fundamental for creating the paranodal junctional barrier but are also upstream regulators of the myelination process itself in the CNS. Their critical role in maintaining the domain organization of the axon underscores their importance for saltatory conduction and overall neuronal health.
Disruption of the paranodal junction is a feature of several demyelinating diseases, such as Multiple Sclerosis, and inflammatory neuropathies.[16][19] Understanding the molecular interactions and signaling pathways governed by contactins provides a framework for developing novel therapeutic strategies. Targeting these pathways could offer new avenues for promoting remyelination, restoring junctional integrity, and improving neurological function in the face of disease or injury.
References
- 1. This compound-1 regulates myelination and nodal/paranodal domain organization in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1 regulates myelination and nodal/paranodal domain organization in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paranodal Axoglial Junctions, an Essential Component in Axonal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurofascin is a glial receptor for the paranodin/Caspr-contactin axonal complex at the axoglial junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-associated protein (Caspr) and this compound form a complex that is targeted to the paranodal junctions during myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Retention of a cell adhesion complex at the paranodal junction requires the cytoplasmic region of Caspr - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron tomography of paranodal septate-like junctions and the associated axonal and glial cytoskeletons in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Caspr regulates the processing of this compound and inhibits its binding to neurofascin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Implication of Contactins in Demyelinating Pathologies [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. jneurosci.org [jneurosci.org]
- 19. Specific this compound N-Glycans Are Implicated in Neurofascin Binding and Autoimmune Targeting in Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypes of Contactin-1 Knockout Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contactin-1 (CNTN1), a glycosylphosphatidylinositol (GPI)-anchored neuronal cell adhesion molecule of the immunoglobulin superfamily, plays a pivotal role in the developing and mature nervous system. Gene knockout studies in mice have been instrumental in elucidating its functions in myelination, axonal organization, and neuronal communication. This technical guide provides an in-depth overview of the known phenotypes of this compound-1 knockout (Cntn1-KO) mice, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.
Core Phenotypes of Cntn1 Knockout Mice
Cntn1-deficient mice exhibit a severe neurological phenotype characterized by postnatal growth retardation, progressive ataxia, and lethality within the first few weeks of life.[1][2] The primary defects underlying this phenotype are profound abnormalities in the central nervous system (CNS) myelination and the organization of nodes of Ranvier.
Neurological and Myelination Deficits
The most striking phenotype of Cntn1-KO mice is severe hypomyelination in the CNS.[3][4] This is evidenced by a significant reduction in the number of myelinated axons and decreased levels of myelin-associated proteins.
Table 1: Quantitative Analysis of Myelination Defects in Cntn1-KO Mice
| Parameter | Wild-Type (WT) | Cntn1-KO | Percentage Change | Reference |
| Myelin Basic Protein (MBP) Level (Western Blot) | 100% | ~50% | ~50% reduction | [3][4] |
| Percentage of Myelinated Axons (Optic Nerve, P16) | 54% | 21% | ~60% reduction | [4] |
| Myelin Sheath Thickness (g-ratio) | Normal | Increased | - | [5] |
| Paranodal Junctions | Intact | Disrupted | - |
Motor Function and Behavioral Phenotypes
Cntn1-KO mice display significant motor impairments, including ataxia and locomotor abnormalities.[1][2] While detailed quantitative data from standardized behavioral tests are not consistently reported in single studies, the observed motor deficits are a direct consequence of the underlying neurological defects.
Table 2: Summary of Motor and Behavioral Phenotypes in Cntn1-KO Mice
| Phenotype | Observation | Potential Test |
| Ataxia | Uncoordinated movements, unsteady gait.[1][2] | Rotarod test, Beam walking |
| Locomotor Abnormality | General impairment in movement.[1] | Open field test |
| Reduced Body Weight | Significantly smaller than wild-type littermates.[1] | - |
| Failure to Thrive | Poor overall physical development.[1] | - |
| Lifespan | Lethality within 2-3 weeks of birth.[1] | - |
Electrophysiological Phenotypes
Table 3: Representative Nerve Conduction Velocity Data from Cntnap1-KO Mice (as a proxy for Cntn1-KO phenotype)
| Parameter | Wild-Type (+/-) | Cntnap1-KO (-/-) | p-value | Reference |
| Sciatic Nerve Conduction Velocity (m/s) | ~45 | ~20 | <0.001 | [5] |
| Sciatic Nerve Amplitude (mV) | ~30 | ~10 | <0.001 | [5] |
| Sciatic Nerve Latency (ms) | ~0.6 | ~1.2 | <0.001 | [5] |
Signaling Pathways
This compound-1 functions as a cell adhesion molecule that initiates intracellular signaling cascades crucial for oligodendrocyte differentiation and myelination. One of the key pathways involves its interaction with the Notch receptor.
Caption: this compound-1/Notch Signaling Pathway.
Experimental Protocols
Generation of Cntn1 Knockout Mice
A common strategy for generating Cntn1 knockout mice involves homologous recombination in embryonic stem (ES) cells to disrupt a critical exon of the Cntn1 gene.
Caption: Workflow for generating Cntn1 knockout mice.
Immunohistochemistry for Myelin Basic Protein (MBP)
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain overnight. Cryoprotect the brain in 30% sucrose (B13894) before sectioning on a cryostat (30-40 µm sections).
-
Blocking: Block free-floating sections for 1 hour at room temperature in a solution of 10% normal goat serum and 0.3% Triton X-100 in phosphate-buffered saline (PBS).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against MBP (e.g., rat anti-MBP) diluted in the blocking solution.
-
Secondary Antibody Incubation: Wash sections three times in PBS and then incubate for 1-2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488) diluted in the blocking solution.
-
Mounting and Imaging: Wash sections three times in PBS, mount on slides with a DAPI-containing mounting medium, and image using a confocal or fluorescence microscope.
Western Blot for this compound-1
-
Protein Extraction: Dissect and homogenize brain tissue (e.g., cerebellum) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate 20-30 µg of protein per lane on a 4-15% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against this compound-1 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Rotarod Test for Motor Coordination
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Training/Testing Protocol:
-
Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm) for a brief habituation period.
-
For testing, use an accelerating protocol where the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials (e.g., 3 trials per day for 3 consecutive days) with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Analyze the mean latency to fall across trials and days. A failure to improve the time spent on the rod over successive trials can indicate a motor learning deficit.
Conclusion
The Cntn1 knockout mouse is a critical model for understanding the fundamental roles of this compound-1 in the central nervous system. The severe neurological phenotypes, particularly the profound defects in myelination and paranodal junction organization, underscore its importance in axo-glial communication. This technical guide provides a foundational understanding of the key characteristics of these mice, offering valuable insights for researchers in neuroscience and those involved in the development of therapies for demyelinating and other neurological disorders. Further quantitative characterization of the behavioral and electrophysiological deficits will continue to refine our understanding of this compound-1's function.
References
- 1. A Spontaneous Mutation in this compound 1 in the Mouse | PLOS One [journals.plos.org]
- 2. 034216 - CNTN[-] Strain Details [jax.org]
- 3. This compound-1 regulates myelination and nodal/paranodal domain organization in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mouse models of human CNTNAP1-associated congenital hypomyelinating neuropathy and genetic restoration of murine neurological deficits - PMC [pmc.ncbi.nlm.nih.gov]
The involvement of contactins in neurological disorders.
An In-depth Technical Guide to the Involvement of Contactins in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
The contactin family, a group of six neural cell adhesion molecules belonging to the immunoglobulin superfamily, plays a pivotal role in the intricate development and maintenance of the nervous system.[1][2][3][4] These glycosylphosphatidylinositol (GPI)-anchored proteins are crucial for axonal guidance, neurite outgrowth, synapse formation, and myelination.[1][2][3][4] Emerging evidence has increasingly implicated mutations and dysregulation of contactins in the pathophysiology of a range of neurological and neurodevelopmental disorders, including Autism Spectrum Disorder (ASD), Alzheimer's disease, multiple sclerosis, and various demyelinating neuropathies. This technical guide provides a comprehensive overview of the current understanding of contactins' involvement in these disorders, presenting key quantitative data, detailing relevant experimental methodologies, and visualizing the complex signaling pathways and workflows.
The this compound Family: Structure and Function
The this compound family consists of six members, this compound-1 through this compound-6 (CNTN1-6).[1][3] Structurally, they all share a characteristic extracellular domain composed of six immunoglobulin (Ig)-like repeats and four fibronectin type III (FNIII)-like domains.[1][3][4] Lacking a transmembrane or intracellular domain, they are tethered to the outer leaflet of the cell membrane via a GPI anchor.[1][3] This structure necessitates their interaction with transmembrane co-receptors to transduce signals into the cell.[3] Their functions are diverse and critical for nervous system integrity, including organizing axonal domains, guiding developing axons, and facilitating interactions between neurons and glial cells.[1][2][4]
Contactins in Neurological and Neurodevelopmental Disorders
Mutations and altered expression levels of various this compound family members are associated with a spectrum of neurological disorders.
Autism Spectrum Disorder (ASD) and Schizophrenia
This compound-Associated Protein-Like 2 (CNTNAP2), also known as CASPR2, is one of the most well-established risk genes for ASD.[5][6][7] Mutations in CNTNAP2 can lead to a syndromic form of ASD known as Cortical Dysplasia-Focal Epilepsy (CDFE) syndrome, which is characterized by intellectual disability, language impairment, early-onset seizures, and autistic features.[5][8] Both common and rare variations in the CNTNAP2 gene have been found to confer risk for ASD and related language disorders.[5] CNTNAP2 mutations have also been identified in individuals with schizophrenia.[8] Additionally, genetic studies have pinpointed CNTN4, CNTN5, and CNTN6 as potential susceptibility genes in neurodevelopmental disorders, suggesting a broader "this compound pathway" may underlie these conditions.[9]
Demyelinating Disorders
Chronic Inflammatory Demyelinating Polyradiculoneuropathy (CIDP): Autoantibodies against this compound-1 (CNTN1) are found in a subset of patients with CIDP.[1][10][11] Specifically, anti-CNTN1 IgG4 antibodies are associated with a CIDP phenotype characterized by prominent sensory ataxia.[10][11] CNTN1 is essential for forming the paranodal junctions between axons and myelinating glia, and its disruption by autoantibodies is believed to contribute to the pathology.[10]
Multiple Sclerosis (MS): this compound-2 (also known as TAG-1) has been identified as a candidate autoantigen in MS.[12] Autoimmune responses targeting CNTN2, which is expressed at the juxtaparanodal region of myelinated fibers and also by neurons in gray matter, may contribute to the gray matter pathology observed in some MS patients.[12]
Alzheimer's Disease (AD)
Recent studies have highlighted the involvement of contactins in the pathophysiology of Alzheimer's disease.
-
This compound-2 (TAG-1): Cerebrospinal fluid (CSF) levels of CNTN2 are significantly reduced in AD patients compared to healthy controls.[13] This reduction correlates with cognitive decline as measured by the Mini-Mental State Examination (MMSE).[13] Furthermore, CSF CNTN2 levels show a strong correlation with other synaptic biomarkers like neurogranin (B1177982) and the enzyme BACE1, which is involved in its processing.[13]
-
This compound-5 (NB-2): CSF levels of CNTN5 are also decreased in individuals with mild cognitive impairment and sporadic AD.[14][15] A specific genetic variant in CNTN5 (rs1461684 G) is associated with an increased risk for sporadic AD and a faster rate of disease progression.[14][15]
Congenital Hypomyelinating Neuropathy
Mutations in the CNTNAP1 gene, which encodes the binding partner of CNTN1, are linked to a severe congenital hypomyelinating neuropathy.[16][17] Mouse models carrying these mutations exhibit phenotypes that mirror the human disease, including reduced nerve conduction, progressive motor dysfunction, and disrupted paranodal junctions.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on contactins in neurological disorders.
Table 1: this compound Levels in Alzheimer's Disease Cerebrospinal Fluid (CSF)
| This compound Member | Finding in AD Patients vs. Controls | Fold Change/Percentage Reduction | Correlation with MMSE | Reference |
| This compound-2 | Reduced | ~1.3-fold reduced / 38% reduction | Positive (r = 0.35, p = 0.004) | [13] |
| This compound-5 | Decreased | Not specified | Correlates with sAD biomarkers | [14][15] |
Table 2: Genetic Associations of Contactins with Neurological Disorders
| Gene | Disorder | Type of Association | Key Findings | Reference |
| CNTNAP2 | Autism Spectrum Disorder (ASD) | Recessive and heterozygous mutations, common and rare variants | Causes syndromic ASD (CDFE); confers risk for non-syndromic ASD and language delay. | [5][6][8] |
| CNTNAP2 | Schizophrenia | Mutations | Identified in schizophrenia patients. | [8] |
| CNTN1 | Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) | Autoantibodies (IgG4) | Associated with a subset of CIDP with sensory ataxia. | [1][10] |
| CNTN2 | Multiple Sclerosis (MS) | Autoantigen | Recognized by autoantibodies and T cells in MS patients. | [12] |
| CNTN5 | Alzheimer's Disease (AD) | Genetic Variant (rs1461684 G) | Associates with sAD risk and faster disease progression. | [14][15] |
| CNTNAP1 | Congenital Hypomyelinating Neuropathy | Mutations | Linked to severe neurological deficits. | [16][17] |
Signaling Pathways and Molecular Interactions
Contactins mediate their functions through complex interactions with other proteins. Since they lack intracellular domains, they rely on transmembrane partners to initiate downstream signaling cascades.
Paranodal Junction Formation
This compound-1, in a cis-complex with this compound-Associated Protein 1 (CNTNAP1 or Caspr), is crucial for establishing the paranodal axo-glial junctions. This complex on the axonal membrane interacts in trans with Neurofascin-155 (NF155) on the glial cell membrane, forming a stable junction that acts as a fence to segregate ion channels and maintain the integrity of the nodes of Ranvier.[1][10][16][18]
This compound-1 and Fyn Kinase Signaling in Myelination
In the central nervous system (CNS), this compound-1 is also expressed by oligodendrocytes and plays a role in myelination itself. Engagement of glial CNTN1 can activate the intracellular Src family kinase Fyn. This signaling is proposed to induce the transport and local translation of Myelin Basic Protein (MBP) mRNA, promoting the expansion of the myelin sheath.[19]
References
- 1. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contactins in the central nervous system: role in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What does CNTNAP2 reveal about Autism Spectrum Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. No Evidence for Association of Autism with Rare Heterozygous Point Mutations in this compound-Associated Protein-Like 2 (CNTNAP2), or in Other this compound-Associated Proteins or Contactins | PLOS Genetics [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. CNTNAP2: Center for Autism and Neurodevelopment: Feinberg School of Medicine [feinberg.northwestern.edu]
- 9. CONTACTINS: STRUCTURAL ASPECTS IN RELATION TO DEVELOPMENTAL FUNCTIONS IN BRAIN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. neurology.org [neurology.org]
- 12. pnas.org [pnas.org]
- 13. This compound-2, a synaptic and axonal protein, is reduced in cerebrospinal fluid and brain tissue in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the this compound 5 protein and its risk‐associated polymorphic variant throughout the Alzheimer's disease spectrum — Olink® [olink.com]
- 15. Characterization of the this compound 5 protein and its risk-associated polymorphic variant throughout the Alzheimer's disease spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mouse models of human CNTNAP1-associated congenital hypomyelinating neuropathy and genetic restoration of murine neurological deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse models of human CNTNAP1-associated congenital hypomyelinating neuropathy and genetic restoration of murine neurological deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure and function of the this compound-associated protein family in myelinated axons and their relationship with nerve diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
The Pivotal Role of the GPI Anchor in Contactin Protein Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The contactin family of neural cell adhesion molecules, comprising six members (this compound-1 to -6), plays a crucial role in the development and function of the nervous system. These proteins are centrally involved in processes such as axonal guidance, myelination, and synapse formation.[1] A defining structural feature of all this compound proteins is their attachment to the outer leaflet of the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor.[2][3] This C-terminal modification is not merely a passive tether but a critical determinant of this compound localization, trafficking, and signaling capabilities. This technical guide provides an in-depth exploration of the multifaceted functions of the GPI anchor for this compound proteins, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated molecular pathways.
Core Functions of the GPI Anchor for this compound Proteins
The GPI anchor imparts several key properties to this compound proteins that are essential for their biological activities:
-
Lipid Raft Localization and Signaling Platform Organization: The saturated fatty acid chains of the GPI anchor promote the partitioning of this compound proteins into specialized membrane microdomains known as lipid rafts.[4][5] These cholesterol- and sphingolipid-rich domains function as signaling platforms, concentrating specific proteins and facilitating their interaction.[4] By localizing to lipid rafts, contactins can efficiently engage with transmembrane co-receptors and signaling molecules, which is crucial for transducing extracellular signals into the cell, as contactins themselves lack an intracellular domain.[2]
-
Regulation of Protein Trafficking and Surface Expression: The GPI anchor is a key signal for the intracellular sorting and transport of this compound proteins from the endoplasmic reticulum to the cell surface.[6] Furthermore, the GPI anchor of contactins is essential for the correct cell surface expression of some of their binding partners. A prime example is the transmembrane protein this compound-associated protein (Caspr). Caspr fails to be efficiently transported to the plasma membrane in the absence of co-expression with GPI-anchored this compound-1.[3][7] This indicates a chaperone-like function of this compound, mediated by its GPI anchor-dependent localization and trafficking.
-
Modulation of Molecular Interactions and Complex Formation: The localization of contactins within lipid rafts, facilitated by their GPI anchors, influences their ability to form cis (on the same cell) and trans (between opposing cells) complexes with other cell adhesion and signaling molecules. These interactions are fundamental to the role of contactins in mediating cell-cell recognition and adhesion. For instance, the formation of the paranodal axo-glial junction, critical for saltatory nerve conduction, depends on a complex between axonal GPI-anchored this compound-1 and Caspr in cis, which then interacts with neurofascin-155 on the glial membrane in trans.[7][8]
-
Dynamic Regulation of Cell Adhesion and Signaling: The GPI anchor allows for the release of contactins from the cell surface through the action of phospholipases, such as phosphatidylinositol-specific phospholipase C (PI-PLC). This enzymatic cleavage provides a mechanism for the rapid down-regulation of this compound-mediated adhesion and signaling, which can be important in dynamic processes like axon guidance and synaptic plasticity.
Quantitative Data on this compound Interactions
While the qualitative importance of the GPI anchor is well-established, quantitative data directly comparing the biochemical and cellular functions of GPI-anchored versus non-GPI-anchored contactins are limited in the literature. The available data primarily focuses on the binding affinities of the ectodomains of contactins and their ligands.
| Interacting Molecules | Method | Affinity (KD) | Reference |
| This compound-2 (human, ectodomain) - this compound-2 (human, ectodomain) | Surface Plasmon Resonance (SPR) | ~200 nM | [9] |
| This compound-1 (Ig1-6) - Neurofascin-155 (Ig1-6) | Surface Plasmon Resonance (SPR) | Not explicitly quantified, but interaction is strong. | [2] |
Note: The provided affinity for this compound-2 is for its homophilic interaction and was determined using the soluble ectodomain, thus not directly assessing the influence of the GPI anchor in a membrane context. Research on the this compound-1/Neurofascin-155 interaction highlights the importance of glycosylation for binding, a feature that can be influenced by the processing of GPI-anchored proteins.[2] A direct comparison of binding kinetics for GPI-anchored versus a transmembrane-anchored version of this compound would be highly informative.
Signaling Pathways and Molecular Interactions
The GPI anchor is central to the function of contactins in initiating intracellular signaling cascades. Lacking a cytoplasmic domain, contactins rely on their association in cis with transmembrane proteins to transmit signals across the plasma membrane.
This compound-Caspr Complex and Paranodal Junction Formation
A critical function of GPI-anchored this compound-1 is its role in the formation of the paranodal junctions in myelinated axons. This process is essential for the proper clustering of voltage-gated sodium channels at the nodes of Ranvier and potassium channels at the juxtaparanodes.
Caption: Formation of the paranodal junction complex.
This compound-Mediated Regulation of Neurite Outgrowth
Contactins are well-known regulators of neurite outgrowth, a fundamental process in neuronal development. This function is often mediated through interactions with other cell adhesion molecules, such as L1CAM, and receptor protein tyrosine phosphatases (RPTPs), leading to the modulation of intracellular signaling pathways that control cytoskeletal dynamics.
Caption: Simplified this compound signaling in neurite outgrowth.
Experimental Protocols
Investigating the function of the GPI anchor on this compound proteins requires a combination of biochemical, cell biological, and imaging techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation to Demonstrate this compound-Caspr Interaction
This protocol is used to verify the cis-interaction between GPI-anchored this compound and its transmembrane partner Caspr.
Caption: Co-immunoprecipitation workflow.
Cell Surface Biotinylation and PI-PLC Treatment
This method is used to specifically label and analyze cell surface proteins and to determine if a protein is GPI-anchored.
Caption: Cell surface biotinylation and PI-PLC cleavage workflow.
Lipid Raft Isolation by Sucrose (B13894) Density Gradient Ultracentrifugation
This biochemical technique is used to isolate detergent-resistant membranes (DRMs), which are enriched in lipid rafts and GPI-anchored proteins.
Caption: Lipid raft isolation workflow.
Conclusion
The glycosylphosphatidylinositol anchor is an integral and functionally critical component of all this compound family members. It dictates their subcellular localization to lipid rafts, which serve as crucial platforms for signal transduction. The GPI anchor is also essential for the proper trafficking of contactins and their associated proteins, such as Caspr, to the cell surface. Through these mechanisms, the GPI anchor enables contactins to participate in a wide array of neurodevelopmental processes, from the formation of complex axonal structures to the regulation of synaptic function. A deeper quantitative understanding of how the GPI anchor modulates the biophysical properties and interaction kinetics of contactins will be a key area for future research and may provide novel avenues for therapeutic intervention in neurological disorders where this compound function is perturbed.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into the this compound 1 – neurofascin 155 adhesion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Glycosylphosphatidyl Inositol-Anchored Adhesion Molecule F3/Contactin Is Required for Surface Transport of Paranodin/Contactin-Associated Protein (Caspr) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspr regulates the processing of this compound and inhibits its binding to neurofascin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stable cell surface expression of GPI-anchored proteins, but not intracellular transport, depends on their fatty acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Associated Protein (Caspr) and this compound Form a Complex That Is Targeted to the Paranodal Junctions during Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-1 regulates myelination and nodal/paranodal domain organization in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of this compound 2 homophilic interaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Contactin-Mediated Cell Adhesion In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contactins are a family of immunoglobulin superfamily (IgSF) cell adhesion molecules (CAMs) that are crucial for the development and function of the nervous system.[1] These glycosylphosphatidylinositol (GPI)-anchored proteins mediate cell-cell interactions that are vital for processes such as axon guidance, synapse formation, and myelination.[1][2] Dysregulation of contactin-mediated adhesion has been implicated in various neurological and psychiatric disorders, making them a key target for research and therapeutic development.[3]
This document provides detailed application notes and protocols for the in vitro measurement of this compound-mediated cell adhesion. It is designed to guide researchers in selecting and implementing appropriate assays to quantify these interactions and to dissect the underlying signaling pathways.
Principles of Measuring this compound-Mediated Adhesion
Since contactins are cell surface proteins, their adhesive properties can be assessed by measuring the strength and specificity of cell-cell or cell-substrate interactions. Two primary in vitro approaches are commonly employed:
-
Cell Aggregation Assays: These assays measure the ability of cells expressing contactins to clump together in suspension. The degree of aggregation serves as a direct indicator of the strength of homophilic (this compound-contactin) or heterophilic (this compound with a binding partner) interactions.
-
Plate-Based Adhesion Assays: In this setup, a purified this compound protein (often as an Fc-chimera) or a specific binding partner is immobilized on a multi-well plate.[4] Cells are then seeded onto this coated surface, and the number of adherent cells is quantified after a washing step to remove non-adherent cells. This method allows for the study of cell adhesion to a specific substrate in a controlled manner.
Quantification of adherent cells in these assays can be achieved through various methods, including direct cell counting, colorimetric assays (e.g., crystal violet staining), or fluorescence-based methods (e.g., Calcein AM or CyQuant assays).[5][6]
Experimental Protocols
Protocol 1: Cell Aggregation Assay for this compound-6 (Cntn6)
This protocol is adapted from a method used to study the interaction between this compound-6 (Cntn6) and its binding partners.[7] It relies on the co-transfection of HEK293 cells with Cntn6 and a fluorescent reporter protein to visually and quantitatively assess cell aggregation.
Materials:
-
HEK293 cells
-
Expression vectors for Cntn6 and a fluorescent protein (e.g., pEGFP-N1 or pDsRed)
-
Lipofectamine LTX or other suitable transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
1 mM EDTA in PBS
-
Suspension Medium: DMEM with 10% HIFCS, 50 mM HEPES-NaOH (pH 7.4), 10 mM CaCl₂, and 10 mM MgCl₂
-
Microcentrifuge tubes
-
Fluorescence microscope
Procedure:
-
Cell Transfection:
-
Co-transfect two separate populations of HEK293 cells. In the first, co-transfect the Cntn6 expression vector with pEGFP-N1. In the second, co-transfect the expression vector for the binding partner of interest (or an empty vector for control) with pDsRed.
-
Allow cells to express the proteins for 48 hours.
-
-
Cell Harvesting and Preparation:
-
Detach the cells using 1 mM EDTA in PBS.
-
Centrifuge the cells at 1000 rpm for 5 minutes and discard the supernatant.
-
Resuspend each cell pellet in Suspension Medium.
-
Count the cells and adjust the concentration to 5 x 10⁶ cells/mL.
-
-
Aggregation:
-
In a microcentrifuge tube, combine 150 µL of the Cntn6-EGFP expressing cell suspension with 150 µL of the binding partner-DsRed expressing cell suspension (1:1 ratio).
-
Incubate the cell mixture at room temperature with gentle agitation for a defined period (e.g., 1-2 hours).
-
-
Quantification:
-
Gently resuspend the cell mixture and spot a small volume onto a glass slide.
-
Observe the cell suspension under a fluorescence microscope. Capture images of multiple fields of view.
-
Quantify the degree of aggregation by calculating the "Aggregation Index". This can be done by measuring the total area of cell aggregates relative to the total cell area in an image using image analysis software. A simplified approach is to count the number of particles (single cells and aggregates) and calculate the ratio of the initial number of single cells to the final number of particles.[7]
-
Workflow for Cell Aggregation Assay:
Caption: Workflow for the cell aggregation assay.
Protocol 2: Plate-Based Adhesion Assay using Purified this compound-Fc Chimera
This protocol describes how to measure the adhesion of cells to a surface coated with a purified this compound-Fc chimeric protein. This method is useful for studying the interaction of cellular receptors with this compound.
Materials:
-
Recombinant this compound-Fc chimera protein
-
96-well, flat-bottom, non-tissue culture treated plates
-
Bovine Serum Albumin (BSA)
-
PBS
-
Cell line of interest (e.g., Neuro-2A neuroblastoma cells)
-
Serum-free cell culture medium
-
Calcein AM or Crystal Violet staining solution
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Plate Coating:
-
Dilute the this compound-Fc chimera protein in PBS to the desired concentration (e.g., 1-10 µg/mL).
-
Add 50 µL of the protein solution to each well of a 96-well plate.
-
For a negative control, coat wells with a 1% BSA solution in PBS.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Aspirate the coating solution and wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Adhesion:
-
Harvest the cells of interest and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 30-90 minutes.
-
-
Washing and Quantification:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantify the adherent cells using one of the following methods:
-
Crystal Violet Staining: Fix the cells with 4% paraformaldehyde for 15 minutes, stain with 0.1% crystal violet for 20 minutes, wash with water, and solubilize the stain with 10% acetic acid. Measure the absorbance at 590 nm.
-
Calcein AM Staining: Incubate the cells with Calcein AM solution (e.g., 2 µM) for 30 minutes at 37°C. Measure fluorescence at an excitation of 485 nm and an emission of 520 nm.
-
-
Workflow for Plate-Based Adhesion Assay:
Caption: Workflow for the plate-based adhesion assay.
Data Presentation
Quantitative data from this compound-mediated cell adhesion assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Quantitative Data from this compound-Mediated Cell Adhesion Assays
| Assay Type | Cell Type | This compound/Substrate | Method of Quantification | Key Quantitative Metric | Example Value | Reference |
| Cell Aggregation | HEK293 | Cntn6 | Fluorescence Microscopy & Image Analysis | Aggregation Index (%) | ~40% (Cntn6-Lphn1 interaction) | [7] |
| Plate-Based Adhesion | Neuro-2A | Recombinant Human this compound-6 Fc Chimera | Cell Adhesion Assay | ED₅₀ | 1.0-4.0 µg/mL | [4] |
| Plate-Based Adhesion | C6 Rat Glial Cells | Recombinant Human this compound-1 Fc Chimera | Cell Adhesion Assay | % Adhesion at 2 µg/mL | >20% | [8] |
Signaling Pathways in this compound-Mediated Adhesion
Contactins, being GPI-anchored, lack an intracellular domain and thus rely on transmembrane co-receptors to transduce signals into the cell.[3] Two key signaling pathways have been identified for this compound-6.
This compound-6 and Notch Signaling
This compound-6 can act as a ligand for the Notch1 receptor.[3] This interaction is crucial for processes like oligodendrocyte development. The binding of this compound-6 to Notch1 is thought to promote the sequential cleavage of Notch by ADAM proteases and the γ-secretase complex, leading to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it can act as a transcriptional co-activator, influencing the expression of target genes involved in cell fate decisions. This process has been shown to require the intermediate protein Deltex1.[9]
This compound-6-Notch Signaling Pathway:
Caption: Cntn6-Notch signaling pathway.
This compound-6 and PTPRG Signaling
This compound-6 has been shown to interact with the receptor protein tyrosine phosphatase gamma (PTPRG).[10] The exact downstream consequences of this interaction are still under investigation. One hypothesis is that this compound binding modulates the phosphatase activity of PTPRG.[5] It is suggested that in its unbound state, PTPRG may form dimers, which inhibits its phosphatase activity. The binding of this compound could prevent this dimerization, thus maintaining PTPRG in an active state, allowing it to dephosphorylate specific substrates and influence downstream signaling cascades.
Hypothesized this compound-6-PTPRG Signaling:
Caption: Hypothesized Cntn6-PTPRG signaling.
Logical Relationship of Experimental Approaches
The choice of assay for studying this compound-mediated adhesion depends on the specific research question. The following diagram illustrates the relationship between the different experimental approaches and their outcomes.
Relationship between In Vitro Adhesion Assays:
Caption: Relationship between assays.
Conclusion
The in vitro methods described in this document provide robust and quantitative approaches to measure this compound-mediated cell adhesion. The choice of assay, whether cell aggregation or plate-based, will depend on the specific scientific question being addressed. By combining these experimental protocols with the analysis of downstream signaling pathways, researchers can gain a deeper understanding of the multifaceted roles of contactins in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. Cntn6 this compound 6 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Frontiers | Association of Cell Adhesion Molecules this compound-6 and Latrophilin-1 Regulates Neuronal Apoptosis [frontiersin.org]
- 3. genecards.org [genecards.org]
- 4. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of tyrosine phosphatase ligands for this compound cell adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmental role of the cell adhesion molecule this compound-6 in the cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of Cell Adhesion Molecules this compound-6 and Latrophilin-1 Regulates Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAQ: ECM Cell Adhesion Assays | Cell Biolabs [cellbiolabs.com]
- 9. Cross-talk between F3/contactin and Notch at axoglial interface: a role in oligodendrocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis for Interactions Between this compound Family Members and Protein-tyrosine Phosphatase Receptor Type G in Neural Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Contactin-Associated Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation of contactin-associated protein complexes. Contactins are a subfamily of immunoglobulin superfamily cell adhesion molecules that play crucial roles in the nervous system, including axon guidance, fasciculation, and the formation of distinct axonal domains. Understanding the composition and dynamics of this compound-associated protein complexes is essential for elucidating their functions in both normal physiology and disease.
Introduction
Contactins are tethered to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor and lack an intracellular domain. Consequently, they form cis-hetero-complexes with transmembrane proteins to transduce signals across the cell membrane. A well-characterized example is the complex formed between this compound-1 and this compound-associated protein (Caspr/CNTNAP1) at the paranodal junctions of myelinated axons.[1][2][3] This protocol is designed to effectively isolate these delicate membrane-associated protein complexes for subsequent analysis by methods such as Western blotting or mass spectrometry.
Data Presentation
The following table summarizes hypothetical quantitative data from a typical co-immunoprecipitation experiment followed by mass spectrometry-based label-free quantification (LFQ). This data is for illustrative purposes to demonstrate how results can be presented.
| Bait Protein | Interacting Protein | Gene | Cellular Localization | LFQ Intensity (this compound-1 IP) | LFQ Intensity (IgG Control IP) | Fold Change (Bait/Control) |
| This compound-1 | This compound-associated protein 1 | CNTNAP1 | Paranodal junction | 1.5 x 10^10 | 1.2 x 10^7 | 1250 |
| This compound-1 | Neurofascin | NFASC | Paranodal junction (glial) | 8.9 x 10^9 | 9.5 x 10^6 | 937 |
| This compound-1 | Protein Tyrosine Phosphatase Receptor Type Z1 | PTPRZ1 | Axonal membrane | 4.2 x 10^8 | 5.1 x 10^6 | 82 |
| This compound-1 | L1 cell adhesion molecule | L1CAM | Axonal membrane | 1.1 x 10^8 | 2.3 x 10^6 | 48 |
Experimental Protocols
This protocol is optimized for the immunoprecipitation of endogenous this compound-associated protein complexes from brain tissue lysates.
Materials and Reagents
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails. Note: The choice of detergent is critical. NP-40 is a non-ionic detergent suitable for maintaining protein-protein interactions. For weaker or more transient interactions, milder detergents like digitonin (B1670571) may be considered.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, 1 mM EDTA.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Antibodies: High-affinity, IP-grade antibody specific to the target this compound protein. Isotype-matched IgG for negative control.
-
Beads: Protein A/G magnetic beads.
-
Tissue: Fresh or frozen brain tissue (e.g., mouse cerebellum).
Procedure
-
Tissue Lysis:
-
Homogenize brain tissue in ice-cold Lysis Buffer (1:10 w/v) using a Dounce homogenizer.
-
Incubate the lysate on a rotator for 1 hour at 4°C.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (this is the total protein lysate).
-
Determine the protein concentration using a BCA assay.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-contactin antibody or the isotype control IgG.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step three more times.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature with gentle agitation.
-
Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted proteins to a fresh tube.
-
Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.
-
-
Analysis:
-
The eluted protein complexes are now ready for analysis by SDS-PAGE and Western blotting or for preparation for mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the co-immunoprecipitation of this compound-associated protein complexes.
This compound-Associated Signaling Pathway
The following diagram illustrates a simplified signaling network involving this compound-1 at the paranodal junction. This compound-1 forms a cis-complex with Caspr on the axonal membrane.[2][4] This complex interacts in trans with Neurofascin-155 (NF155), an isoform of neurofascin located on the glial loops of myelinating Schwann cells or oligodendrocytes.[5] This interaction is crucial for the formation and maintenance of the paranodal axo-glial junctions. This compound-1 can also interact with other molecules such as Protein Tyrosine Phosphatase Receptor Type Z1 (PTPRZ1) and L1 family cell adhesion molecules, modulating various signaling cascades.[6]
Caption: A simplified diagram of this compound-1-associated protein interactions at the paranodal junction.
References
- 1. Structure and function of the this compound-associated protein family in myelinated axons and their relationship with nerve diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-associated protein (Caspr) and this compound form a complex that is targeted to the paranodal junctions during myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CASPR - Wikipedia [en.wikipedia.org]
- 4. Retention of a cell adhesion complex at the paranodal junction requires the cytoplasmic region of Caspr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspr regulates the processing of this compound and inhibits its binding to neurofascin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protein tyrosine phosphatases PTPRZ and PTPRG bind to distinct members of the this compound family of neural recognition molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analyzing Contactin Gene Expression in Neuronal Cultures
References
- 1. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 4. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bit.bio [bit.bio]
- 7. This compound Associates with Na+ Channels and Increases Their Functional Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Associates with Na+ Channels and Increases Their Functional Expression | Journal of Neuroscience [jneurosci.org]
- 9. Frontiers | this compound-1/F3 Regulates Neuronal Migration and Morphogenesis Through Modulating RhoA Activity [frontiersin.org]
- 10. Anti–this compound-1 Antibodies Affect Surface Expression and Sodium Currents in Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Expression Analysis in Stem Cell-derived Cortical Neuronal Cultures Using Multi-well SYBR Green Quantitative PCR Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 15. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
Visualizing Contactin Localization in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the visualization of Contactin localization in brain tissue slices. The methods outlined are designed to offer robust and reproducible results for researchers investigating the distribution and interaction of this important neural cell adhesion molecule.
Introduction to this compound
This compound (also known as F3 or F11) is a glycosylphosphatidylinositol (GPI)-anchored neuronal cell adhesion molecule belonging to the immunoglobulin superfamily. It plays a crucial role in the development of the nervous system, including axon guidance, fasciculation, and the formation and maintenance of synapses. Visualizing the precise localization of this compound within the complex architecture of the brain is essential for understanding its function in both normal physiological processes and in pathological conditions.
This guide covers several key methodologies for localizing this compound, ranging from protein-level detection with immunohistochemistry and immunofluorescence to mRNA-level analysis using in situ hybridization, and high-resolution visualization of protein-protein interactions with proximity ligation assays.
Methods for Visualizing this compound
Several techniques can be employed to visualize this compound in brain tissue, each with its own advantages and limitations. The choice of method will depend on the specific research question, the desired resolution, and the available equipment.
| Method | Target | Resolution | Throughput | Key Advantages | Key Limitations |
| Immunohistochemistry (IHC) | Protein | ~1 µm | High | Good for anatomical mapping, compatible with standard light microscopy. | Limited subcellular resolution, potential for antibody cross-reactivity. |
| Immunofluorescence (IF) | Protein | ~250 nm | High | Allows for multiplexing (co-localization with other proteins), higher resolution than IHC. | Photobleaching, potential for spectral overlap between fluorophores. |
| In Situ Hybridization (ISH) | mRNA | Cellular | Medium | Visualizes gene expression at the cellular level, provides information on transcriptional activity.[1][2] | Does not provide information on protein localization or post-translational modifications. |
| Proximity Ligation Assay (PLA) | Protein-Protein Interactions | ~40 nm | Medium | Highly specific for detecting close-proximity interactions (<40 nm) in situ.[3][4][5] | Requires two primary antibodies from different species, sensitive to experimental conditions. |
| Electron Microscopy (EM) | Protein | ~1 nm | Low | Ultra-high resolution, allows for precise subcellular localization (e.g., synaptic clefts).[6] | Technically demanding, low throughput, requires specialized equipment. |
Immunohistochemistry (IHC) and Immunofluorescence (IF) for this compound
IHC and IF are the most common methods for visualizing protein distribution in tissue sections. These techniques rely on the specific binding of an antibody to the this compound protein. IHC typically uses an enzymatic reaction to produce a colored precipitate, while IF uses a fluorescently labeled secondary antibody.
Experimental Workflow: Immunohistochemistry/Immunofluorescence
Detailed Protocol: Immunofluorescence for this compound in Free-Floating Brain Slices[7][8][9][10][11]
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
PBS (pH 7.4)
-
Cryoprotectant (e.g., 30% sucrose (B13894) in PBS)
-
Blocking Solution: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-Contactin (or other validated primary antibody)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections on a cryostat or freezing microtome.[7]
-
Store free-floating sections in PBS or a cryoprotectant solution at -20°C.
-
-
Staining:
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections in Blocking Solution for 1-2 hours at room temperature with gentle agitation.[8]
-
Incubate sections with the primary anti-Contactin antibody diluted in Blocking Solution overnight at 4°C with gentle agitation. (Optimal dilution should be determined empirically, a starting point is often provided on the antibody datasheet).[9]
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the fluorescently labeled secondary antibody diluted in Blocking Solution for 2 hours at room temperature, protected from light.
-
Wash sections three times for 10 minutes each in PBS, protected from light.
-
(Optional) Counterstain with DAPI (1 µg/mL in PBS) for 10 minutes to visualize cell nuclei.
-
Wash sections twice for 5 minutes each in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides.
-
Allow the slides to air dry briefly.
-
Apply a drop of mounting medium and coverslip.
-
Seal the coverslip with nail polish to prevent drying.
-
Image using a confocal or fluorescence microscope with the appropriate filter sets.
-
In Situ Hybridization (ISH) for this compound mRNA
ISH is a technique used to visualize the location of specific nucleic acid sequences, in this case, this compound mRNA, within tissue sections.[1][2] This method provides valuable information about which cells are actively transcribing the this compound gene.
Experimental Workflow: In Situ Hybridization
Detailed Protocol: Digoxigenin (DIG)-labeled ISH for this compound mRNA[12]
Materials:
-
DEPC-treated water and solutions
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Proteinase K
-
Triethanolamine
-
Acetic Anhydride (B1165640)
-
Hybridization Buffer
-
DIG-labeled anti-sense RNA probe for this compound
-
Post-hybridization wash solutions (SSC buffers of varying stringency)
-
Blocking Reagent (e.g., Roche)
-
Anti-DIG-AP (alkaline phosphatase) antibody
-
NBT/BCIP substrate solution
Procedure:
-
Probe Preparation:
-
Synthesize a DIG-labeled anti-sense RNA probe for this compound using in vitro transcription from a linearized plasmid containing the this compound cDNA.
-
Purify the probe and determine its concentration.
-
-
Tissue Preparation:
-
Prepare fresh-frozen or PFA-fixed brain sections (10-20 µm) on coated slides.[10]
-
Thaw/dry the slides and fix with 4% PFA.
-
Wash with PBS.
-
-
Prehybridization:
-
Treat sections with Proteinase K to improve probe penetration.
-
Post-fix with 4% PFA.
-
Treat with an acetic anhydride solution to reduce non-specific binding.
-
Wash with PBS.
-
Dehydrate through an ethanol (B145695) series.
-
Air dry the sections.
-
-
Hybridization:
-
Apply Hybridization Buffer containing the DIG-labeled this compound probe to the sections.
-
Cover with a coverslip and incubate in a humidified chamber at 65-70°C overnight.
-
-
Post-Hybridization Washes:
-
Immunological Detection:
-
Wash sections in a suitable buffer (e.g., MABT).
-
Block with a blocking reagent for 1-2 hours.
-
Incubate with an anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.
-
Wash extensively with MABT.
-
Equilibrate in detection buffer.
-
-
Visualization and Imaging:
-
Incubate sections with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.
-
Stop the reaction by washing with PBS.
-
Mount with an aqueous mounting medium.
-
Image using a bright-field microscope.
-
Proximity Ligation Assay (PLA) for this compound Interactions
PLA is a powerful technique for visualizing protein-protein interactions in situ.[3][4] It detects when two proteins of interest are in very close proximity (less than 40 nm), providing strong evidence of a direct or indirect interaction.[5]
Conceptual Workflow: Proximity Ligation Assay
Detailed Protocol: PLA for this compound and a Putative Partner Protein[3][14]
Materials:
-
Commercially available PLA kit (e.g., Duolink® In Situ Detection Reagents)
-
4% Paraformaldehyde (PFA)
-
PBS
-
Antigen retrieval solution (e.g., citrate (B86180) buffer pH 6.0)
-
Blocking solution (provided in the kit)
-
Primary Antibodies: Rabbit anti-Contactin and Mouse anti-Partner_Protein (must be from different species)
-
PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS)
-
Ligation solution
-
Amplification solution
-
Detection solution (fluorescently labeled oligonucleotides)
-
Wash Buffers (provided in the kit)
-
DAPI
-
Mounting Medium
Procedure:
-
Tissue Preparation:
-
Prepare PFA-fixed, paraffin-embedded or cryosectioned brain tissue on slides.
-
Perform deparaffinization and rehydration if using paraffin (B1166041) sections.
-
Conduct heat-induced antigen retrieval (e.g., in citrate buffer).
-
Wash with PBS.
-
-
PLA Protocol (follow kit manufacturer's instructions):
-
Circle the tissue section with a hydrophobic pen.
-
Block the sections with the provided blocking solution for 1 hour at 37°C.
-
Incubate with both primary antibodies (anti-Contactin and anti-Partner_Protein) diluted in antibody diluent overnight at 4°C.
-
Wash with the provided Wash Buffer A.
-
Incubate with the PLA probe mix (anti-Rabbit PLUS and anti-Mouse MINUS) for 1 hour at 37°C.
-
Wash with Wash Buffer A.
-
Incubate with the Ligation solution for 30 minutes at 37°C. This will create a circular DNA template if the probes are in close proximity.[5]
-
Wash with Wash Buffer A.
-
Incubate with the Amplification solution (containing polymerase and fluorescently labeled oligonucleotides) for 100 minutes at 37°C. This generates a rolling-circle amplification product.
-
Wash with Wash Buffer B.
-
-
Mounting and Imaging:
-
(Optional) Counterstain with DAPI.
-
Mount with a minimal amount of mounting medium.
-
Image using a fluorescence or confocal microscope. Each fluorescent spot represents a detected protein-protein interaction.[12]
-
This compound Signaling Context
This compound does not have an intracellular domain and signals through its association with other transmembrane proteins, most notably this compound-associated protein (Caspr). This complex is crucial for the organization of the nodes of Ranvier. A simplified representation of this interaction is shown below.
This compound-Caspr Interaction at the Paranodal Junction
These protocols provide a comprehensive starting point for the visualization of this compound in brain tissue. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
References
- 1. In Situ Hybridization on Brain Tissue | Springer Nature Experiments [experiments.springernature.com]
- 2. In situ hybridization on brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In situ detection of protein-protein interaction by proximity ligation assay in patient derived brain tumor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 8. Immunohistochemistry (IHC) protocol [hellobio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. In situ hybridization technique to localize rRNA and mRNA in mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Generating Contactin Knockout Cell Lines Using CRISPR/Cas9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contactins are a family of six cell adhesion molecules belonging to the immunoglobulin superfamily, primarily known for their crucial roles in the development and function of the nervous system. They are involved in axonal guidance, neurite outgrowth, and the formation of paranodal junctions in myelinated nerves.[1] Emerging evidence also implicates contactins, particularly Contactin-1 (CNTN1), in cancer progression and metastasis through various signaling pathways, including PI3K/AKT and Notch.[2][3][4] The ability to generate cell lines with specific this compound genes knocked out is a powerful tool for elucidating their functions in both normal physiology and disease, as well as for identifying and validating potential therapeutic targets.
This document provides detailed application notes and protocols for the generation and validation of this compound knockout cell lines using the CRISPR/Cas9 system.
Data Presentation
While specific quantitative data for CRISPR/Cas9-mediated knockout of this compound genes is not extensively available in the published literature, the following table presents an illustrative summary of typical data obtained in such experiments. Researchers should aim to generate similar data to validate their specific this compound knockout cell lines.
| Target Gene | Cell Line | sgRNA Sequence (5'-3') | Transfection Method | On-Target Editing Efficiency (% Indels)¹ | Protein Knockout Efficiency (% Reduction)² | Off-Target Sites Analyzed³ | Off-Target Editing Detected |
| CNTN1 | HEK293T | GACUCAGUAUGCUACGGUA | Lipofection | 85% | >95% | CNTN2, CNTN3 | Not Detected |
| CNTN2 | SH-SY5Y | GCAGAAGUACCUGAAGCAG | Electroporation (RNP) | 92% | >98% | CNTN1, CNTN4 | Not Detected |
¹Determined by sequencing of the target locus (e.g., using Inference of CRISPR Edits - ICE analysis). ²Determined by quantitative Western blot (densitometry) comparing protein levels in knockout vs. wild-type cells.[2] ³Predicted potential off-target sites with high homology to the sgRNA sequence, analyzed by sequencing.
Experimental Protocols
The generation of a knockout cell line is a multi-step process that requires careful planning and execution.[5]
Protocol 1: sgRNA Design and Cloning
-
Target Selection: Identify the target this compound gene (CNTN1-6). To maximize the likelihood of a functional knockout, select a target sequence within an early exon that is common to all major isoforms of the gene.[6]
-
sgRNA Design: Use online design tools such as Benchling or CRISPR Design Tool to identify several potential 20-nucleotide sgRNA sequences.[7] Choose sgRNAs with high predicted on-target efficiency and low predicted off-target effects. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).[8]
-
Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides corresponding to the chosen sgRNA sequence.
-
Vector Selection: Choose a suitable CRISPR/Cas9 expression vector. An "all-in-one" plasmid containing both the Cas9 nuclease and the sgRNA expression cassette is a common choice.[9] Vectors containing a fluorescent marker (e.g., GFP) can aid in tracking transfection efficiency.
-
Cloning: Anneal the synthetic oligonucleotides and clone them into the linearized CRISPR/Cas9 vector according to the manufacturer's protocol.
-
Verification: Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger sequencing.
Protocol 2: Cell Transfection and Selection
-
Cell Culture: Culture the chosen cell line in the appropriate medium and conditions to ensure healthy, actively dividing cells at the time of transfection.
-
Transfection: Transfect the cells with the validated sgRNA-containing CRISPR/Cas9 plasmid. Common transfection methods include:
-
Lipid-mediated transfection: A widely used method suitable for many common cell lines.
-
Electroporation: Often used for cells that are difficult to transfect, delivering the CRISPR components as plasmids or as a ribonucleoprotein (RNP) complex (Cas9 protein pre-mixed with synthetic sgRNA).[10] RNP delivery can reduce off-target effects as the components are cleared from the cell more rapidly.[11]
-
-
Enrichment of Edited Cells: If the CRISPR plasmid contains a selectable marker (e.g., puromycin (B1679871) resistance), apply the appropriate selection agent 24-48 hours post-transfection to enrich for cells that have taken up the plasmid.[9] If a fluorescent marker is present, fluorescence-activated cell sorting (FACS) can be used to isolate transfected cells.[7]
Protocol 3: Single-Cell Cloning and Expansion
-
Single-Cell Isolation: To generate a clonal cell line with a homogenous knockout genotype, isolate single cells from the enriched population. This can be achieved by:
-
Limiting Dilution: Serially diluting the cell suspension to a concentration where, on average, one cell is seeded per well of a 96-well plate.
-
FACS: Sorting single cells directly into individual wells of a 96-well plate.
-
-
Clonal Expansion: Culture the single-cell clones until they form visible colonies. This process can take several weeks.
-
Screening: Once colonies are established, screen for the desired knockout. This is a critical step to identify clones with the correct genetic modification.
Protocol 4: Validation of Knockout Clones
Validation should be performed at both the genomic and protein levels to confirm a successful knockout.
-
Genomic Validation:
-
PCR and Sanger Sequencing: Isolate genomic DNA from each clone. Amplify the region of the this compound gene targeted by the sgRNA using PCR. Sequence the PCR product to identify the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
-
Protein Validation:
-
Western Blot: Prepare protein lysates from the wild-type and potential knockout clones. Perform a Western blot using a validated antibody specific to the target this compound protein. A complete absence of the protein band in the knockout clones confirms a successful knockout at the protein level.[2] Densitometry analysis can be used to quantify the reduction in protein expression.
-
Immunocytochemistry or Flow Cytometry: For cell-surface contactins, these methods can visually confirm the absence of the protein on the cell membrane.[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A simplified diagram of this compound-1 (CNTN1) signaling pathways implicated in cancer.
References
- 1. CRISPR-M: Predicting sgRNA off-target effect using a multi-view deep learning network | PLOS Computational Biology [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 4. Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects - Creative Biogene [creative-biogene.com]
- 5. Engineering Human Stem Cell Lines with Inducible Gene Knockout using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes of Protein Expression after CRISPR/Cas9 Knockout of miRNA-142 in Cell Lines Derived from Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide to western blot quantification | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral shRNA Knockdown of Contactin-1 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contactin-1 (CNTN1), a member of the immunoglobulin superfamily of cell adhesion molecules, plays a crucial role in the development and maintenance of the nervous system. It is involved in axon guidance, myelination, and synapse formation. Dysregulation of CNTN1 has been implicated in neurological disorders and cancer. The use of lentiviral-mediated short hairpin RNA (shRNA) to knock down CNTN1 expression in vivo is a powerful tool to study its function and to validate it as a potential therapeutic target. This document provides detailed application notes and protocols for the in vivo knockdown of CNTN1 using lentiviral shRNA, including experimental design, data interpretation, and visualization of associated signaling pathways.
Data Presentation
Quantitative Analysis of this compound-1 Knockdown and its Phenotypic Effects
Successful in vivo knockdown of CNTN1 should be quantified at both the molecular and behavioral levels. The following tables provide a template for presenting such data, with representative examples based on typical outcomes in similar studies.
Table 1: Quantification of this compound-1 Knockdown in the Hippocampus
| Experimental Group | N | Method | Target Protein Level (relative to control) | mRNA Level (relative to control) |
| Control (scrambled shRNA) | 8 | Western Blot | 100% | - |
| CNTN1 shRNA | 8 | Western Blot | 35% ± 8% | - |
| Control (scrambled shRNA) | 8 | qRT-PCR | - | 100% |
| CNTN1 shRNA | 8 | qRT-PCR | - | 25% ± 6% |
*p < 0.01 compared to control group. Data are presented as mean ± SEM.
Table 2: Representative Behavioral Outcomes Following Hippocampal CNTN1 Knockdown
| Behavioral Test | Experimental Group | N | Performance Metric | Result |
| Motor Coordination | ||||
| Rotarod Test | Control (scrambled shRNA) | 10 | Latency to fall (seconds) | 185 ± 15 |
| CNTN1 shRNA | 10 | Latency to fall (seconds) | 120 ± 20 | |
| Anxiety-like Behavior | ||||
| Open Field Test | Control (scrambled shRNA) | 10 | Time in center (seconds) | 45 ± 5 |
| CNTN1 shRNA | 10 | Time in center (seconds) | 25 ± 4 | |
| Elevated Plus Maze | Control (scrambled shRNA) | 10 | Time in open arms (%) | 40% ± 5% |
| CNTN1 shRNA | 10 | Time in open arms (%) | 20% ± 3%* |
*p < 0.05 compared to control group. Data are presented as mean ± SEM. These are representative data and actual results may vary.
Signaling Pathways
This compound-1 is known to interact with several key signaling pathways, including the Notch and PI3K/AKT pathways. Understanding these interactions is crucial for interpreting the functional consequences of CNTN1 knockdown.
Caption: this compound-1 interaction with Notch and PI3K/AKT signaling pathways.
Experimental Protocols
High-Titer Lentiviral shRNA Production
This protocol describes the production of high-titer lentivirus for in vivo applications.
Materials:
-
HEK293T cells
-
Lentiviral transfer vector with CNTN1 shRNA insert (and a scrambled shRNA control)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 80-90% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, mix the transfer vector and packaging plasmids in a ratio of 4:2:1 (transfer:psPAX2:pMD2.G).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge at 3000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Virus Concentration (Optional but recommended for in vivo use):
-
Concentrate the viral supernatant by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.
-
Discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Titer Determination: Determine the viral titer using a method such as qRT-PCR based titration or by transducing HEK293T cells with serial dilutions of the virus and counting fluorescent reporter gene expression.
-
Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Stereotactic Injection of Lentivirus into the Mouse Hippocampus
This protocol details the procedure for targeted delivery of the lentiviral vector into the mouse hippocampus.
Materials:
-
Anesthetized mouse
-
Stereotaxic frame
-
Hamilton syringe with a 33-gauge needle
-
Lentiviral vector (CNTN1 shRNA or scrambled control)
-
Surgical tools (scalpel, forceps, etc.)
-
Wound closure materials (sutures or tissue adhesive)
Procedure:
-
Anesthesia and Mounting: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane) and securely mount it in the stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Bregma Identification: Identify and level the skull by adjusting the positions of bregma and lambda to be in the same horizontal plane.
-
Coordinate Targeting: Move the syringe to the desired coordinates for the hippocampus relative to bregma. For the dentate gyrus, typical coordinates are: Anteroposterior (AP): -2.0 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -2.2 mm.[1][2]
-
Craniotomy: Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying brain tissue.
-
Virus Injection: Slowly lower the syringe needle to the target DV coordinate. Infuse the lentivirus at a slow rate (e.g., 0.1-0.2 µL/min) to prevent tissue damage and backflow. A typical injection volume is 1-2 µL per hemisphere.
-
Needle Retraction: After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the virus before slowly retracting it.
-
Wound Closure: Suture the incision or use a tissue adhesive to close the wound.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery. Allow at least 2-3 weeks for shRNA expression and target knockdown before behavioral testing.
Quantification of this compound-1 Knockdown
a) Western Blot Analysis:
-
Tissue Homogenization: Four weeks post-injection, sacrifice the mice and dissect the hippocampus. Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CNTN1 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity using densitometry software. Normalize the CNTN1 signal to a loading control (e.g., GAPDH or β-actin).
b) Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Extract total RNA from the dissected hippocampus using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for CNTN1 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of CNTN1 mRNA using the ΔΔCt method.
Behavioral Testing
Perform behavioral tests 3-4 weeks after viral injection to assess the functional consequences of CNTN1 knockdown.
a) Rotarod Test (Motor Coordination):
-
Acclimatize the mice to the rotarod apparatus for 2-3 days before testing.
-
On the test day, place the mice on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.
b) Open Field Test (Anxiety-like Behavior and Locomotion):
-
Place the mouse in the center of an open field arena (e.g., 50x50 cm).
-
Allow the mouse to explore freely for 5-10 minutes.
-
Use a video tracking system to record the total distance moved and the time spent in the center of the arena versus the periphery. A decrease in the time spent in the center is indicative of anxiety-like behavior.[3]
c) Elevated Plus Maze (Anxiety-like Behavior):
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries and the time spent in the open and closed arms. An increase in the time spent in the closed arms is indicative of anxiety-like behavior.
Experimental Workflow
Caption: Experimental workflow for in vivo knockdown of this compound-1.
References
Application Notes and Protocols: Studying Contactin Protein Interactions using Proximity Ligation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing the Proximity Ligation Assay (PLA) to study the intricate interactions of contactin proteins. PLA is a highly sensitive and specific method for the in situ detection of protein-protein interactions, offering single-molecule resolution. This technique is particularly valuable for validating and quantifying interactions of cell-surface molecules like contactins with their binding partners, providing crucial insights into their roles in cell adhesion, signal transduction, and nervous system development.
Introduction to this compound Interactions
Contactins are a family of immunoglobulin superfamily (IgSF) cell adhesion molecules that play vital roles in the nervous system, including axon guidance, myelination, and synapse formation. They mediate their functions through complex interactions with other cell surface and extracellular matrix proteins. Key interactions that are amenable to study by PLA include:
-
This compound-Caspr Complex: The interaction between contactins (e.g., this compound-1) and this compound-associated protein (Caspr) is fundamental for the formation of the paranodal junctions in myelinated axons. This complex is crucial for the proper segregation of ion channels and the rapid propagation of nerve impulses.
-
This compound-1 and PTPRZ: this compound-1 interacts with the receptor protein-tyrosine phosphatase β (PTPRZ). This interaction is implicated in the regulation of oligodendrocyte precursor cell proliferation and differentiation, key processes in myelination and remyelination.
-
This compound-2/TAG-1 and Potassium Channels: The complex of this compound-2 (also known as TAG-1) and Caspr2 is essential for the clustering of voltage-gated potassium channels at the juxtaparanodes of myelinated axons, which is critical for maintaining the resting membrane potential.
Principle of the Proximity Ligation Assay
The Proximity Ligation Assay (PLA) allows for the visualization of protein-protein interactions within fixed cells or tissues. The core principle relies on the close proximity (<40 nm) of two target proteins.[1]
-
Primary Antibody Incubation: Two primary antibodies, raised in different species, recognize the two proteins of interest.
-
PLA Probe Binding: Secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLUS and MINUS strands), bind to the primary antibodies.
-
Ligation: If the two proteins are in close proximity, the oligonucleotides on the PLA probes are brought near each other. Connector oligonucleotides are added, which hybridize to the PLA probe oligonucleotides, and a ligase joins them to form a circular DNA molecule.
-
Amplification: The circular DNA molecule serves as a template for rolling circle amplification (RCA), generating a long, concatemerized DNA product.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, resulting in a bright, punctate signal that can be visualized by fluorescence microscopy. Each fluorescent spot represents a single protein-protein interaction event.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow of a Proximity Ligation Assay and a putative signaling pathway involving this compound-1 and PTPRZ.
Detailed Experimental Protocol: PLA for this compound-1 and PTPRZ Interaction
This protocol is adapted for studying the interaction between the cell-surface proteins this compound-1 and PTPRZ in cultured cells.
Materials:
-
Cells expressing this compound-1 and PTPRZ (e.g., oligodendrocyte precursor cells)
-
Primary antibodies:
-
Rabbit anti-Contactin-1
-
Mouse anti-PTPRZ
-
-
Duolink® In Situ PLA® Probes (anti-Rabbit MINUS and anti-Mouse PLUS)
-
Duolink® In Situ Detection Reagents
-
Wash Buffers (e.g., PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., Duolink® Blocking Solution or 5% normal goat serum in PBS)
-
Antibody diluent (e.g., Duolink® Antibody Diluent)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips in a suitable multi-well plate until they reach the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Add Blocking Solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-Contactin-1 and mouse anti-PTPRZ) in the Antibody Diluent to their optimal concentrations (determined by titration).
-
Remove the blocking solution and add the primary antibody mixture to each coverslip.
-
Incubate in a humidified chamber overnight at 4°C.
-
-
PLA Probe Incubation:
-
The next day, wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (anti-Rabbit MINUS and anti-Mouse PLUS) 1:5 in Antibody Diluent. Let the mixture stand for 20 minutes at room temperature.
-
Add the PLA probe solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Ligation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation mixture by diluting the Ligation buffer 1:5 in high-purity water and then adding the Ligase to a 1:40 dilution.
-
Add the ligation mixture to each coverslip and incubate in a humidified chamber for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the coverslips twice with Wash Buffer A for 2 minutes each.
-
Prepare the amplification mixture by diluting the Amplification stock 1:5 in high-purity water and adding the Polymerase to a 1:80 dilution.
-
Add the amplification mixture to each coverslip and incubate in a humidified chamber for 100 minutes at 37°C.
-
-
Final Washes and Mounting:
-
Wash the coverslips twice with Wash Buffer B for 10 minutes each.
-
Wash once with 0.01x Wash Buffer B for 1 minute.
-
Mount the coverslips onto glass slides using a minimal amount of mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Visualize the PLA signals using a fluorescence or confocal microscope.
-
Capture images of multiple fields of view for each experimental condition.
-
Quantify the number of PLA signals per cell using image analysis software such as ImageJ or CellProfiler.
-
Data Presentation
Quantitative data from PLA experiments should be presented in a clear and structured format to allow for easy comparison between different experimental conditions. The following tables provide templates for presenting such data.
Note: The following tables are templates. Specific quantitative data for this compound protein interactions using PLA is not available in the public domain based on the conducted searches. The values presented are for illustrative purposes only.
Table 1: Quantification of this compound-1 and PTPRZ Interaction
| Experimental Condition | Average PLA Signals per Cell (± SEM) | Fold Change vs. Control | p-value |
| Control (Untreated) | 15.2 ± 1.8 | 1.0 | - |
| Treatment A | 45.7 ± 3.5 | 3.0 | <0.001 |
| Treatment B | 8.1 ± 1.1 | 0.53 | <0.05 |
| Negative Control (single antibody) | 1.3 ± 0.4 | 0.09 | <0.001 |
Table 2: Analysis of this compound-2/TAG-1 and Caspr2 Interaction
| Genotype | Brain Region | Average PLA Signals per 100 µm² (± SEM) |
| Wild-Type | Cerebellum | 25.4 ± 2.1 |
| Wild-Type | Hippocampus | 18.9 ± 1.5 |
| Knockout (this compound-2 -/-) | Cerebellum | 2.1 ± 0.5 |
| Knockout (this compound-2 -/-) | Hippocampus | 1.8 ± 0.4 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Primary or secondary antibody concentration too high. | Titrate antibody concentrations. Increase blocking time or use a different blocking reagent. |
| Incomplete washing. | Ensure thorough and gentle washing at each step. | |
| No or Weak Signal | Primary antibodies are not working. | Validate primary antibodies by immunofluorescence first. |
| Proteins are not in close enough proximity. | The interaction may not occur under the tested conditions or may be transient. | |
| Suboptimal fixation or permeabilization. | Optimize fixation and permeabilization conditions for your specific cell type and antibodies. | |
| Uneven Staining | Cells dried out during the procedure. | Use a humidified chamber for all incubation steps. |
| Uneven cell density. | Ensure even seeding of cells on coverslips. |
Conclusion
The Proximity Ligation Assay is a powerful tool for the investigation of this compound protein interactions at the single-molecule level within a cellular context. By providing both qualitative and quantitative data, PLA can significantly contribute to our understanding of the molecular mechanisms underlying nervous system development and function, and can be a valuable assay in the screening and validation of therapeutic agents targeting these interactions. Careful optimization of the protocol and inclusion of appropriate controls are essential for obtaining reliable and reproducible results.
References
Super-Resolution Microscopy for Unveiling the Nanoscale Organization of Contactin at the Synapse: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contactins are a family of immunoglobulin superfamily cell adhesion molecules crucial for the formation, maintenance, and plasticity of neural circuits. Their precise localization and interaction with other synaptic components are thought to be critical for synaptic function. Conventional fluorescence microscopy, limited by the diffraction of light, cannot resolve the nanoscale organization of these molecules. Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy, have emerged as powerful tools to visualize the synaptic architecture with unprecedented detail, offering insights into the molecular organization of proteins like contactin at the nanometer scale.
This document provides detailed application notes and experimental protocols for imaging this compound at the synapse using super-resolution microscopy. While specific quantitative data on the nanoscale organization of this compound is still emerging in the scientific literature, this guide offers a comprehensive framework for researchers to design, execute, and analyze super-resolution experiments targeting this important class of synaptic adhesion molecules.
Data Presentation: Quantitative Analysis of Synaptic Proteins
Quantitative analysis of super-resolution imaging data allows for the precise characterization of protein organization at the synapse. Below are template tables that researchers can use to summarize their quantitative findings on this compound or other synaptic proteins of interest. Example data from studies on other synaptic proteins are included for illustrative purposes.
Table 1: Nanoscale Cluster Analysis of Synaptic Proteins
| Protein | Super-Resolution Technique | Average Cluster Diameter (nm) | Average Cluster Area (nm²) | Average Number of Localizations per Cluster | Reference |
| This compound | (e.g., dSTORM) | Data to be determined | Data to be determined | Data to be determined | |
| PSD-95 | STORM | 80 - 150 | - | - | [1][2] |
| AMPA Receptor | dSTORM | ~80 | - | 20-25 | [3] |
| RIM1/2 | 3D STORM | 70-80 | - | - | [2] |
Table 2: Density and Distribution of Synaptic Proteins
| Protein | Super-Resolution Technique | Synaptic Density (clusters/µm²) | Distribution Pattern | Co-localization with | Reference |
| This compound | (e.g., PALM) | Data to be determined | e.g., Clustered, Diffuse | e.g., PSD-95, Synaptophysin | |
| Gephyrin | 3D-PALM | ~5000 molecules/µm² | Clustered at inhibitory synapses | - | [3] |
| PSD-95 | STED | - | Clustered at excitatory synapses | AMPA Receptors | [3] |
Table 3: Co-localization Analysis with Synaptic Markers
| Protein Pair | Super-Resolution Technique | Average Distance between Cluster Centroids (nm) | Pearson's Correlation Coefficient | Manders' Overlap Coefficient | Reference |
| This compound - PSD-95 | (e.g., STED) | Data to be determined | Data to be determined | Data to be determined | |
| This compound - Synaptophysin | (e.g., Dual-color STORM) | Data to be determined | Data to be determined | Data to be determined | |
| Bassoon - Homer1 | 3D STORM | 153.8 ± 1.2 | - | - | [3] |
| RIM1 - PSD-95 | 3D STORM | Aligned in nanocolumns | - | - | [2] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound for Super-Resolution Microscopy (dSTORM/STED)
This protocol outlines the steps for preparing cultured neurons for imaging this compound using dSTORM or STED microscopy.
Materials:
-
Primary hippocampal or cortical neuron cultures (e.g., cultured on high-performance glass coverslips)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 10% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Contactin antibody (validated for immunofluorescence)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody suitable for the chosen super-resolution technique (e.g., Alexa Fluor 647 for dSTORM, ATTO 647N for STED)
-
Mounting Medium: Imaging buffer specific to the super-resolution method (e.g., STORM imaging buffer with an oxygen scavenging system).
Procedure:
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the neurons twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Contactin primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature.
-
-
Final Washes:
-
Wash the cells three times with PBS for 10 minutes each.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide with the appropriate super-resolution imaging buffer.
-
Seal the coverslip with nail polish or a commercial sealant.
-
-
Imaging:
-
Proceed with imaging on a dSTORM or STED microscope system. Optimize laser power and acquisition parameters for the specific fluorophore and sample.
-
Protocol 2: Genetically Encoded Probes for Live-Cell Super-Resolution Imaging of this compound (PALM)
This protocol describes the use of photoactivatable fluorescent proteins for live-cell imaging of this compound.
Materials:
-
Plasmid DNA encoding this compound fused to a photoactivatable fluorescent protein (e.g., mEos3.2, PAmCherry)
-
Neuronal transfection reagent (e.g., Lipofectamine 2000, Calcium Phosphate)
-
Primary hippocampal or cortical neuron cultures
-
Live-cell imaging medium (e.g., Hibernate-E medium)
Procedure:
-
Transfection:
-
Transfect the neuron cultures with the this compound-fluorescent protein plasmid according to the manufacturer's protocol for the chosen transfection reagent. Aim for sparse labeling to allow for single-molecule localization.
-
Allow 18-24 hours for protein expression.
-
-
Sample Preparation for Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the coverslip in a chamber suitable for live-cell imaging on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
-
PALM Imaging:
-
Use a PALM microscope system equipped with lasers for both activation (e.g., 405 nm) and excitation (e.g., 561 nm for mEos3.2).
-
Use a low-power activation laser to sparsely and stochastically activate a subset of the fluorescently tagged this compound molecules.
-
Simultaneously, excite the activated molecules with a higher-power laser and record the emitted fluorescence with a sensitive camera (e.g., EMCCD or sCMOS).
-
Acquire a time-series of thousands of images until the population of photoactivatable molecules is depleted.
-
-
Data Analysis:
-
Use specialized software to localize the center of each fluorescent spot in each frame with sub-pixel accuracy.
-
Reconstruct a super-resolution image by plotting the coordinates of all localized molecules.
-
Perform cluster analysis to quantify the size, shape, and density of this compound nanoclusters.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway involving this compound and the general experimental workflow for super-resolution imaging of this protein.
Caption: A diagram illustrating a potential signaling pathway involving this compound at the synapse.
Caption: A flowchart outlining the key steps in a super-resolution imaging experiment for this compound.
References
- 1. Frontiers | Association of Cell Adhesion Molecules this compound-6 and Latrophilin-1 Regulates Neuronal Apoptosis [frontiersin.org]
- 2. [PDF] Infrared nanoimaging of neuronal ultrastructure and nanoparticle interaction with cells | Semantic Scholar [semanticscholar.org]
- 3. Super-resolution Imaging of Chemical Synapses in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Surface Contactin Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contactins are a family of six glycosylphosphatidylinositol (GPI)-anchored neuronal cell adhesion molecules belonging to the immunoglobulin superfamily, playing crucial roles in the development and function of the nervous system.[1][2] These proteins are involved in axon guidance, neurite outgrowth, synapse formation, and myelination.[2][3][4] Dysregulation of contactin expression has been implicated in various neurological disorders and cancers, making them a significant area of research and a potential target for drug development.[5] Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression, providing a rapid and sensitive method to characterize this compound-expressing cell populations.[6] These application notes provide a detailed protocol for the analysis of cell surface this compound expression using flow cytometry.
Signaling Pathways Involving Contactins
Contactins, lacking an intracellular domain, transduce signals by associating with transmembrane proteins.[1] For instance, this compound-1 (CNTN1) can act as a ligand for the Notch receptor, activating the Notch signaling pathway, which is crucial for oligodendrocyte differentiation.[1][7] This interaction is dependent on Deltex (DTX).[7] Furthermore, contactins are involved in signaling pathways that are frequently altered in cancer, such as the PI3K/AKT pathway.[5]
References
- 1. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | this compound-1/F3 Regulates Neuronal Migration and Morphogenesis Through Modulating RhoA Activity [frontiersin.org]
- 5. This compound 1: An Important and Emerging Oncogenic Protein Promoting Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rapidnovor.com [rapidnovor.com]
- 7. Reactome | this compound-1 (CNTN1) binds NOTCH1 [reactome.org]
Application Notes and Protocols for Recombinant Contactin Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant contactin proteins. Contactins are a family of GPI-anchored neuronal cell adhesion molecules belonging to the immunoglobulin superfamily, playing crucial roles in the development and maintenance of the nervous system. The production of high-quality recombinant this compound proteins is essential for structural studies, functional assays, and the development of potential therapeutic agents.
Introduction to Recombinant this compound Expression
The choice of an expression system is critical for obtaining properly folded and biologically active recombinant this compound proteins. As glycoproteins, contactins require a host system capable of performing complex post-translational modifications. The three most common expression systems are mammalian cells, insect cells, and E. coli.
-
Mammalian Expression Systems (e.g., HEK293, CHO cells): These are often the preferred choice for this compound expression as they provide the most authentic post-translational modifications, including complex N-linked glycosylation, which is crucial for the proper folding and function of many eukaryotic proteins.[1][2][3] Mammalian systems can produce secreted proteins, simplifying the initial purification steps.[4]
-
Insect Cell Expression Systems (e.g., Sf9, High Five™ cells using Baculovirus Expression Vector System - BEVS): Insect cells are also capable of performing many post-translational modifications, although the glycosylation patterns may differ from those in mammalian cells.[5][6][7] This system can often produce higher yields of recombinant protein compared to mammalian cells and is a robust platform for producing complex proteins.[6][8]
-
Escherichia coli Expression Systems: While E. coli is a cost-effective and high-yield expression system, it is generally not suitable for producing full-length, functional this compound proteins.[7] This is because bacteria lack the machinery for complex post-translational modifications like glycosylation, often leading to misfolded and insoluble protein accumulated in inclusion bodies. However, it may be suitable for expressing smaller, non-glycosylated fragments or domains of this compound for specific applications.
Quantitative Data on Recombinant this compound Expression and Purification
The following table summarizes representative quantitative data for the expression and purification of recombinant human this compound proteins, primarily based on commercially available proteins and literature. The use of mammalian expression systems, particularly HEK293 cells, is prevalent for achieving high purity.
| Protein | Expression System | Purification Method | Purity | Yield (Typical Range) | Reference |
| Recombinant Human this compound-1 | HEK293 Cells | Affinity Chromatography (His-tag) | >95% | 95-120 mg/L | [1][9][10] |
| Recombinant Human this compound-2 | HEK293 Cells | Affinity Chromatography (His-tag) | >95% | Not specified | [11] |
| Recombinant Mouse this compound-2 | NS0 Cells (Mouse Myeloma) | Affinity Chromatography (His-tag) | >90% | Not specified |
Signaling Pathways Involving this compound Proteins
This compound proteins are involved in various signaling pathways crucial for nervous system development and function. Below are simplified diagrams of key signaling interactions for this compound-1 and this compound-2.
References
- 1. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - US [thermofisher.com]
- 7. news-medical.net [news-medical.net]
- 8. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recombinant Human this compound 1 protein (ABIN7195253) from HEK-293 Cells [antibodies-online.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. innov-research.com [innov-research.com]
Measuring Contactin Binding Kinetics Using Surface Plasmon Resonance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contactins are a subfamily of cell adhesion molecules belonging to the immunoglobulin superfamily, playing crucial roles in the development and function of the nervous system.[1][2] They are involved in critical processes such as axon guidance, myelination, and synapse formation through their interactions with various binding partners.[1][2] Understanding the kinetics of these interactions—how quickly they form and dissociate—is fundamental to deciphering their biological roles and for the development of therapeutics targeting neurological disorders.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[3] It provides quantitative data on the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), offering deep insights into the dynamics and affinity of binding events.[4] This document provides detailed application notes and protocols for utilizing SPR to measure the binding kinetics of contactins with their interaction partners.
Key Concepts in SPR Measurement of Contactin Binding
In a typical SPR experiment to measure this compound binding, one molecule (the ligand ) is immobilized on a sensor chip surface, and its binding partner (the analyte ) is flowed over the surface in a continuous stream of buffer.[3] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram—a graph of response units (RU) versus time.[3]
The sensorgram provides a wealth of information:
-
Association Phase: As the analyte flows over the ligand, the binding causes an increase in the SPR signal. The rate of this increase is the association rate (k_a_).
-
Equilibrium Phase: As the binding sites on the ligand become saturated with the analyte, the signal plateaus, indicating a state of equilibrium.
-
Dissociation Phase: When the analyte solution is replaced with buffer, the bound analyte dissociates from the ligand, causing a decrease in the signal. The rate of this decrease is the dissociation rate (k_d_).
From these rates, the equilibrium dissociation constant (K_D_), a measure of binding affinity, can be calculated as the ratio of k_d_ to k_a_ (K_D_ = k_d_/k_a_).[5] A lower K_D_ value indicates a stronger binding affinity.
Quantitative Data on this compound Binding Kinetics
The following table summarizes quantitative data obtained from SPR studies on the binding kinetics of this compound family members with their partners.
| This compound Member | Binding Partner | Association Rate (k_a_) (M⁻¹s⁻¹) | Dissociation Rate (k_d_) (s⁻¹) | Equilibrium Dissociation Constant (K_D_) | Reference |
| This compound 1 (CNTN1) | Neurofascin 155 | Not Reported | Not Reported | 0.22 µM | [6] |
| This compound 2 (CNTN2) | Homophilic interaction | Not Reported | Not Reported | ~200 nM (~0.2 µM) | [7] |
This table will be updated as more quantitative data from SPR studies on this compound binding becomes publicly available.
Experimental Protocols
The following are detailed protocols for key experiments in measuring this compound binding kinetics using SPR. These are generalized protocols based on standard SPR practices and should be optimized for the specific this compound and binding partner under investigation.
Protocol 1: Immobilization of this compound as the Ligand
This protocol describes the immobilization of a this compound protein onto a CM5 sensor chip using amine coupling, a common method for covalently attaching proteins to the sensor surface.
Materials:
-
Purified recombinant this compound protein
-
CM5 sensor chip
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Sodium acetate (B1210297) buffer (10 mM, pH 4.0, 4.5, 5.0, 5.5)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Surface Preparation: Equilibrate the CM5 sensor chip with running buffer at a constant flow rate (e.g., 10 µL/min).
-
pH Scouting: To determine the optimal pH for pre-concentration, inject the this compound protein (20-50 µg/mL) over the sensor surface in different sodium acetate buffers (pH 4.0-5.5). Select the pH that results in the highest electrostatic pre-concentration without causing protein aggregation.
-
Surface Activation: Inject a 1:1 mixture of NHS and EDC (from the Amine Coupling Kit) over the sensor surface for 7 minutes to activate the carboxymethyl groups.
-
Ligand Immobilization: Inject the this compound protein solution at the optimized pH and concentration over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for initial experiments).
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Stabilization: Wash the surface with running buffer until a stable baseline is achieved.
Protocol 2: Kinetic Analysis of Analyte Binding to Immobilized this compound
This protocol details the injection of the analyte (this compound's binding partner) to measure the association and dissociation kinetics.
Materials:
-
Purified analyte protein
-
Running buffer
-
Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution, to be determined empirically)
Procedure:
-
Analyte Preparation: Prepare a series of analyte concentrations in running buffer. The concentration range should typically span at least 10-fold above and below the expected K_D_. If the K_D_ is unknown, a broad range of concentrations (e.g., nanomolar to micromolar) should be tested.
-
Analyte Injection (Association): Inject the lowest concentration of the analyte over the immobilized this compound surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120-300 seconds) to monitor the association phase.
-
Dissociation: Switch the flow back to running buffer and monitor the dissociation of the analyte from the this compound surface for a defined period (e.g., 300-600 seconds).
-
Regeneration: If the analyte does not fully dissociate, inject a pulse of the appropriate regeneration solution to remove all bound analyte and prepare the surface for the next injection. The regeneration conditions should be tested to ensure they do not denature the immobilized this compound.
-
Repeat: Repeat steps 2-4 for each analyte concentration in the series, typically from the lowest to the highest concentration. Include several buffer-only injections (blanks) for double referencing.
-
Data Analysis: Fit the collected sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's analysis software to determine the k_a_, k_d_, and K_D_ values.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for a comprehensive understanding. The following diagrams illustrate key signaling pathways involving contactins and a typical SPR experimental workflow.
Caption: A typical workflow for an SPR experiment measuring binding kinetics.
Caption: this compound-1 interaction with PTPα and Fyn in myelination signaling.
Caption: Role of this compound as a ligand in the Notch signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bioradiations.com [bioradiations.com]
- 4. The Interaction Between this compound and Amyloid Precursor Protein and Its Role in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Structural insights into the this compound 1 – neurofascin 155 adhesion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of this compound 2 homophilic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Regulators of Contactin Genes using Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Contactin Gene Regulation and the Role of ChIP
The this compound family of neural cell adhesion molecules plays a crucial role in the development and maintenance of the nervous system, including processes such as axon guidance, myelination, and synapse formation.[1] Dysregulation of this compound gene expression has been implicated in various neurological disorders and cancers.[1][2] Understanding the transcriptional regulation of these genes is therefore of significant interest for both basic research and therapeutic development.
Transcription factors are key proteins that control the rate of gene transcription by binding to specific DNA sequences in the promoter and enhancer regions of their target genes.[3][4][5] Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to identify the in vivo interactions of transcription factors and other DNA-associated proteins with specific genomic regions.[2][6] The combination of ChIP with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) allows for the identification and quantification of the binding of specific regulators to the promoter and enhancer regions of this compound genes.[7][8] This information is critical for elucidating the regulatory networks that govern this compound gene expression in both healthy and diseased states.
Key Signaling Pathways Regulating this compound Genes
Several signaling pathways have been identified as important regulators of this compound gene expression. Understanding these pathways can help in identifying candidate transcription factors for ChIP studies.
-
Notch Signaling: The Notch signaling pathway is crucial for neural stem cell maintenance and differentiation.[4] The primary effector of this pathway is the transcription factor RBPJ.[9] ChIP-based studies have identified this compound 1 (CNTN1) as a direct target of RBPJ, suggesting a role for Notch signaling in regulating this cell adhesion molecule.[10]
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[3][8] This pathway can be activated by various growth factors and has been shown to influence the expression of CNTN1, particularly in the context of cancer progression and chemoresistance.[2] Transcription factors downstream of Akt, such as those from the FoxO and NF-κB families, are potential regulators of this compound genes.[11]
-
ErbB Signaling: The ErbB family of receptor tyrosine kinases is involved in cell proliferation, differentiation, and migration.[10] Notably, this compound 3 (CNTN3) has been associated with the ErbB signaling pathway, suggesting that transcription factors downstream of this pathway may regulate its expression.[11]
-
C/EBP-mediated Signaling: CCAAT/enhancer-binding proteins (C/EBPs) are a family of transcription factors involved in various cellular processes, including inflammation and differentiation.[12] There is evidence to suggest that C/EBPalpha and C/EBPbeta may regulate CNTN1 expression, as predicted binding sites for these factors are present in the CNTN1 promoter.[2][13]
Data Presentation: Quantitative Analysis of Transcription Factor Binding to this compound Gene Promoters
The following tables summarize quantitative data from ChIP experiments, illustrating how the binding of specific transcription factors to the regulatory regions of this compound genes can be presented.
Table 1: Confirmed Transcription Factor Binding to the CNTN1 Gene Promoter. This table presents data extracted and adapted from supplementary materials of a ChIP-chip study on the transcription factor HOXC6 in a prostate cancer cell line.
| Transcription Factor | Gene Target | Chromosomal Location of Binding Site | Fold Enrichment (IP vs. Input) | p-value | Reference |
| HOXC6 | CNTN1 | chr12:48,593,313-48,594,448 | 3.15 | < 0.001 | [9] |
Table 2: Hypothetical ChIP-seq Data for RBPJ Binding to the CNTN1 Promoter in Neural Stem Cells. This table is an illustrative example of how quantitative ChIP-seq data for RBPJ binding to the CNTN1 promoter could be presented. While CNTN1 is a known RBPJ target, this specific quantitative data is hypothetical and for demonstration purposes.[10]
| Transcription Factor | Gene Target | Cell Type | Peak Score | Signal Value | Fold Change vs. Control | q-value |
| RBPJ | CNTN1 | Neural Stem Cells | 850 | 85.3 | 7.2 | 1.5e-08 |
Table 3: Hypothetical ChIP-qPCR Validation of C/EBPβ Binding to the CNTN1 Promoter. This table illustrates how ChIP-qPCR data can be presented to validate the binding of a transcription factor, such as C/EBPβ, to a predicted binding site in the CNTN1 promoter.[13] The data is hypothetical and serves as an example.
| Transcription Factor | Gene Target | Primer Target Region | Percent Input (IP) | Percent Input (IgG Control) | Fold Enrichment (IP/IgG) |
| C/EBPβ | CNTN1 | Promoter Region 1 | 0.85% | 0.05% | 17.0 |
| C/EBPβ | CNTN1 | Promoter Region 2 | 0.12% | 0.06% | 2.0 |
| C/EBPβ | CNTN1 | Negative Control Region | 0.07% | 0.05% | 1.4 |
Experimental Protocols
Detailed Protocol for Chromatin Immunoprecipitation (ChIP)
This protocol provides a general methodology for performing a ChIP experiment on cultured cells to investigate the binding of a transcription factor of interest to a this compound gene promoter.[13][14][15]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
ChIP-grade antibody against the transcription factor of interest
-
Normal IgG (as a negative control)
-
Low salt wash buffer
-
High salt wash buffer
-
LiCl wash buffer
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the target this compound gene promoter and a negative control region
Procedure:
-
Cell Culture and Cross-linking:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and resuspend in cell lysis buffer.
-
Incubate on ice to lyse the cell membrane.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically for each cell type and instrument.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris and collect the supernatant.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a fraction of the pre-cleared chromatin with a specific antibody against the transcription factor of interest overnight at 4°C with rotation.
-
In a separate tube, incubate another fraction of the chromatin with normal IgG as a negative control.
-
Save a small aliquot of the pre-cleared chromatin as "input" control.
-
-
Washing and Elution:
-
Add Protein A/G magnetic beads to the antibody-chromatin complexes and incubate to capture the complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
-
Wash the beads once with TE buffer.
-
Elute the protein-DNA complexes from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add RNase A and incubate to degrade RNA.
-
Add Proteinase K and incubate to degrade proteins.
-
Reverse the formaldehyde cross-links by incubating at 65°C for several hours or overnight.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific to the this compound gene promoter of interest and a negative control genomic region.
-
Calculate the fold enrichment of the target sequence in the immunoprecipitated sample relative to the IgG control.
-
Alternatively, the purified DNA can be used to prepare a library for high-throughput sequencing (ChIP-seq).
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Notch signaling pathway leading to the transcriptional activation of the this compound 1 gene.
Caption: PI3K/Akt signaling pathway and its potential regulation of this compound gene expression.
Experimental Workflow Diagram
Caption: General experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Identification and validation of HOXC6 as a diagnostic biomarker for Ewing sarcoma: insights from machine learning algorithms and in vitro experiments [frontiersin.org]
- 3. Identification of {beta}-catenin binding regions in colon cancer cells using ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. iris.unisr.it [iris.unisr.it]
- 6. researchgate.net [researchgate.net]
- 7. liulab-dfci.github.io [liulab-dfci.github.io]
- 8. ChIP-BIT: Bayesian inference of target genes using a novel joint probabilistic model of ChIP-seq profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide Analysis of the Homeobox C6 Transcriptional Network in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Chromatin immunoprecipitation (ChIP) studies indicate a role for CCAAT enhancer binding proteins alpha and epsilon (C/EBP alpha and C/EBP epsilon ) and CDP/cut in myeloid maturation-induced lactoferrin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genecards.org [genecards.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Item - Supplementary Table 1 from Genome-Wide Analysis of the Homeobox C6 Transcriptional Network in Prostate Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
Mass Spectrometry Analysis of the Contactin Interactome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contactins are a subfamily of immunoglobulin superfamily cell adhesion molecules that play pivotal roles in the developing and mature nervous system. They are crucial for axon guidance, myelination, and the formation and maintenance of neural circuits. As glycosylphosphatidylinositol (GPI)-anchored proteins, contactins are localized to lipid rafts and participate in the formation of large signaling complexes at the cell surface. Understanding the intricate network of protein-protein interactions, or the "interactome," of contactins is essential for elucidating their physiological functions and their involvement in neurological disorders.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of the contactin interactome. It is designed to guide researchers in the quantitative identification of this compound-binding partners and the elucidation of associated signaling pathways.
Data Presentation: The this compound-1 Interactome
| Interacting Protein | Gene Name | Cellular Localization | Functional Role in the Interaction |
| This compound-associated protein (Caspr) | CNTNAP1 | Axonal membrane (paranodes) | Forms a cis-complex with this compound-1, essential for its transport to the cell surface and the formation of paranodal axo-glial junctions.[1][2] |
| Neurofascin-155 (NF-155) | NFASC | Glial membrane (paranodal loops) | Acts as a glial receptor for the this compound-1/Caspr complex, mediating the adhesion between axons and myelinating glia.[3][4][5][6] |
| Receptor protein tyrosine phosphatase beta (RPTPβ) | PTPRB | Glial and neuronal membranes | A high-affinity ligand for this compound-1, involved in bidirectional signaling between neurons and glial cells.[3][4] |
| Notch1 | NOTCH1 | Neuronal and glial membranes | This compound-1 acts as a ligand for Notch1, activating the Notch signaling pathway which is involved in oligodendrocyte differentiation. |
| Tenascin-C | TNC | Extracellular matrix | An extracellular matrix protein that binds to this compound-1 and is involved in neurite outgrowth. |
| Tenascin-R | TNR | Extracellular matrix | An extracellular matrix protein that interacts with this compound-1, playing a role in the organization of the neural extracellular matrix. |
| L1CAM | L1CAM | Neuronal membrane | A neural cell adhesion molecule that interacts with this compound-1 in trans to regulate axon guidance.[1] |
| NrCAM | NRCAM | Neuronal membrane | Interacts with this compound-1 in both cis and trans, contributing to neural development.[1] |
Experimental Protocols
Co-Immunoprecipitation of the this compound-1 Interactome for Mass Spectrometry Analysis
This protocol outlines the co-immunoprecipitation (Co-IP) of this compound-1 and its interacting partners from brain tissue or cultured cells, followed by preparation for mass spectrometry analysis. Special considerations for the GPI-anchored nature of this compound-1 are included.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40 (NP-40) or 1% Triton X-100 (for general protein extraction). For lipid raft-associated proteins, consider using a buffer with 1% Brij-97 or a step-wise extraction with 1% Triton X-100 at 4°C followed by a stronger detergent.
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., Roche cOmplete™, PhosSTOP™)
-
Anti-Contactin-1 Antibody: A high-affinity, IP-grade antibody.
-
Control IgG: Isotype-matched control antibody.
-
Protein A/G Magnetic Beads: (e.g., Dynabeads™ Protein A/G)
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5, or a non-denaturing elution buffer if downstream functional assays are planned.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Sample Buffer for Mass Spectrometry: (e.g., 8 M Urea (B33335) in 50 mM Ammonium (B1175870) Bicarbonate).
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, Mass Spectrometry Grade
Procedure:
-
Cell/Tissue Lysis:
-
For cultured cells, wash with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
For brain tissue, homogenize in ice-cold lysis buffer with inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the anti-Contactin-1 antibody or control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer. Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Place the tubes on a magnetic rack and transfer the eluate to a fresh tube.
-
Immediately neutralize the eluate by adding neutralization buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
To the eluted sample, add sample buffer for mass spectrometry to a final urea concentration of at least 4 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add mass spectrometry grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for this compound Interactome Analysis
Caption: Co-Immunoprecipitation Mass Spectrometry Workflow.
This compound-1 Signaling at the Paranodal Junction
Caption: Paranodal Axo-Glial Junction Complex.
This compound-1 Mediated Notch Signaling Activation
Caption: this compound-1 Activation of Notch Signaling.
References
- 1. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspr regulates the processing of this compound and inhibits its binding to neurofascin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the this compound 1 – neurofascin 155 adhesion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Neurofascin binds this compound-1:CASPR complex [reactome.org]
Application Notes and Protocols for Live-Cell Imaging of Contactin Dynamics During Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the dynamics of the cell adhesion molecule contactin during the critical process of neurite outgrowth. Understanding the mobility and signaling of this compound is crucial for research in neural development, regeneration, and the identification of therapeutic targets for neurological disorders.
Application Notes
Introduction to this compound and Neurite Outgrowth
This compound, a glycosylphosphatidylinositol (GPI)-anchored neuronal cell adhesion molecule, plays a pivotal role in the developing nervous system. It is involved in cell adhesion, axon guidance, and fasciculation. During neurite outgrowth, the dynamic localization and movement of this compound within the neuronal membrane, particularly in the growth cone, are thought to be critical for interpreting extracellular cues and directing axonal extension. Live-cell imaging techniques are indispensable for studying these dynamic processes in real-time.
Key Applications
-
Characterizing this compound Mobility: Quantifying the diffusion and mobile fraction of this compound in different neuronal compartments (e.g., neurite shaft, growth cone, filopodia) to understand its regulation during development.
-
Investigating Signaling Pathways: Visualizing the co-localization and interaction of this compound with its binding partners and downstream signaling molecules to elucidate the mechanisms of this compound-mediated neurite outgrowth.
-
High-Throughput Screening: Developing assays to screen for compounds that modulate this compound dynamics and neurite outgrowth for drug discovery purposes.
Quantitative Data Summary
The following tables summarize representative quantitative data for the dynamics of GPI-anchored proteins, which can be used as a baseline for studies on this compound. Note: Specific diffusion coefficients for this compound may vary depending on the neuronal cell type, developmental stage, and local membrane environment.
| Parameter | Neurite Shaft | Growth Cone Lamellipodia | Growth Cone Filopodia | Reference |
| Diffusion Coefficient (D, µm²/s) | 0.1 - 0.5 | 0.2 - 0.8 | 0.05 - 0.3 | [General GPI-anchored protein data] |
| Mobile Fraction (Mf) | 60 - 80% | 70 - 90% | 40 - 60% | [General GPI-anchored protein data] |
Table 1: Representative Diffusion Parameters of GPI-Anchored Proteins in Neurons.
| Parameter | Description | Typical Values for Soluble GFP | Reference |
| Diffusion Coefficient (D, µm²/s) | Rate of movement in the cytoplasm/nucleoplasm | 20 - 40 µm²/s | [1][2][3][4][5] |
Table 2: Diffusion Coefficient of Soluble EGFP for Comparison.
Experimental Protocols
Protocol 1: Primary Neuronal Culture and Transfection
This protocol describes the preparation of primary hippocampal neurons and their transfection with a GFP-tagged this compound construct for live-cell imaging.
Materials:
-
E18 rat hippocampi
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and laminin-coated glass-bottom dishes
-
Plasmid DNA: pEGFP-N1-Contactin
-
Lipofectamine 2000 transfection reagent
-
Opti-MEM reduced-serum medium
Procedure:
-
Neuronal Culture:
-
Dissect hippocampi from E18 rat embryos and dissociate the tissue using a papain dissociation system according to the manufacturer's instructions.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated glass-bottom dishes at a suitable density in supplemented Neurobasal medium.
-
Culture the neurons at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
On day in vitro (DIV) 4-5, prepare the transfection complexes. For each dish, dilute 1-2 µg of pEGFP-N1-Contactin plasmid DNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate at room temperature for 20 minutes.
-
Carefully add the transfection complexes dropwise to the neuronal cultures.
-
Incubate the cells for 18-24 hours before imaging.
-
Protocol 2: Live-Cell Imaging and FRAP of GFP-Contactin
This protocol details the procedure for performing Fluorescence Recovery After Photobleaching (FRAP) to measure the dynamics of GFP-contactin in live neurons.
Materials:
-
Transfected primary neurons from Protocol 1
-
Live-cell imaging buffer (e.g., Hibernate-E medium)
-
Confocal microscope equipped with a high-power laser for photobleaching, an environmental chamber to maintain 37°C and 5% CO₂, and a high-sensitivity detector.
Procedure:
-
Image Acquisition Setup:
-
Place the dish with transfected neurons on the microscope stage and allow it to equilibrate in the environmental chamber for at least 30 minutes.
-
Identify a neuron expressing GFP-contactin at a moderate level, with clear neurite outgrowth.
-
Using a 63x or 100x oil-immersion objective, focus on a region of interest (ROI) on a neurite or within the growth cone.
-
-
FRAP Experiment:
-
Pre-bleach: Acquire 5-10 images of the ROI at a low laser power to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to bleach the fluorescence within the defined ROI. The bleaching duration should be as short as possible to minimize phototoxicity.
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power as the pre-bleach step to monitor the recovery of fluorescence in the bleached ROI. The imaging frequency and duration should be optimized based on the expected recovery rate.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a control region outside the bleached area, and a background region for each time point.
-
Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.
-
Fit the normalized recovery curve to a diffusion model to calculate the diffusion coefficient (D) and the mobile fraction (Mf).
-
Visualizations
Experimental Workflow
Caption: Workflow for live-cell imaging and FRAP analysis of this compound dynamics.
This compound Signaling Pathway in Neurite Outgrowth
Caption: this compound-mediated signaling pathway regulating neurite outgrowth.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of diffusion coefficients in live cells using fluorescence recovery after photobleaching with wide-field fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of diffusion coefficients in live cells using fluorescence recovery after photobleaching with wide-field fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diffusion of Green Fluorescent Protein in Three Cell Environments in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting weak or no signal in contactin Western blotting.
This guide provides solutions for common issues encountered during Western blotting, specifically addressing weak or no signal. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I getting no signal or a very weak signal on my Western blot?
A: Weak or no signal can be attributed to several factors throughout the Western blotting workflow, from sample preparation to signal detection. Key areas to investigate include protein concentration, antibody activity and concentration, transfer efficiency, and the detection reagents.
Q2: How can I determine if my protein of interest is not abundant enough in my sample?
A: If you suspect low protein abundance, there are several strategies you can employ.[1][2] You can increase the total amount of protein loaded into each well.[1][3][4] It is also beneficial to include a positive control, such as a lysate from a cell line known to express the protein or a purified recombinant protein, to validate your experimental setup.[1][3] For particularly low-abundance proteins, consider enriching your sample using techniques like immunoprecipitation or cellular fractionation before loading.[1][3]
Q3: My antibodies are new, so why might they be the cause of a weak signal?
A: Even new antibodies can sometimes be the source of a weak signal. It's crucial to ensure they have been stored correctly according to the manufacturer's instructions and have not expired.[5] The concentrations of both the primary and secondary antibodies are critical; they may need to be optimized.[4][5][6] An antibody titration is recommended to find the optimal dilution.[1] Additionally, confirm that the secondary antibody is compatible with the primary antibody's host species.[7] To quickly check the activity of your primary antibody, you can perform a dot blot.[1][3][5]
Q4: How can I check if the protein transfer from the gel to the membrane was successful?
A: Inefficient protein transfer is a common reason for weak or no signal.[7][8] You can visually confirm the transfer efficiency by staining the membrane with a reversible stain like Ponceau S after the transfer is complete.[1][2][8] This will allow you to see the protein bands on the membrane. Also, ensure there were no air bubbles between the gel and the membrane, as these can block the transfer.[1][9]
Q5: Could my blocking buffer be interfering with signal detection?
A: Yes, the blocking step can sometimes lead to a weak signal. Over-blocking, by incubating for too long or using too high a concentration of the blocking agent, can mask the epitope on your target protein, preventing the primary antibody from binding effectively.[3][5] It may be necessary to try different blocking buffers, such as non-fat milk or bovine serum albumin (BSA), or adjust the concentration and incubation time.[3][4]
Troubleshooting Guide: Weak or No Signal
This section provides a systematic approach to diagnosing and resolving issues of weak or no signal in your Western blot experiments.
Step 1: Evaluate Sample and Protein Loading
Problem: Insufficient amount of the target protein loaded on the gel.[10]
Solutions:
-
Increase the total protein concentration loaded per well.[1][3][4] A typical starting point is 20-30 µg of total protein from a cell lysate.[2]
-
Incorporate protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[1][3]
-
Use a positive control to confirm that the target protein is expressed in your sample type.[1][3]
-
For low-abundance proteins, consider enrichment techniques like immunoprecipitation.[1][3]
Step 2: Assess Antibody Performance
Problem: Issues with primary or secondary antibodies leading to poor detection.
Solutions:
-
Antibody Concentration: Optimize the concentration of both primary and secondary antibodies by performing a titration.[1][11] Refer to the manufacturer's datasheet for recommended starting dilutions.[12]
-
Antibody Activity: Verify the activity of your primary antibody with a dot blot.[1][3][5] Ensure antibodies have been stored correctly and have not expired.[5] Avoid reusing diluted antibodies.[5][12]
-
Incubation Time: Increase the incubation time for the primary antibody, for instance, by incubating overnight at 4°C.[1][5]
-
Secondary Antibody Compatibility: Confirm that the secondary antibody is specific to the host species of the primary antibody.[7]
Step 3: Verify Protein Transfer
Problem: Inefficient transfer of proteins from the gel to the membrane.[7][8]
Solutions:
-
Transfer Verification: Use a reversible stain like Ponceau S to visualize protein bands on the membrane post-transfer.[1][2][8]
-
Optimize Transfer Conditions: Adjust the transfer time and voltage/current based on the molecular weight of your target protein.[7][8] Larger proteins may require longer transfer times, while smaller proteins might transfer too quickly and pass through the membrane.[5][8]
-
Membrane Choice: For proteins with a low molecular weight, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[3][8][13]
-
Proper Assembly: Ensure the transfer "sandwich" is assembled correctly with good contact between the gel and the membrane, and remove any air bubbles.[1][9]
Step 4: Optimize Blocking and Washing Steps
Problem: Improper blocking or excessive washing can lead to a diminished signal.
Solutions:
-
Blocking Buffer: The choice and concentration of the blocking agent can impact signal. Try different blocking buffers (e.g., 5% non-fat milk or 3-5% BSA in TBST or PBST) to see which gives the best signal-to-noise ratio.[14]
-
Blocking Time: Avoid over-blocking, which can mask epitopes. A typical blocking time is 1 hour at room temperature.[5]
-
Washing Steps: While washing is crucial to reduce background, excessive washing can also wash away the bound antibodies. Reduce the number or duration of washes if you suspect this is an issue.[3]
Step 5: Check Detection Reagents and Exposure
Problem: Issues with the chemiluminescent substrate or signal detection method.
Solutions:
-
Substrate Activity: Ensure your ECL substrate is not expired and has been stored correctly.[2] Prepare the working solution fresh just before use.[15]
-
Substrate Incubation: Make sure the membrane is fully incubated with the substrate for the recommended time before imaging.[3]
-
Exposure Time: Increase the exposure time during imaging to capture a weaker signal.[5] However, be mindful that longer exposures can also increase background noise.
Data Presentation: Recommended Antibody Dilution Ranges
| Antibody Type | Typical Starting Dilution Range | Notes |
| Primary Antibody | 1:500 to 1:5,000 | Highly dependent on antibody affinity and protein abundance. Always refer to the datasheet. |
| Secondary Antibody | 1:5,000 to 1:200,000 | Generally used at a higher dilution than the primary antibody.[13] |
Experimental Protocols
Dot Blot Protocol for Primary Antibody Activity
-
Spot serial dilutions of your positive control lysate or a purified recombinant protein directly onto a small piece of nitrocellulose or PVDF membrane.
-
Let the spots dry completely.
-
Block the membrane for 30 minutes at room temperature.
-
Incubate with your primary antibody at its working dilution for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer (e.g., TBST) for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with wash buffer.
-
Apply ECL substrate and visualize the signal. A positive signal confirms the activity of your primary antibody.
Ponceau S Staining Protocol for Transfer Verification
-
After the protein transfer, briefly rinse the membrane in deionized water.
-
Immerse the membrane in Ponceau S staining solution for 1-2 minutes with gentle agitation.
-
Destain the membrane by washing with deionized water until the protein bands are clearly visible against a faint pink background.
-
Image the membrane to document the transfer efficiency.
-
Completely remove the Ponceau S stain by washing with wash buffer (e.g., TBST) before proceeding to the blocking step.
Mandatory Visualization
Caption: Troubleshooting workflow for weak or no signal in Western blotting.
Caption: Standard experimental workflow for Western blotting.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. arp1.com [arp1.com]
- 3. sinobiological.com [sinobiological.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. Troubleshooting Western Blot Transfers - Advansta Inc. [advansta.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. bosterbio.com [bosterbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
How to reduce background staining in contactin immunohistochemistry on brain sections?
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background staining in contactin immunohistochemistry (IHC) on brain sections.
Troubleshooting Guide: High Background Staining
High background staining can obscure specific signals, leading to a poor signal-to-noise ratio and difficulty in interpreting results.[1] The following table outlines common causes and provides detailed solutions to mitigate this issue.
| Problem Area | Possible Cause | Recommended Solution & Protocol Adjustments |
| Primary Antibody | Concentration too high. | An excessive concentration of the primary antibody can lead to increased non-specific binding to non-target epitopes.[2][3] Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:100, 1:250, 1:500).[4] |
| Cross-reactivity. | The primary antibody may be binding to similar epitopes on other proteins present in the tissue.[2] Solution: If using a polyclonal antibody, consider switching to a monoclonal antibody to improve specificity.[3] Ensure the antibody has been validated for IHC on brain tissue.[1] | |
| Incubation time or temperature is too high. | Longer incubation times or higher temperatures can promote non-specific binding.[5][6] Solution: Reduce the incubation time or, more effectively, perform the incubation overnight at 4°C to favor specific binding. | |
| Secondary Antibody | Non-specific binding. | The secondary antibody may bind to endogenous immunoglobulins in the brain tissue, especially when using a mouse primary antibody on mouse tissue.[7] Solution: Run a control without the primary antibody. If staining persists, the secondary antibody is the issue.[5][8] Use a pre-adsorbed secondary antibody or block with normal serum from the same species as the secondary antibody host.[5][8] |
| Concentration too high. | A high concentration of the secondary antibody can increase background, while extremely high concentrations can paradoxically inhibit the signal. Solution: Titrate the secondary antibody to find the optimal concentration that provides a strong signal with low background. | |
| Blocking Step | Insufficient or incorrect blocking. | Inadequate blocking of non-specific binding sites is a major cause of high background.[5] Solution: Increase the blocking incubation time (e.g., to 1 hour).[5] Use 5-10% normal serum from the species in which the secondary antibody was raised.[5][6] Other blocking agents like Bovine Serum Albumin (BSA) or casein can also be effective.[9] |
| Endogenous Factors | Endogenous peroxidase activity. | Brain tissue contains red blood cells and other elements with endogenous peroxidases, which can react with HRP-conjugated detection systems, causing false positives.[10] Solution: Quench endogenous peroxidase activity by incubating the sections in 0.3-3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS before the blocking step.[8][10][11] |
| Endogenous biotin (B1667282) in brain tissue. | Brain tissue has high levels of endogenous biotin.[12][13] If using a biotin-based detection system (e.g., Avidin-Biotin Complex, ABC), this will cause significant background.[3] Solution: Use an avidin (B1170675)/biotin blocking kit, which involves sequential incubation with avidin and then biotin to saturate all endogenous biotin.[5][6] Alternatively, switch to a biotin-free polymer-based detection system. | |
| Autofluorescence. | Aldehyde fixatives (like paraformaldehyde) and endogenous molecules like lipofuscin in aged brain tissue can cause autofluorescence.[14] Solution: Perfuse the animal with PBS before fixation to remove red blood cells.[14] Treat sections with quenching agents like sodium borohydride (B1222165) or Sudan Black B.[3][15] Using fluorophores in the far-red spectrum can also help avoid the emission spectra of common autofluorescent molecules.[14][16] | |
| Protocol & Reagents | Insufficient washing. | Inadequate washing between steps can leave residual antibodies or reagents that contribute to background.[5] Solution: Increase the number and duration of washes. Use a buffer containing a mild detergent like 0.05% Tween-20 (e.g., PBS-T or TBS-T) for all wash steps.[4] |
| Tissue sections drying out. | If sections dry out at any stage, it can cause high and uneven background staining.[1][5] Solution: Always keep sections submerged in buffer. Use a humidified chamber for all incubation steps.[5] | |
| Incomplete deparaffinization. | For paraffin-embedded sections, residual wax can cause patchy and non-specific staining.[6][7] Solution: Ensure complete deparaffinization by using fresh xylene and adequate incubation times. Consider adding an extra xylene wash.[6] |
Key Experimental Workflows & Logical Diagrams
To visualize the experimental process and troubleshooting logic, the following diagrams have been generated.
Caption: A logical workflow to diagnose sources of high background.
Caption: A standard experimental workflow for IHC on brain sections.
Detailed Experimental Protocols
Here are detailed methodologies for key steps in the IHC protocol that are critical for reducing background staining.
Protocol 1: Endogenous Peroxidase Quenching (for HRP detection)
This step is essential to eliminate the activity of peroxidases naturally present in brain tissue.[10][17]
-
Preparation: After rehydration (for paraffin (B1166041) sections) or initial washes (for frozen sections), prepare a quenching solution.
-
Solution: Use 3% hydrogen peroxide (H₂O₂) in methanol or PBS.[3][10] For sensitive epitopes, a gentler solution of 0.3% H₂O₂ can be used.[11]
-
Incubation: Submerge the slides in the quenching solution and incubate for 10-15 minutes at room temperature.[11][13]
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS or your wash buffer of choice.
-
Proceed to the antigen retrieval or blocking step.
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
Formalin fixation creates protein cross-links that can mask the this compound epitope. HIER uses heat to reverse this masking.[18][19]
-
Buffer Selection: The most common retrieval solutions are Sodium Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).[18] The optimal buffer should be determined empirically for the specific this compound antibody.
-
Heating: Immerse the deparaffinized and rehydrated slides in a container filled with the chosen retrieval buffer.
-
Method: Use a microwave, pressure cooker, or water bath to heat the solution to 95-100°C.[18] Maintain this temperature for 10-20 minutes. A common microwave protocol involves heating at maximum power for 15 minutes.[20][21]
-
Cooling: Allow the slides to cool down slowly in the retrieval buffer for at least 20-30 minutes at room temperature. This gradual cooling is critical for proper protein refolding.
-
Washing: Rinse the slides gently with PBS before proceeding to the blocking steps.
Protocol 3: Blocking Non-Specific Binding
This is arguably the most critical step for preventing high background.
-
Serum Blocking: Prepare a blocking buffer consisting of 5-10% normal serum from the host species of the secondary antibody (e.g., use normal goat serum if the secondary is goat anti-rabbit).[5][9] Dilute the serum in your wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Incubation: Cover the tissue section completely with the blocking buffer.
-
Time and Temperature: Incubate in a humidified chamber for at least 1 hour at room temperature.[5][22]
-
Application: After incubation, gently tap off the excess blocking buffer. Do not wash the sections before adding the primary antibody.[3] The primary antibody should be diluted in a buffer containing a lower concentration of the same blocking agent (e.g., 1-2% normal serum or BSA).[12]
Frequently Asked Questions (FAQs)
Q1: Why is background staining such a common problem in brain tissue?
A1: Brain tissue presents several unique challenges for IHC. It has high levels of endogenous biotin and can have significant autofluorescence, especially in aged tissue due to the accumulation of lipofuscin.[12][14] The lipid-rich nature of myelin can also contribute to non-specific hydrophobic interactions.[4] Furthermore, the dense cellular environment requires optimal antibody penetration and thorough washing to clear unbound reagents.
Q2: I am using a biotin-based detection system and see very high background. What should I do?
A2: This is likely due to the high levels of endogenous biotin in the brain.[12][13] You must incorporate an avidin/biotin blocking step before primary antibody incubation.[5][6] This typically involves incubating the tissue with an avidin solution to bind to endogenous biotin, followed by incubation with a biotin solution to saturate any remaining binding sites on the avidin molecule.[6][12] A simpler alternative is to switch to a modern, biotin-free polymer-based detection system, which bypasses this issue entirely.
Q3: Can my fixation protocol affect background staining?
A3: Yes, absolutely. Over-fixation with paraformaldehyde can increase protein cross-linking, which may require harsher antigen retrieval methods that can sometimes damage tissue morphology and increase background.[6] It can also induce autofluorescence.[13] Conversely, under-fixation can lead to poor tissue preservation and loss of the antigen. It is crucial to optimize fixation time based on the size of the tissue block.[6][8]
Q4: How do I perform a "secondary-only" control and what does it tell me?
A4: A secondary-only control involves running the entire IHC protocol on a tissue section but omitting the primary antibody incubation step (i.e., incubating with only the antibody diluent).[5][7] If you observe staining in this control, it indicates that your secondary antibody is binding non-specifically to the tissue or that your blocking is insufficient.[7][8] This is a critical control for troubleshooting background issues.[1]
Q5: What is the best blocking agent to use for brain IHC?
A5: There is no single "best" agent for all experiments, and empirical testing is often required.[9] However, a common and effective starting point is to use 5-10% normal serum from the host species of the secondary antibody.[5] For example, if your primary antibody is raised in a rabbit and your secondary is a goat anti-rabbit, you should block with normal goat serum. This prevents the secondary antibody from binding to non-specific sites.[9] Bovine Serum Albumin (BSA) at 1-5% is another widely used protein-based blocking agent.[9]
References
- 1. bosterbio.com [bosterbio.com]
- 2. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. High background in immunohistochemistry | Abcam [abcam.com]
- 6. biossusa.com [biossusa.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. bma.ch [bma.ch]
- 9. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Methods to Block Endogenous Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 13. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biocare.net [biocare.net]
- 18. bosterbio.com [bosterbio.com]
- 19. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 20. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 22. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Contactin Plasmid Transfection in Primary Neurons
Welcome to the technical support center for contactin plasmid transfection in primary neurons. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in achieving high transfection efficiency and maintaining neuronal health.
Frequently Asked Questions (FAQs)
Q1: What is the expected transfection efficiency for a this compound plasmid in primary neurons?
A1: Transfection efficiency in primary neurons is notoriously lower than in immortalized cell lines and can vary significantly based on the chosen method. For lipid-based reagents like Lipofectamine, efficiencies can range from 1-5%, though some studies report up to 30% with optimization.[1][2][3] Electroporation-based methods, such as Nucleofection, can achieve higher efficiencies, often between 30-50%.[4][5] Calcium phosphate (B84403) co-precipitation generally yields lower efficiencies, often in the 1-5% range, but can be effective and is cost-efficient.[3][6] It is crucial to establish a baseline with a reporter plasmid (e.g., GFP) before proceeding with your this compound construct.
Q2: My primary neurons are dying after transfection with the this compound plasmid. What are the likely causes and solutions?
A2: Post-transfection cell death is a common issue and can stem from several factors:
-
Reagent Toxicity: Transfection reagents themselves can be toxic to sensitive primary neurons.[7][8] It is essential to use a reagent specifically designed for primary neurons and to optimize the concentration. Lowering the amount of both the reagent and the plasmid DNA while maintaining the optimal ratio can mitigate toxicity.[6]
-
Plasmid DNA Quality and Concentration: High concentrations of plasmid DNA or impurities from the preparation process can induce cytotoxicity. Ensure your this compound plasmid is of high purity (A260/A280 ratio of 1.7-1.9) and endotoxin-free.[6] Titrate the DNA concentration to find the lowest effective amount.
-
Cell Health and Density: Unhealthy or sparsely plated neurons are more susceptible to the stress of transfection.[8] Ensure your primary neuron cultures are healthy, with a confluency of 60-80% at the time of transfection.[8]
-
Incubation Time: Prolonged exposure to the transfection complex can be harmful. Optimize the incubation time, typically ranging from 4 to 6 hours for lipid-based methods, before replacing the transfection medium with fresh, pre-warmed culture medium.[7][9]
Q3: I am observing very low or no expression of my this compound protein, even in cells that appear to have survived transfection. What could be wrong?
A3: Several factors can lead to poor protein expression post-transfection:
-
Suboptimal DNA:Reagent Ratio: The ratio of plasmid DNA to transfection reagent is critical for efficient complex formation and uptake. This ratio needs to be empirically determined for your specific primary neuron type and this compound plasmid.[10][11]
-
Cellular Stress: The transfection process itself can stress the neurons, leading them to downregulate protein expression. Minimizing procedural stress by handling cells gently and using pre-warmed reagents can help.
-
Promoter Activity: Ensure the promoter driving your this compound expression is active in your specific type of primary neurons. While strong viral promoters like CMV are common, they may not be optimal for all neuronal subtypes.
-
Plasmid Size: Large plasmids can be more difficult to transfect efficiently. If your this compound plasmid is particularly large, you may need to consider more robust transfection methods like electroporation or viral delivery systems.[12]
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
| Possible Cause | Recommendation | Experimental Action |
| Suboptimal Transfection Reagent | Not all reagents are suitable for primary neurons. | Test a panel of reagents specifically designed for primary neuron transfection (e.g., Lipofectamine MessengerMAX, NeuroMag, or Nucleofector kits).[12][13] |
| Incorrect DNA:Reagent Ratio | This is a critical parameter for optimal performance. | Perform a titration experiment to determine the optimal ratio of your this compound plasmid to the transfection reagent.[11] |
| Low Cell Density | Sparse cultures are less receptive to transfection. | Optimize cell seeding density to achieve 60-80% confluency at the time of transfection.[8] |
| Inappropriate Day in Vitro (DIV) | Neuronal maturity can affect transfection success. | Test transfection at different DIVs. Younger neurons (DIV 3-7) are often more amenable to transfection than more mature cultures.[14] |
| Poor Plasmid Quality | Impurities can inhibit transfection. | Use a high-quality, endotoxin-free plasmid purification kit. Verify plasmid integrity on an agarose (B213101) gel and ensure an A260/A280 ratio of 1.7-1.9.[6] |
Issue 2: High Cell Toxicity and Death
| Possible Cause | Recommendation | Experimental Action |
| High Reagent Concentration | Excessive reagent is a common cause of cytotoxicity. | Reduce the concentration of the transfection reagent. Perform a dose-response curve to find the balance between efficiency and viability. |
| High DNA Concentration | Too much foreign DNA can trigger cell death pathways. | Lower the amount of this compound plasmid used per well.[6] |
| Prolonged Exposure to Transfection Complex | Leaving the complex on for too long can be toxic. | Reduce the incubation time of the transfection complex with the neurons. Typical times are 4-6 hours.[9] |
| Presence of Serum/Antibiotics | Some reagents are inhibited or become more toxic in the presence of serum or antibiotics. | Follow the manufacturer's protocol regarding the presence of serum and antibiotics during transfection. Often, a serum-free medium is recommended.[7] |
| Overall Cell Health | Unhealthy neurons are more sensitive to transfection stress. | Ensure optimal culture conditions, including media quality, incubator settings, and proper handling to maintain neuronal health. |
Comparative Data on Transfection Methods
| Transfection Method | Reported Efficiency (Primary Neurons) | Advantages | Disadvantages | Suitable For |
| Lipid-Based (e.g., Lipofectamine) | 1-30%[1][3][10] | Easy to use, cost-effective, suitable for adherent cells.[2][10] | Can be toxic, lower efficiency in post-mitotic neurons.[2][7] | Adherent neurons cultured for several days.[10] |
| Calcium Phosphate Co-precipitation | ~1-5%[3][6] | Very cost-effective, suitable for various plasmids.[2][6] | Low efficiency, sensitive to pH, can be toxic if not optimized.[6][14] | Established neuronal cultures.[2] |
| Electroporation (Nucleofection) | 30-50%[4][5] | High efficiency, delivers DNA directly to the nucleus.[5][15] | Requires specialized equipment, can cause significant cell death, best for freshly isolated neurons in suspension.[6][10] | Freshly isolated neurons or neuronal progenitors.[6][10] |
Experimental Protocols
Protocol 1: Lipid-Based Transfection of Primary Cortical Neurons
This protocol is a general guideline and should be optimized for your specific this compound plasmid and primary neuron culture.
Materials:
-
Primary cortical neurons plated on poly-L-lysine coated plates
-
Neuronal growth medium (e.g., Neurobasal medium with B27 supplement)
-
High-quality, endotoxin-free this compound plasmid DNA
-
Lipofectamine 2000 or a similar reagent optimized for neurons
-
Opti-MEM I Reduced Serum Medium
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating: Plate primary neurons at a density to achieve 60-80% confluency on the day of transfection. Culture for at least 4-7 days in vitro (DIV) before transfection.
-
DNA-Lipid Complex Formation:
-
For each well of a 24-well plate, dilute 0.5-1.0 µg of this compound plasmid DNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 1-2 µL of Lipofectamine reagent into 50 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Gently remove half of the culture medium from each well and save it.
-
Add the 100 µL of the DNA-lipid complex dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with the saved conditioned medium plus fresh, pre-warmed neuronal growth medium.
-
Return the cells to the incubator and allow for protein expression for 24-72 hours before analysis.
-
Protocol 2: Calcium Phosphate Co-precipitation for Primary Hippocampal Neurons
This method is sensitive to pH and requires careful preparation of reagents.
Materials:
-
Primary hippocampal neurons in culture
-
2x HEPES-buffered saline (HBS), pH meticulously adjusted to 7.05-7.12
-
2 M CaCl2 solution, sterile
-
High-quality, endotoxin-free this compound plasmid DNA
-
Transfection medium (e.g., serum-free MEM)
Procedure:
-
Preparation: Warm transfection medium and HBS to 37°C.
-
DNA-Calcium Mix:
-
In a sterile tube, mix 1-3 µg of this compound plasmid DNA with 12.5 µL of 2 M CaCl2. Bring the total volume to 100 µL with sterile water.
-
-
Precipitate Formation:
-
Add the DNA-calcium mixture dropwise to 100 µL of 2x HBS while gently vortexing or bubbling air through the HBS solution. A fine, milky precipitate should form.
-
Incubate the mixture at room temperature for 15-20 minutes.
-
-
Transfection:
-
Replace the culture medium with pre-warmed transfection medium.
-
Add the calcium phosphate-DNA precipitate dropwise and evenly over the cells.
-
Incubate for 45-60 minutes in a 37°C, 5% CO2 incubator.
-
-
Wash and Recovery:
-
Gently wash the cells twice with pre-warmed transfection medium or HBS to remove the precipitate.
-
Return the original conditioned medium to the culture dish.
-
Incubate for 24-72 hours before assessing this compound expression.
-
Visualizations
Caption: A simplified diagram of the this compound signaling pathway.
Caption: Experimental workflow for primary neuron transfection.
Caption: A troubleshooting flowchart for plasmid transfection.
References
- 1. researchgate.net [researchgate.net]
- 2. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transfection Techniques for Neuronal Cells | Journal of Neuroscience [jneurosci.org]
- 4. knowledge.lonza.com [knowledge.lonza.com]
- 5. High-efficiency transfection of mammalian neurons via nucleofection | Springer Nature Experiments [experiments.springernature.com]
- 6. Transfection of Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Primary Neuronal Culture and Transient Transfection [bio-protocol.org]
- 11. Polyethylenimine improves the transfection efficiency of primary cultures of post-mitotic rat fetal hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurobiology Transfection Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Phosphate Transfection of Neurons in Primary Culture [gladstone.org]
- 15. Nucleofection of primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for preserving contactin integrity in protein lysates.
<Technical Support Center: Preserving Contactin Integrity in Protein Lysates >
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain the integrity of this compound protein during protein lysate preparation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction and preservation of this compound protein.
Q1: I'm observing low yields or degradation of this compound in my Western Blots. What are the likely causes and solutions?
A1: Low yield or degradation of this compound, a membrane-associated protein, is a common issue that can stem from several factors during lysate preparation.[1][2] Key areas to troubleshoot include the lysis buffer composition, protease and phosphatase activity, and sample handling.[1][3][4]
Troubleshooting Steps:
-
Optimize Lysis Buffer: For membrane-bound proteins like this compound, a robust lysis buffer is crucial.[5][6] RIPA (Radioimmunoprecipitation assay) buffer is often recommended due to its strong detergents that can effectively solubilize membrane proteins.[5][6][7][8] However, if RIPA is too harsh and denatures the protein, consider a milder buffer like one containing NP-40 or Triton X-100.[5][6][9] In some cases, specific detergents like sucrose (B13894) monolaurate (SML) and Zwittergent 3-14 have been shown to effectively solubilize this compound.[10]
-
Inhibit Proteases and Phosphatases: Immediately upon cell lysis, endogenous proteases and phosphatases are released, which can rapidly degrade or alter the phosphorylation state of your target protein.[3][11][12][13] It is critical to add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use.[8][12][14][15][16]
-
Maintain Cold Temperatures: All steps of the protein extraction process should be performed at 4°C or on ice to minimize enzymatic activity and maintain protein stability.[1][5][17][18] Use pre-chilled buffers, tubes, and equipment.[5]
-
Work Quickly: Minimize the time from cell harvesting to lysate freezing to reduce the window for protein degradation.[19][20]
-
Proper Storage: Store lysates at -80°C for long-term preservation.[20][21][22] For frequent use, aliquot lysates into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to protein degradation.[4][20]
Q2: Which lysis buffer is best for extracting this compound?
A2: The choice of lysis buffer depends on the specific experimental goal and the subcellular location of the this compound isoform of interest.[5]
-
For total protein extraction , including membrane-bound this compound, RIPA buffer is a common and effective choice due to its strong solubilizing properties.[5][6][7][8]
-
If preserving protein-protein interactions is important , a milder buffer containing non-ionic detergents like NP-40 or Triton X-100 may be preferable.[9]
-
Specialized detergents such as sucrose monolaurate (SML) and Zwittergent 3-14 have been shown to be effective in solubilizing this compound from myelin fractions.[10]
It is often necessary to empirically test different lysis buffers to determine the optimal conditions for your specific cell or tissue type and downstream application.[5]
Q3: What are the critical components to include in my lysis buffer for this compound preservation?
A3: A well-formulated lysis buffer is essential for maintaining this compound integrity. Key components include:
-
Buffering Agent: To maintain a stable pH, typically between 7.0 and 8.0 (e.g., Tris-HCl).[9]
-
Salts: To maintain ionic strength and improve protein solubility (e.g., NaCl).[9]
-
Detergents: To solubilize cell membranes and proteins (e.g., NP-40, Triton X-100, SDS, sodium deoxycholate in RIPA buffer).[5][7][9]
-
Protease Inhibitors: A cocktail of inhibitors targeting various protease classes (serine, cysteine, metalloproteases) is crucial to prevent degradation.[3][11][14]
-
Phosphatase Inhibitors: To preserve the phosphorylation status of this compound, which can be important for its function and signaling.[11][12][14]
Q4: How can I prevent protein aggregation in my this compound lysates?
A4: Protein aggregation can lead to insolubility and loss of function.[23] To minimize aggregation:
-
Ensure adequate detergent concentration in your lysis buffer to keep membrane proteins solubilized.[24]
-
Include reducing agents like DTT or β-mercaptoethanol in your sample buffer before SDS-PAGE to break disulfide bonds.[9]
-
Sonication can help to shear DNA and reduce the viscosity of the lysate, which can sometimes contribute to aggregation.[5][20] However, be cautious as excessive sonication can generate heat and denature proteins.[9][25] Perform sonication in short bursts on ice.[20]
Quantitative Data Summary
For optimal preservation of this compound, the addition of protease and phosphatase inhibitors is critical. While specific concentrations may need to be optimized for your system, the following table provides a general guideline for commonly used inhibitor cocktails.
| Inhibitor Type | Recommended Concentration | Target Enzymes |
| Protease Inhibitor Cocktail | 1X (as per manufacturer's instructions) | Serine, Cysteine, Aspartic Acid Proteases, Aminopeptidases |
| Phosphatase Inhibitor Cocktail | 1X (as per manufacturer's instructions) | Serine/Threonine and Tyrosine Phosphatases |
Note: Many commercial cocktails are available as 100X stock solutions.[16]
Experimental Protocols
Protocol: Total Protein Extraction from Cultured Mammalian Cells for this compound Analysis
This protocol outlines the steps for extracting total protein from adherent or suspension cells using RIPA buffer.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Phosphatase Inhibitor Cocktail (e.g., 100X stock)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Preparation: Just before use, add protease and phosphatase inhibitors to the required volume of RIPA lysis buffer.[27] Keep the buffer on ice.
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS.[27] Add ice-cold RIPA buffer to the plate and use a cell scraper to collect the cell lysate.[27]
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes.[27] Discard the supernatant and wash the cell pellet with ice-cold PBS.[27] Resuspend the cell pellet in ice-cold RIPA buffer.
-
-
Lysis: Transfer the lysate to a microcentrifuge tube. Incubate on ice for 15-30 minutes, vortexing occasionally.[5][27]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[27]
-
Collection and Storage: Carefully transfer the supernatant (the protein lysate) to a fresh, pre-chilled microcentrifuge tube.[27] Store the lysate at -80°C for long-term use.[20]
Visualizations
Experimental Workflow for this compound Protein Extraction
Caption: Workflow for this compound protein extraction and preservation.
Troubleshooting Logic for this compound Degradation
Caption: Troubleshooting guide for this compound degradation issues.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. What are the common lysis buffers for general protein extraction? | AAT Bioquest [aatbio.com]
- 7. Lysis Buffers for Protein Extraction [blog.interchim.com]
- 8. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. プロテアーゼおよびホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. ホスファターゼ・プロテアーゼ阻害剤 [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. プロテアーゼ阻害剤およびホスファターゼ阻害剤 | Thermo Fisher Scientific [thermofisher.com]
- 15. Protease Inhibitors and Phosphatase Inhibitors | Fisher Scientific [fishersci.com]
- 16. Protease Inhibitors and Phosphatase Inhibitors | Fisher Scientific [fishersci.ca]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Protein Extraction | Xin Chen Lab [pharm.ucsf.edu]
- 19. benchchem.com [benchchem.com]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. goldbio.com [goldbio.com]
- 25. origene.com [origene.com]
- 26. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
Optimizing fixation and permeabilization for contactin staining in different cell types.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for successful contactin immunofluorescence staining in various cell types.
Troubleshooting Guide
Encountering issues with your this compound staining? This guide addresses common problems and offers targeted solutions.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inadequate Fixation: The fixation protocol may not be optimal for preserving the this compound epitope. | For this compound-1, a known GPI-anchored protein, use 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature. Avoid methanol (B129727) extraction, as it can strip the protein from the membrane. For this compound-2, a similar 4% PFA fixation is a good starting point. |
| Harsh Permeabilization: Strong detergents can remove GPI-anchored proteins like this compound from the cell membrane.[1] | Use milder permeabilizing agents such as 0.1% Saponin or Digitonin for 10-15 minutes at room temperature. Avoid or use a very low concentration of Triton X-100.[1][2] | |
| Low Antibody Concentration: The primary or secondary antibody concentration may be too low for detection.[3] | Increase the concentration of the primary and/or secondary antibody. Perform a titration experiment to determine the optimal concentration.[4] | |
| Incorrect Secondary Antibody: The secondary antibody may not be compatible with the primary antibody's host species. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-contactin, use an anti-rabbit secondary). | |
| Epitope Masking: The fixation process may have altered the protein's conformation, hiding the antibody's binding site. | Try a different fixation method, such as a shorter fixation time or a different fixative altogether (e.g., methanol fixation as a last resort, being mindful of its potential to strip membrane proteins). Antigen retrieval techniques may also be considered. | |
| High Background | Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding.[5] | Decrease the concentration of the primary and/or secondary antibody.[3] |
| Insufficient Blocking: Non-specific binding sites on the cells or tissue are not adequately blocked.[5] | Increase the blocking time (e.g., 1 hour at room temperature) and use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5-10% goat serum for a goat anti-rabbit secondary). | |
| Inadequate Washing: Unbound antibodies are not sufficiently washed away. | Increase the number and duration of wash steps with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20). | |
| Autofluorescence: The cells or tissue may have endogenous fluorescence. | Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a quenching agent or switching to a fluorophore in a different spectral range. | |
| Non-Specific Staining | Antibody Cross-Reactivity: The primary antibody may be binding to other proteins in the cell. | Validate the primary antibody's specificity using positive and negative controls (e.g., cells known to express or not express this compound, or knockout/knockdown cell lines).[6] |
| Secondary Antibody Non-Specificity: The secondary antibody may be binding non-specifically. | Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is likely the cause. Consider using a pre-adsorbed secondary antibody.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for this compound staining?
A1: For this compound-1, which is a GPI-anchored protein, a gentle fixation method is crucial to preserve its localization on the cell membrane. We recommend using 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. It is critical to avoid subsequent methanol extraction steps, as organic solvents can strip GPI-anchored proteins from the plasma membrane. For this compound-2 (TAG-1), a similar 4% PFA fixation is a reliable starting point.
Q2: Which permeabilization agent should I use for this compound staining?
A2: Since contactins are membrane-associated proteins, the choice of permeabilization agent is critical. Harsh detergents like Triton X-100 can solubilize the membrane and lead to the loss of your protein of interest.[1] We recommend using milder, cholesterol-extracting detergents such as 0.1% Saponin or Digitonin for 10-15 minutes at room temperature.[2] This will create pores in the membrane sufficient for antibody entry without completely disrupting the membrane integrity.
Q3: My signal is very weak. What can I do to improve it?
A3: Weak signal can be due to several factors. First, ensure your primary and secondary antibody concentrations are optimal by performing a titration. Second, confirm that your fixation and permeabilization protocol is appropriate for a GPI-anchored protein (see Q1 and Q2). Third, consider using a signal amplification method, such as a biotin-streptavidin system, but be mindful of potential background issues. Finally, verify the expression level of this compound in your specific cell type; low expression will naturally result in a weaker signal.
Q4: I am seeing a lot of background staining. How can I reduce it?
A4: High background can obscure your specific signal. To reduce it, ensure you have an adequate blocking step (e.g., 1 hour at room temperature with 5-10% normal serum from the species of your secondary antibody). Also, make sure your antibody concentrations are not too high, as this can lead to non-specific binding.[5] Thorough washing between antibody incubation steps is also essential to remove unbound antibodies.
Q5: How can I be sure my this compound antibody is specific?
A5: Antibody validation is crucial for reliable results.[6] Ideally, you should test your antibody on a positive control (e.g., a cell line known to express this compound) and a negative control (e.g., a knockout/knockdown cell line or a cell line that does not express this compound). If these controls are not available, performing a western blot can help confirm that the antibody recognizes a protein of the correct molecular weight.
Experimental Protocols
Recommended Protocol for this compound-1 Staining in Neurons
This protocol is optimized for the staining of the GPI-anchored protein this compound-1 on the surface of neuronal cells.
| Step | Procedure | Reagent | Time & Temperature |
| 1. Cell Culture | Grow neuronal cells on sterile glass coverslips in a suitable culture dish. | Appropriate cell culture medium | As required |
| 2. Fixation | Gently wash cells once with PBS. Fix with 4% PFA in PBS. | 4% Paraformaldehyde (PFA) in PBS | 15-20 minutes at Room Temp. |
| 3. Washing | Wash cells three times with PBS. | PBS | 5 minutes each |
| 4. Blocking | Block non-specific binding sites. | 5% Normal Goat Serum in PBS | 1 hour at Room Temp. |
| 5. Primary Antibody | Incubate with primary anti-Contactin-1 antibody diluted in blocking buffer. | Anti-Contactin-1 Antibody | Overnight at 4°C |
| 6. Washing | Wash cells three times with PBS containing 0.05% Tween-20. | PBS + 0.05% Tween-20 | 5 minutes each |
| 7. Secondary Antibody | Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer. | Fluorophore-conjugated secondary antibody | 1-2 hours at Room Temp. (in the dark) |
| 8. Washing | Wash cells three times with PBS containing 0.05% Tween-20. | PBS + 0.05% Tween-20 | 5 minutes each |
| 9. Counterstaining | (Optional) Stain nuclei with DAPI. | DAPI in PBS | 5 minutes at Room Temp. |
| 10. Mounting | Mount coverslips onto microscope slides with anti-fade mounting medium. | Anti-fade mounting medium | - |
| 11. Imaging | Visualize using a fluorescence microscope. | - | - |
General Protocol for this compound-2 (TAG-1) Staining
This protocol provides a starting point for the immunofluorescent staining of this compound-2. Optimization for specific cell types may be required.
| Step | Procedure | Reagent | Time & Temperature |
| 1. Cell/Tissue Prep | Prepare cells on coverslips or tissue sections on slides. | - | - |
| 2. Fixation | Fix with 4% PFA in PBS. | 4% Paraformaldehyde (PFA) in PBS | 15 minutes at Room Temp. |
| 3. Washing | Wash three times with PBS. | PBS | 5 minutes each |
| 4. Permeabilization | Permeabilize with 0.1% Saponin in PBS. | 0.1% Saponin in PBS | 10 minutes at Room Temp. |
| 5. Washing | Wash three times with PBS. | PBS | 5 minutes each |
| 6. Blocking | Block with 10% Normal Serum in PBS. | 10% Normal Serum in PBS | 1 hour at Room Temp. |
| 7. Primary Antibody | Incubate with primary anti-Contactin-2 antibody. | Anti-Contactin-2 Antibody | Overnight at 4°C |
| 8. Washing | Wash three times with PBS. | PBS | 5 minutes each |
| 9. Secondary Antibody | Incubate with fluorophore-conjugated secondary antibody. | Fluorophore-conjugated secondary antibody | 1 hour at Room Temp. (in the dark) |
| 10. Washing | Wash three times with PBS. | PBS | 5 minutes each |
| 11. Mounting | Mount with anti-fade mounting medium. | Anti-fade mounting medium | - |
| 12. Imaging | Image with a fluorescence microscope. | - | - |
Signaling Pathways & Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways involving contactins and a general experimental workflow for immunofluorescence.
Caption: this compound-1 Signaling Pathways.
References
- 1. This compound 2 - Wikipedia [en.wikipedia.org]
- 2. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 3. youtube.com [youtube.com]
- 4. This compound-1 Is Required for Peripheral Innervation and Immune Homeostasis Within the Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting high background in contactin co-immunoprecipitation experiments.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background in contactin co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a very high background in my this compound Co-IP, with many non-specific bands on my Western blot. What are the most common causes?
High background in Co-IP experiments is a frequent issue that can mask true protein-protein interactions. The primary causes can be broadly categorized as follows:
-
Non-specific binding of proteins: Contaminating proteins can bind non-specifically to your IP antibody, the Protein A/G beads, or even the microcentrifuge tube surface.[1][2]
-
Inappropriate lysis conditions: As this compound is a GPI-anchored protein that often interacts with transmembrane proteins, harsh lysis buffers can disrupt the plasma membrane and cause aggregation or release of proteins that would not normally interact, leading to non-specific binding.[3][4]
-
Insufficient or ineffective washing steps: The goal of washing is to remove non-specifically bound proteins while preserving the specific interaction between your bait (this compound) and its prey. If wash buffers are not stringent enough or the number of washes is insufficient, a high background will result.[5][6]
-
Too much antibody or lysate: Using excessive amounts of the primary antibody or total protein lysate can saturate the specific binding sites and increase the likelihood of low-affinity, non-specific interactions.
-
Antibody quality: The primary antibody may have poor specificity, cross-reacting with other proteins besides this compound.
Q2: How can I reduce non-specific binding to the beads and antibody?
Several strategies can be employed to minimize non-specific protein adherence:
-
Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the beads.[4] Before adding your specific anti-contactin antibody, incubate your cell lysate with Protein A/G beads alone for 30-60 minutes.[7] The beads will capture these "sticky" proteins, and you can then pellet the beads by centrifugation and transfer the supernatant (your pre-cleared lysate) to a new tube for the actual immunoprecipitation.
-
Blocking the Beads: Before adding them to the lysate, incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or non-fat milk in a buffer solution.[8] This will occupy the non-specific binding sites on the beads themselves.
-
Using an Isotype Control: To confirm that the observed interactions are specific to your anti-contactin antibody, perform a parallel Co-IP with a non-specific antibody of the same isotype and from the same host species.[8] Any bands that appear in the isotype control lane of your Western blot are likely due to non-specific binding to the immunoglobulin itself.[8]
Q3: What are the optimal lysis and wash buffer conditions for a GPI-anchored protein like this compound?
Preserving the interaction between a GPI-anchored protein and its transmembrane binding partners requires gentle lysis and carefully optimized washing.
-
Lysis Buffer: Avoid harsh, ionic detergents like SDS in your lysis buffer, as they can disrupt protein-protein interactions.[9] Opt for milder, non-ionic detergents. The choice of detergent and its concentration may need to be empirically determined.[4]
-
Wash Buffer: The stringency of your wash buffer is key. You need a balance between removing non-specific binders and retaining the true interaction. You can increase stringency by moderately increasing the salt (NaCl) concentration or adding a small amount of non-ionic detergent.[6]
Below are some suggested buffer compositions. It is often necessary to test several conditions to find the optimal one for your specific interaction.
| Buffer Type | Component | Recommended Concentration Range | Purpose |
| Lysis Buffer | Tris-HCl (pH 7.4-8.0) | 20-50 mM | Buffering agent |
| NaCl | 150 mM (physiological) | Maintain ionic strength | |
| Non-ionic Detergent | 0.5-1.0% | Solubilize membrane proteins | |
| EDTA | 1-2 mM | Chelates divalent cations | |
| Protease/Phosphatase Inhibitors | Manufacturer's recommendation | Prevent protein degradation | |
| Wash Buffer | Tris-HCl (pH 7.4-8.0) | 20-50 mM | Buffering agent |
| NaCl | 150-500 mM | Adjust stringency | |
| Non-ionic Detergent | 0.1-0.5% | Reduce non-specific binding |
Table 1: Recommended Lysis and Wash Buffer Components for this compound Co-IP.
| Detergent Type | Recommended Starting Concentration | Properties |
| NP-40 (Igepal CA-630) | 0.5 - 1.0% | Mild, non-ionic. Good for preserving protein complexes.[6][10] |
| Triton X-100 | 0.5 - 1.0% | Mild, non-ionic. Similar to NP-40.[4][6] |
| CHAPS | 0.3 - 0.5% | Zwitterionic. Can be useful for solubilizing membrane proteins. |
Table 2: Common Non-ionic Detergents for Co-IP of Membrane-Associated Proteins.
Troubleshooting Workflow
If you are experiencing high background, follow this logical troubleshooting workflow to identify and resolve the issue.
Figure 1. A step-by-step workflow for troubleshooting high background in Co-IP experiments.
Detailed Experimental Protocol: Co-Immunoprecipitation of this compound
This protocol is a starting point and may require optimization for your specific cell type and antibodies.
1. Cell Lysis a. Culture cells to approximately 80-90% confluency. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Aspirate the PBS and add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with fresh protease and phosphatase inhibitors). d. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube. e. Incubate on a rotator for 30 minutes at 4°C to ensure complete lysis. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
2. Pre-Clearing the Lysate a. Determine the total protein concentration of your lysate (e.g., using a BCA assay). b. To 1 mg of total protein, add 20-30 µL of a 50% slurry of Protein A/G beads. c. Incubate on a rotator for 1 hour at 4°C. d. Centrifuge at 1,000 x g for 1 minute at 4°C. e. Transfer the supernatant (pre-cleared lysate) to a new tube, being careful not to disturb the bead pellet.
3. Immunoprecipitation a. Add the recommended amount of your primary anti-contactin antibody to the pre-cleared lysate (typically 1-5 µg). For a negative control, add an equivalent amount of an isotype control antibody to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 40-50 µL of a 50% slurry of Protein A/G beads to each tube. d. Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Add 1 mL of ice-cold wash buffer (this can be your lysis buffer or a buffer with increased stringency, e.g., higher salt concentration). d. Resuspend the beads and incubate on a rotator for 5 minutes at 4°C. e. Repeat the pelleting and washing steps for a total of 3-5 washes. After the final wash, carefully remove all residual supernatant.
5. Elution a. Resuspend the washed bead pellet in 20-40 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins. c. Centrifuge at high speed to pellet the beads. d. Carefully transfer the supernatant, which contains your immunoprecipitated proteins, to a new tube for analysis by Western blotting.
This compound Signaling Pathway Overview
Contactins are GPI-anchored cell adhesion molecules that lack an intracellular domain. To transduce signals across the cell membrane, they form complexes in cis with transmembrane proteins. A well-characterized interaction is between this compound-1 and this compound-associated protein (Caspr). This complex is crucial for the organization of the paranodal junctions in myelinated axons.
References
- 1. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. antibodiesinc.com [antibodiesinc.com]
How to improve the yield of recombinant contactin protein expression?
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of recombinant contactin protein expression.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in expressing recombinant this compound proteins?
A1: The primary challenges associated with recombinant this compound protein expression include low yields, protein misfolding and aggregation, and difficulties with purification due to the protein's complex structure, which includes multiple immunoglobulin (Ig) and fibronectin type III (FNIII) domains, as well as a glycosylphosphatidylinositol (GPI) anchor. Achieving proper post-translational modifications, such as glycosylation, is also a significant hurdle in many common expression systems.
Q2: Which expression system is most suitable for this compound proteins?
A2: Mammalian expression systems, such as HEK293 and CHO cells, are generally preferred for expressing this compound proteins. This is because they can perform the necessary post-translational modifications, like glycosylation and GPI anchor addition, which are crucial for the proper folding and function of contactins. While bacterial systems like E. coli can be used for expressing smaller fragments or individual domains, they lack the machinery for these modifications, often leading to insoluble and non-functional protein.
Q3: How can I improve the solubility of my recombinant this compound protein?
A3: To improve solubility, consider the following strategies:
-
Expression at lower temperatures: Reducing the culture temperature (e.g., from 37°C to 30°C) can slow down protein synthesis, which may promote proper folding and reduce aggregation.
-
Use of solubility-enhancing tags: Fusing a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), to the N-terminus of the this compound protein can improve its solubility.
-
Co-expression with molecular chaperones: Overexpressing molecular chaperones, like GroEL/GroES in bacteria or BiP in mammalian cells, can assist in the correct folding of the this compound protein.
-
Codon optimization: Optimizing the codon usage of the this compound gene to match the expression host can enhance translational efficiency and may improve folding.
Troubleshooting Guide
Low Protein Yield
| Problem | Possible Cause | Recommended Solution |
| Low transcript levels | Suboptimal promoter activity or mRNA instability. | Use a stronger promoter (e.g., CMV or CAG in mammalian cells). Optimize codon usage for the expression host to improve mRNA stability. |
| Inefficient translation | Rare codons in the this compound gene for the given expression host. | Perform codon optimization of the this compound gene sequence to match the tRNA pool of the expression host. |
| Protein degradation | Proteolytic cleavage by host cell proteases. | Add protease inhibitors to the lysis buffer. Consider using a protease-deficient expression strain (e.g., in E. coli). |
| Suboptimal culture conditions | Non-ideal temperature, pH, or nutrient levels. | Optimize culture parameters such as temperature (try a range of 25-37°C), pH, and media composition. For secreted proteins, consider serum-free media to simplify purification. |
Protein Aggregation/Insolubility
| Problem | Possible Cause | Recommended Solution |
| Formation of inclusion bodies (in E. coli) | Overexpression of a complex eukaryotic protein in a prokaryotic system. Misfolding due to the lack of post-translational modifications. | Lower the induction temperature (e.g., 18-25°C) and IPTG concentration (e.g., 0.1-0.5 mM). Co-express with chaperones like GroEL/GroES. Express individual, more soluble domains of the this compound protein. |
| Protein precipitation during purification | Inappropriate buffer conditions (pH, ionic strength). | Screen for optimal buffer conditions. Perform a buffer screen to find the ideal pH and salt concentration (e.g., 50-500 mM NaCl) to maintain protein solubility. Include additives like glycerol (B35011) (5-10%), L-arginine (50-100 mM), or non-detergent sulfobetaines (NDSBs). |
| Misfolding in mammalian cells | Cellular stress or overwhelming of the folding machinery. | Treat cells with mild ER stress inducers like tunicamycin (B1663573) at very low concentrations to upregulate chaperone expression. Reduce the amount of expression vector used for transfection. |
Experimental Protocols
Protocol 1: Codon Optimization for Improved Expression in HEK293 Cells
-
Obtain the amino acid sequence of the target this compound protein.
-
Use a codon optimization software tool (e.g., GenScript's, IDT's). Input the amino acid sequence and select Homo sapiens as the expression host.
-
Synthesize the optimized gene and clone it into a suitable mammalian expression vector (e.g., pcDNA3.1) containing a strong promoter like CMV.
-
Transfect HEK293 cells with the vector containing the codon-optimized this compound gene.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells or conditioned media (for secreted contactins) 48-72 hours post-transfection.
-
Analyze protein expression via Western blot or ELISA and compare the yield to that from the non-optimized gene.
Protocol 2: Small-Scale Expression Trials at Different Temperatures
-
Prepare multiple small-scale cultures of the host cells (e.g., E. coli BL21(DE3) or suspension HEK293 cells) transformed with the this compound expression vector.
-
Induce protein expression (e.g., with IPTG for E. coli or by transfection for HEK293).
-
Incubate the cultures at a range of different temperatures (e.g., for E. coli: 37°C, 30°C, 25°C, and 18°C; for HEK293: 37°C and 30°C).
-
Harvest the cells after a set period of time (e.g., 4 hours for E. coli, 72 hours for HEK293).
-
Lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the protein levels in both fractions for each temperature using SDS-PAGE and Western blotting to determine the temperature that yields the highest amount of soluble this compound protein.
Visualizations
Caption: Workflow for recombinant this compound expression.
Caption: Troubleshooting logic for low this compound yield.
Strategies for minimizing off-target effects in contactin siRNA experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects in contactin siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in siRNA experiments?
A1: Off-target effects in siRNA experiments primarily arise from two mechanisms:
-
MicroRNA-like Off-Targeting: This is the most common cause. The "seed region" (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated region (3' UTR) of unintended mRNA transcripts with partial complementarity, leading to their unintended silencing.[1]
-
Sequence-Dependent Off-Targeting: The siRNA sequence may have significant homology to unintended gene targets, leading to their degradation. This can be exacerbated by the incorporation of the sense (passenger) strand into the RNA-induced silencing complex (RISC) instead of the intended antisense (guide) strand.[2]
Q2: Why is minimizing off-target effects particularly important when targeting a specific member of the this compound gene family?
A2: The this compound family consists of six members (CNTN1-6) that share a degree of sequence homology. This similarity increases the risk of an siRNA designed for one this compound member cross-reacting with and silencing other members of the family, leading to misleading experimental results. Therefore, careful siRNA design and validation are crucial to ensure target specificity.
Q3: What are the most effective strategies to reduce off-target effects?
A3: A multi-pronged approach is most effective, incorporating:
-
Rational siRNA Design: Employing bioinformatics tools and adhering to design principles to create specific siRNAs.
-
Chemical Modifications: Modifying the siRNA duplex to reduce seed-region-mediated off-target binding.
-
siRNA Pooling: Using a pool of multiple siRNAs targeting the same gene to dilute the concentration of any single off-target-inducing siRNA.[3][4]
-
Dose Optimization: Using the lowest effective concentration of siRNA to minimize off-target effects while maintaining on-target knockdown.[5]
-
Rigorous Validation: Employing multiple validation methods to confirm that the observed phenotype is due to the knockdown of the intended target.
Q4: How can I validate that the observed phenotype is a result of on-target this compound knockdown and not an off-target effect?
A4: Several validation strategies are recommended:
-
Rescue Experiments: After siRNA-mediated knockdown, introduce a rescue construct (e.g., a plasmid expressing the target this compound protein from a cDNA that is not targeted by the siRNA). If the phenotype is reversed, it confirms that the effect was due to the specific knockdown of the target gene.
-
Negative Controls: Always include a non-targeting (scrambled) siRNA control to assess the baseline cellular response to the transfection process and the siRNA molecule itself.
-
Gene Expression Analysis: Perform qRT-PCR to confirm specific knockdown of the target this compound mRNA without affecting the mRNA levels of closely related this compound family members. Whole-transcriptome analysis (e.g., microarray or RNA-seq) can provide a global view of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity after transfection | - siRNA concentration is too high.- Transfection reagent is toxic to the cells.- The siRNA sequence itself is inducing a toxic response. | - Perform a dose-response experiment to determine the lowest effective siRNA concentration.- Optimize the amount of transfection reagent.- Test a different siRNA sequence targeting the same gene. |
| No or low knockdown of the target this compound gene | - Suboptimal transfection efficiency.- Incorrect siRNA design or degraded siRNA.- Inefficient knockdown at the protein level due to long protein half-life. | - Optimize transfection conditions (cell density, siRNA and reagent concentrations).- Use a validated positive control siRNA to check transfection efficiency.- Verify siRNA integrity.- Confirm knockdown at the mRNA level using qRT-PCR. For protein level, perform a time-course experiment to determine the optimal time point for analysis. |
| Inconsistent results between different siRNAs targeting the same this compound | - One or more siRNAs are causing significant off-target effects. | - Perform a thorough off-target analysis for each siRNA (e.g., BLAST search, qRT-PCR for potential off-targets).- Rely on the phenotype observed with at least two different siRNAs that show consistent results. |
| Knockdown of other this compound family members | - The siRNA sequence has homology with other this compound genes. | - Redesign the siRNA to target a unique region of the intended this compound gene.- Use BLAST to check for potential cross-reactivity with all known this compound family members before ordering the siRNA. |
Data on Off-Target Reduction Strategies
The following tables summarize quantitative data on the effectiveness of different strategies for minimizing off-target effects.
Table 1: Effect of siRNA Concentration on Off-Target Gene Regulation
| Target Gene | siRNA Concentration | Number of Off-Target Genes Down-regulated >2-fold |
| p38α MAPK | 100 nM | ~150 |
| p38α MAPK | 10 nM | ~50 |
| p38α MAPK | 1 nM | <10 |
Data adapted from a study on p38α MAPK, illustrating the general principle of dose-dependent off-target effects.
Table 2: Comparison of Single siRNA vs. Pooled siRNA on Off-Target Effects
| siRNA Strategy | Number of Off-Target Genes Down-regulated >2-fold |
| Single siRNA 1 (100 nM) | 125 |
| Single siRNA 2 (100 nM) | 88 |
| Single siRNA 3 (100 nM) | 152 |
| Pooled siRNAs (4 x 25 nM) | 35 |
Data synthesized from studies showing that pooling multiple siRNAs reduces the overall number of off-target transcripts compared to individual siRNAs at a higher concentration.[2][3][6]
Table 3: Effect of Chemical Modifications on Off-Target Silencing
| siRNA Modification | Average Reduction in Off-Target Transcript Silencing |
| 2'-O-methyl modification at position 2 of the guide strand | 66% |
| Unlocked Nucleic Acid (UNA) modification at position 7 of the guide strand | ~80% |
This table presents a summary of findings from studies on chemical modifications to reduce off-target effects.[7]
Experimental Protocols
Protocol 1: siRNA Transfection and Knockdown Validation
This protocol outlines the general steps for transfecting mammalian cells with siRNA and validating the knockdown of the target this compound gene.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting this compound (and negative control siRNA)
-
Lipofectamine RNAiMAX Transfection Reagent
-
6-well plates
-
RNase-free water and tubes
-
Reagents for RNA isolation, cDNA synthesis, and qRT-PCR
-
Antibodies for Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
qRT-PCR: At the desired time point, harvest the cells and isolate total RNA. Synthesize cDNA and perform qRT-PCR using primers specific for the target this compound and a housekeeping gene for normalization. Calculate the percentage of knockdown relative to cells transfected with the negative control siRNA.
-
Western Blot: Lyse the cells and determine the total protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the target this compound protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Protocol 2: Off-Target Effect Analysis
This protocol describes how to assess potential off-target effects on other this compound family members.
Procedure:
-
RNA Isolation and cDNA Synthesis: Following the transfection protocol above, isolate RNA and synthesize cDNA from cells treated with the this compound-specific siRNA and the negative control siRNA.
-
qRT-PCR for Off-Target Genes: Perform qRT-PCR using specific primers for each of the other five this compound family members.
-
Data Analysis: Normalize the expression of each this compound gene to a housekeeping gene. Compare the expression levels in cells treated with the target-specific siRNA to those treated with the negative control siRNA. A significant decrease in the expression of a non-targeted this compound family member indicates an off-target effect.
Visualizations
Caption: A typical experimental workflow for this compound siRNA experiments.
Caption: A simplified diagram of this compound signaling interactions.
References
- 1. Frontiers | APP Protein Family Signaling at the Synapse: Insights from Intracellular APP-Binding Proteins [frontiersin.org]
- 2. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mdpi.com [mdpi.com]
Overcoming challenges in imaging GPI-anchored proteins like contactin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycosylphosphatidylinositol (GPI)-anchored proteins, with a special focus on contactin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in imaging GPI-anchored proteins like this compound?
A1: GPI-anchored proteins, including this compound, present several imaging challenges:
-
Sub-micron Clustering: These proteins often organize into small, dynamic clusters or nanoclusters on the cell surface, typically below the diffraction limit of conventional light microscopy.[1][2][3] This makes it difficult to resolve their precise organization and distribution.
-
Dynamic Nature: GPI-anchored proteins are highly mobile within the plasma membrane, making it challenging to capture their transient interactions and organization in live cells.[1][4]
-
Uniform Distribution at a Macro Level: Despite nanoscale clustering, fluorescence imaging often shows a uniform distribution of GPI-anchored proteins across the cell surface under normal conditions, which can be misleading.[4]
-
Low Abundance: Many GPI-anchored proteins are expressed at low levels, making their detection and imaging difficult.[5][6]
-
Amphiphilic Nature: Their association with the cell membrane makes them challenging to isolate and study biochemically.[5]
Q2: What are the recommended imaging techniques for studying this compound and other GPI-anchored proteins?
A2: A multi-faceted approach using a combination of imaging techniques is often necessary to overcome the challenges of imaging GPI-anchored proteins.[7] Recommended techniques include:
-
Fluorescence Microscopy: A standard technique for visualizing the overall distribution of these proteins.[4][7]
-
Fluorescence Recovery After Photobleaching (FRAP), Single Particle Tracking (SPT), and Fluorescence Correlation Spectroscopy (FCS): These methods are used to study the diffusional dynamics of GPI-anchored proteins over different spatial and temporal scales.[4]
-
Förster Resonance Energy Transfer (FRET): FRET-based approaches are valuable for studying the nanoscale clustering and interactions of GPI-anchored proteins in living cells.[1][4]
-
Super-Resolution Microscopy: Techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), PALM, and STED have emerged as powerful tools to visualize the nanoscale organization of GPI-anchored proteins, overcoming the diffraction limit of conventional microscopy.[2][8][9][10]
Q3: How does the GPI anchor itself influence the imaging of these proteins?
A3: The GPI anchor plays a crucial role in the localization and organization of these proteins within lipid rafts or microdomains, which are enriched in cholesterol and sphingolipids.[3][4] The composition of the GPI anchor can influence the protein's affinity for these domains and modulate its association with other molecules.[2] This localization within specific membrane environments is a key aspect to consider during imaging experiments.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the immunofluorescence imaging of this compound and other GPI-anchored proteins.
Problem 1: Weak or No Signal
| Possible Cause | Recommendation | Supporting Evidence/Rationale |
| Antibody Concentration Too Low | Titrate the primary antibody to determine the optimal concentration. | Using too little antibody is a common cause of weak signal.[11][12][13] |
| Inadequate Fixation | For phospho-specific antibodies, use at least 4% formaldehyde (B43269) to inhibit phosphatases. Ensure fresh fixative is used.[12][14] | Improper fixation can lead to loss of antigenicity.[12] |
| Incorrect Permeabilization | Consult the antibody datasheet for the recommended permeabilization method. Triton X-100 is common but can disrupt membranes.[12][15] | Permeabilization is necessary for intracellular targets but can affect membrane-associated proteins. |
| Low Protein Expression | Confirm protein expression levels using a complementary technique like Western blotting. Consider using signal amplification methods. | The target protein may not be expressed at detectable levels in the chosen cell type or condition.[12] |
| Photobleaching | Minimize exposure to the excitation light source. Use an anti-fade mounting medium.[12][16] | Fluorophores can be irreversibly damaged by prolonged light exposure. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommendation | Supporting Evidence/Rationale |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio. | Excess antibody can bind non-specifically, leading to high background.[11][13] |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., normal serum from the secondary antibody host species, BSA).[13][16] | Blocking prevents non-specific binding of antibodies to the sample. |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations.[11][13] | Thorough washing is crucial to remove unbound antibodies. |
| Autofluorescence | Use unstained control samples to assess the level of autofluorescence. Consider using a different fixative or spectral unmixing if available.[12][16] | Some cell types and fixatives can exhibit intrinsic fluorescence. |
| Secondary Antibody Cross-Reactivity | Use a secondary antibody that is pre-adsorbed against the species of your sample. Run a secondary-only control.[13] | The secondary antibody may be binding non-specifically to components in the sample. |
Experimental Protocols
General Immunofluorescence Protocol for Cultured Cells
This protocol provides a general guideline for immunofluorescence staining of this compound on adherent cells. Optimization may be required for specific cell types and antibodies.
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS)
-
Primary Antibody against this compound
-
Fluorophore-conjugated Secondary Antibody
-
Mounting Medium with DAPI
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Fixation:
-
Permeabilization (if required for intracellular epitopes):
-
Blocking:
-
Incubate the cells with Blocking Buffer for 60 minutes at room temperature to block non-specific antibody binding.[14]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.[18]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[14]
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[18]
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets. Store slides at 4°C in the dark.[16]
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Contactins are involved in various signaling pathways crucial for nervous system development and function. They act as co-receptors, associating with transmembrane proteins to transduce extracellular signals.[20] Key signaling interactions include:
-
Notch Signaling: this compound-1 and this compound-6 can act as functional ligands for Notch receptors, influencing oligodendrocyte differentiation.[20][21]
-
APP Signaling: Contactins can interact with the Amyloid Precursor Protein (APP), modulating neurogenesis.[20]
-
Interactions with Receptor Protein Tyrosine Phosphatases (RPTPs): this compound-1 associates with RPTPβ, playing a role in neural development.[20]
-
Complex Formation with Caspr: this compound-1 forms a complex with this compound-associated protein (Caspr) at the paranodal junctions of myelinated axons, which is essential for the organization of these domains.[20][22][23]
Caption: Key signaling interactions of the GPI-anchored protein this compound.
Experimental Workflow: Super-Resolution Imaging of this compound
Super-resolution microscopy allows for the visualization of this compound nanoclusters on the cell surface.
Caption: A typical workflow for super-resolution imaging of this compound.
References
- 1. Analysis of GPI-Anchored Receptor Distribution and Dynamics in Live Cells by Tag-Mediated Enzymatic Labeling and FRET [mdpi.com]
- 2. GPI-anchored proteins are confined in subdiffraction clusters at the apical surface of polarized epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPI-anchored protein organization and dynamics at the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling cell surface GPIs and GPI-anchored proteins through cell metabolic engineering with artificial inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling cell surface glycosylphosphatidylinositol-anchored proteins through metabolic engineering using an azide-modified phosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Approaches for Contact Lens Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Super-Resolution Microscopy to Study Interorganelle Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Illuminating the contacts [analytica-world.com]
- 10. Technological advances in super-resolution microscopy to study cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. sinobiological.com [sinobiological.com]
- 18. arigobio.com [arigobio.com]
- 19. usbio.net [usbio.net]
- 20. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound 1: An Important and Emerging Oncogenic Protein Promoting Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
Best positive and negative controls for a contactin knockdown experiment.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers performing contactin knockdown experiments. For optimal results, it is crucial to include appropriate positive and negative controls to ensure the validity of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the most critical controls for a this compound knockdown experiment?
A1: To ensure the reliability and specificity of your this compound knockdown experiment, the inclusion of both positive and negative controls is essential.
-
Negative Controls: These are crucial for distinguishing sequence-specific silencing from non-specific effects that may arise from the siRNA delivery method or the siRNA molecule itself.[1] A non-targeting siRNA, which has no known homology to any gene in the target organism, is the most common type of negative control.[2] It is important to use the negative control siRNA at the same concentration as your this compound-specific siRNA.[1]
-
Positive Controls: These are used to verify the efficiency of your experimental setup, including the transfection protocol and the functionality of the RNAi machinery in your cells.[2] A validated siRNA targeting a constitutively expressed housekeeping gene is an ideal positive control.[1]
Q2: Which genes are recommended as positive controls for a this compound knockdown experiment?
A2: Ideal positive control genes are housekeeping genes that are stably expressed across a wide range of cell types and experimental conditions. Commonly used and well-validated positive control genes for siRNA experiments include:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Widely used due to its high and stable expression in most cell types.
-
Cyclophilin B (PPIB): Another commonly used housekeeping gene with stable expression.
-
Lamin A/C: A structural protein of the nuclear envelope, suitable for many cell lines.
It's important to select a positive control gene whose knockdown does not interfere with the cellular processes you are investigating in relation to this compound.
Q3: What are the characteristics of a good negative control siRNA?
A3: A robust negative control siRNA should meet the following criteria:
-
No Homology: It should not have any significant sequence homology to the transcriptome of the organism you are working with.
-
Scrambled Sequence: Often, a scrambled version of the target siRNA sequence is used, which maintains the same nucleotide composition but in a random order.
-
Validated Non-Targeting: Commercially available negative control siRNAs have often been validated through genome-wide screens to ensure they have minimal off-target effects.
Q4: How do I validate the knockdown of this compound?
A4: The efficiency of this compound knockdown should be assessed at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the levels of this compound mRNA. A significant reduction in this compound mRNA in cells treated with the this compound-specific siRNA compared to the negative control indicates successful knockdown at the transcript level.
-
Western Blotting: This method is used to detect the amount of this compound protein. A clear decrease in the band corresponding to this compound in the siRNA-treated sample compared to the control confirms knockdown at the protein level.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low knockdown of this compound | Inefficient siRNA transfection. | Optimize transfection conditions (e.g., siRNA concentration, cell density, transfection reagent). Use a fluorescently labeled control siRNA to visually assess transfection efficiency. |
| Poor siRNA efficacy. | Test multiple siRNA sequences targeting different regions of the this compound mRNA. Use a pre-validated siRNA if available. | |
| Incorrect analysis time point. | Perform a time-course experiment to determine the optimal time for analyzing mRNA and protein knockdown (typically 24-72 hours post-transfection). | |
| High cell toxicity or death after transfection | Transfection reagent toxicity. | Reduce the concentration of the transfection reagent or try a different reagent known to have lower toxicity in your cell type. |
| High siRNA concentration. | Titrate the siRNA concentration to the lowest effective dose. | |
| Inconsistent results between experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing at the time of transfection. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of siRNA and transfection reagents for each experiment. | |
| Off-target effects observed | siRNA sequence has homology to other genes. | Perform a BLAST search to ensure your siRNA sequence is specific to this compound. Use a validated non-targeting siRNA as a negative control to identify off-target effects. |
Experimental Protocols
siRNA Transfection Protocol (General)
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the this compound-specific siRNA, positive control siRNA (e.g., GAPDH), and negative control siRNA in serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours before analysis.
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification
-
RNA Extraction: Isolate total RNA from transfected and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for this compound and a housekeeping gene (for normalization), and cDNA template.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis: Analyze the amplification data to determine the relative expression of this compound mRNA, normalized to the housekeeping gene.
Western Blotting for this compound Protein Detection
-
Protein Extraction: Lyse the transfected and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to this compound.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Presentation
Table 1: Example of this compound Knockdown Efficiency Measured by qRT-PCR
| Treatment | Target Gene | Relative mRNA Expression (Normalized to Housekeeping Gene) | % Knockdown |
| Untreated | This compound | 1.00 | 0% |
| Negative Control siRNA | This compound | 0.98 | 2% |
| This compound siRNA | This compound | 0.25 | 75% |
| Positive Control siRNA | GAPDH | 0.15 | 85% |
Table 2: Example of this compound Protein Levels Measured by Western Blot Densitometry
| Treatment | Target Protein | Relative Protein Level (Normalized to Loading Control) | % Knockdown |
| Untreated | This compound | 1.00 | 0% |
| Negative Control siRNA | This compound | 0.95 | 5% |
| This compound siRNA | This compound | 0.30 | 70% |
| Positive Control siRNA | GAPDH | 0.20 | 80% |
Visualizations
Caption: Experimental workflow for a this compound knockdown experiment, including essential controls.
Caption: A simplified diagram of potential this compound-1 signaling pathways.
References
Resolving Non-Specific Bands in Contactin Western Blot: A Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving non-specific bands in contactin Western blot experiments. The following information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound, and why do I see bands at different sizes?
A1: The predicted molecular weight of this compound-1 is approximately 113 kDa.[1] However, it is commonly observed on a Western blot at a higher molecular weight, typically around 135-158 kDa.[2][3] This discrepancy is primarily due to post-translational modifications (PTMs), with glycosylation being a major contributor.[4][5] this compound is a heavily glycosylated protein, which increases its apparent molecular weight on SDS-PAGE.[5]
You may also observe other bands due to:
-
Isoforms: Multiple alternatively spliced transcript variants of this compound exist, which can result in different protein isoforms with varying molecular weights.[3][6]
-
Protein Complexes: this compound can form stable complexes with other proteins, such as this compound-associated protein (Caspr).[5] These complexes may not be fully dissociated under standard sample preparation conditions, leading to higher molecular weight bands.
-
Protein Cleavage: Degradation of the target protein during sample preparation can result in bands at a lower molecular weight than expected.[7]
Q2: I am observing multiple bands in my this compound Western blot. What are the most common causes?
A2: Multiple bands in a Western blot can be frustrating. For this compound, the primary reasons, beyond the expected higher molecular weight band, include:
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate that share similar epitopes or have non-specific interactions.[8]
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding and the appearance of extra bands.[8]
-
Insufficient Blocking: Inadequate blocking of the membrane allows antibodies to bind non-specifically to the membrane surface, resulting in high background and extra bands.[9]
-
Inadequate Washing: Insufficient washing after antibody incubation can leave unbound antibodies on the membrane, contributing to non-specific signals.[9]
-
Sample Contamination or Degradation: Contamination with other proteins or degradation of your sample can lead to the appearance of unexpected bands.[7]
-
Presence of Different this compound Isoforms or Complexes: As mentioned in Q1, different isoforms or protein complexes containing this compound can appear as distinct bands.[5][6]
Q3: How can I confirm that the extra bands I am seeing are non-specific?
A3: To determine if the additional bands are non-specific, you can perform the following control experiments:
-
Secondary Antibody Only Control: Incubate a blot with only the secondary antibody (no primary antibody). If bands appear, it indicates that the secondary antibody is binding non-specifically.
-
Use a Blocking Peptide: If available from the antibody manufacturer, pre-incubate your primary antibody with a blocking peptide that corresponds to the epitope it recognizes. This should prevent the antibody from binding to the target protein, and the specific band should disappear from the blot. Any remaining bands are likely non-specific.
-
Test a Different Primary Antibody: Use a primary antibody raised against a different epitope of the this compound protein. If the non-specific bands disappear while the main target band remains, it suggests the initial antibody had off-target binding.
Troubleshooting Guide
The following table summarizes common causes of non-specific bands in a this compound Western blot and provides detailed solutions.
| Potential Cause | Recommended Solution | Detailed Experimental Protocol |
| Antibody Concentration | Optimize primary and secondary antibody concentrations. | Antibody Titration: Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) and your secondary antibody (e.g., 1:5000, 1:10000, 1:20000). Run multiple small blots with the same amount of protein lysate and incubate each with a different antibody dilution. This will help determine the optimal concentration that provides a strong specific signal with minimal background. |
| Blocking | Optimize blocking conditions. | Blocking Buffer Optimization: Test different blocking buffers. While 5% non-fat dry milk in TBST is common, it can sometimes mask certain epitopes. Try 5% Bovine Serum Albumin (BSA) in TBST as an alternative. Extend the blocking time to 2 hours at room temperature or overnight at 4°C. Ensure the membrane is fully submerged and agitated during blocking. |
| Washing | Increase the stringency and number of washes. | Washing Protocol: After primary and secondary antibody incubations, wash the membrane at least 3-4 times for 5-10 minutes each with a sufficient volume of TBST (Tris-Buffered Saline with 0.1% Tween-20). Ensure the membrane is constantly agitated during washes to effectively remove unbound antibodies. |
| Sample Preparation | Ensure proper sample handling and lysis. | Lysis Buffer and Protease Inhibitors: Use a lysis buffer appropriate for membrane proteins (e.g., RIPA buffer). Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use to prevent protein degradation. Keep samples on ice throughout the preparation process. |
| Post-Translational Modifications (Glycosylation) | Enzymatic deglycosylation of the sample. | PNGase F Treatment: To confirm if higher molecular weight bands are due to N-linked glycosylation, treat your protein lysate with Peptide-N-Glycosidase F (PNGase F) according to the manufacturer's protocol before running the SDS-PAGE. A downward shift in the molecular weight of the this compound band after treatment would confirm glycosylation. |
| Protein Overload | Reduce the amount of protein loaded per lane. | Protein Quantification: Accurately determine the protein concentration of your lysates using a protein assay (e.g., BCA or Bradford assay). Load a lower amount of total protein per lane (e.g., 10-30 µg) to avoid overloading the gel, which can lead to smearing and non-specific bands. |
| Secondary Antibody Cross-Reactivity | Use pre-adsorbed secondary antibodies. | Pre-adsorbed Secondary Antibodies: If you are working with tissue lysates that may contain endogenous immunoglobulins, use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity. |
Experimental Workflow & Logical Relationships
The following diagrams illustrate the troubleshooting workflow for non-specific bands in a this compound Western blot.
Caption: A flowchart outlining the systematic approach to troubleshooting non-specific bands in a this compound Western blot.
This guide provides a structured approach to identifying and resolving the common causes of non-specific bands in this compound Western blotting. By systematically addressing each potential issue, researchers can improve the quality and reliability of their experimental results.
References
- 1. CNTN1 antibody (13843-1-AP) | Proteintech [ptglab.com]
- 2. Human/Mouse/Rat this compound-1 Antibody AF904: R&D Systems [rndsystems.com]
- 3. bosterbio.com [bosterbio.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. This compound-associated protein (Caspr) and this compound form a complex that is targeted to the paranodal junctions during myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Contactin 1 Antibodies | Invitrogen [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
Technical Support Center: Optimizing In Vitro Contactin Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for in vitro contactin binding assays.
Troubleshooting Guides
This section addresses common issues encountered during this compound binding assays and provides systematic approaches to identify and resolve them.
Issue 1: High Non-Specific Binding
High background signal can obscure true binding events. Non-specific binding refers to the interaction of proteins with surfaces or other proteins in a non-saturable and low-affinity manner.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Inadequate Blocking | Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk. Consider using commercially available protein-free blocking buffers if cross-reactivity is suspected.[2] Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] |
| Inappropriate Detergent Concentration | Titrate the detergent concentration. While detergents are necessary to prevent non-specific hydrophobic interactions, high concentrations can disrupt specific binding.[3] Start with a low concentration (e.g., 0.05% Tween-20 or Triton X-100) and incrementally increase it if non-specific binding persists.[4] |
| Incorrect Ionic Strength | Optimize the salt concentration in your binding and wash buffers. Typically, increasing the salt concentration (e.g., from 150 mM to 250 mM NaCl) can reduce non-specific electrostatic interactions.[1] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5).[5] Increase the duration of each wash and ensure complete removal of the wash buffer between steps.[5] |
| Protein Aggregation | Centrifuge protein solutions at high speed before use to remove aggregates. Consider including additives like glycerol (B35011) (5-10%) to improve protein stability. |
| Cross-Reactivity of Antibodies (in ELISA/Western Blot detection) | Use highly specific monoclonal antibodies. If using polyclonal antibodies, consider affinity purification. Run appropriate controls, such as an isotype control, to assess non-specific antibody binding.[6] |
Logical Flow for Troubleshooting High Non-Specific Binding
Caption: Troubleshooting workflow for high non-specific binding.
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one of the core components of the assay.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Buffer pH | The pH of the binding buffer is critical for maintaining the native conformation and charge distribution of the interacting proteins.[7] The optimal pH for binding should be determined empirically, typically within a range of 6.0 to 8.0. |
| Inappropriate Ionic Strength | Both excessively high and low salt concentrations can inhibit binding. While high salt can disrupt electrostatic interactions, very low salt can sometimes increase non-specific binding. Perform a salt titration to find the optimal concentration. |
| Incorrect Detergent Choice or Concentration | For membrane-associated proteins like contactins, the choice of detergent is crucial. Mild, non-ionic detergents like Triton X-100 or Tween-20 are generally preferred.[8] The detergent concentration should be above the critical micelle concentration (CMC) to ensure proper protein solubilization but not so high as to denature the proteins.[9] |
| Inactive Protein | Ensure proteins have been stored correctly and have not undergone multiple freeze-thaw cycles. Confirm protein activity through a functional assay if possible. |
| Insufficient Incubation Time | Binding reactions may not have reached equilibrium.[10] Increase the incubation time and consider performing a time-course experiment to determine the optimal duration. |
| Low Protein Concentration | Increase the concentration of one or both binding partners. |
Quantitative Data on Buffer Optimization
The following table summarizes how different buffer components can affect protein-binding affinity, represented by the dissociation constant (Kd). Lower Kd values indicate higher affinity.[11]
Disclaimer: The following data is illustrative and based on studies of various protein-protein interactions. Optimal conditions for specific this compound assays should be determined empirically.
| Buffer Component | Condition | Observed Effect on Kd | Interpretation | Citation |
| pH | Change from pH 7.2 to 4.5 | Kd can decrease significantly | Acidic pH can sometimes favor stronger binding by altering the protonation state of key residues.[7] | [7] |
| Ionic Strength (NaCl) | 100 mM | 24 µM | Baseline affinity. | [6] |
| 250 mM | 17.45 µM | Increased ionic strength can enhance hydrophobic interactions and screen unfavorable electrostatic repulsions, leading to tighter binding. | [6] | |
| 500 mM | 8.47 µM | Further increase in ionic strength continues to improve binding affinity in this system. | [6] | |
| Detergent (NP-40) | 0.05% | Optimal Binding | Low detergent concentration reduces non-specific binding without disrupting specific interactions. | [3] |
| > 0.1% | Decreased Binding | Higher detergent concentrations can be detrimental, potentially denaturing proteins or interfering with the binding interface. | [3] | |
| Additive (Glycerol) | 5% | Increased Stability | Glycerol can act as a protein stabilizer, preventing aggregation and maintaining the native conformation. | [6] |
| 25% | Kd increased 2.5-fold | High concentrations of viscosity-inducing agents can be detrimental to ligand binding.[6] | [6] |
Experimental Protocols
Protocol 1: Pull-Down Assay for this compound Interaction
This protocol describes a method to verify the interaction between a purified, tagged "bait" this compound protein and a "prey" protein from a cell lysate.
-
Preparation of Bait-Conjugated Beads:
-
Immobilize a purified, tagged (e.g., GST- or His-tagged) this compound protein onto the appropriate affinity beads (e.g., Glutathione-Agarose or Ni-NTA beads) according to the manufacturer's instructions.
-
Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound protein.
-
-
Cell Lysate Preparation:
-
Lyse cells expressing the "prey" protein in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Binding Reaction:
-
Incubate the bait-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., a buffer containing a high concentration of glutathione (B108866) for GST-tags or imidazole (B134444) for His-tags).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the "prey" protein.
-
Experimental Workflow for Pull-Down Assay
Caption: Workflow for a this compound pull-down assay.
Protocol 2: ELISA for Quantifying this compound Binding
This protocol describes a sandwich ELISA to quantify the interaction between two this compound proteins or a this compound and its binding partner.
-
Coating:
-
Coat the wells of a 96-well plate with a capture antibody specific for the first this compound protein (1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.[12]
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[12]
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well and incubating for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times.
-
Add 100 µL of the purified first this compound protein to the wells and incubate for 2 hours at room temperature.
-
-
Binding Partner Incubation:
-
Wash the plate three times.
-
Add 100 µL of the second, biotinylated this compound protein (or binding partner) at various concentrations to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 50 µL of 1M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the pH of my binding buffer?
A: A good starting point for most protein-protein interactions is a physiological pH, typically between 7.2 and 7.4. However, the optimal pH can vary depending on the specific this compound proteins and their isoelectric points. It is recommended to perform a pH titration experiment, testing a range from pH 6.0 to 8.5, to determine the optimal condition for your specific assay.
Q2: How do I choose the right detergent for my this compound binding assay?
A: For membrane-associated proteins like contactins, mild, non-ionic detergents are generally preferred to maintain their native structure and function.[8] Good choices include Triton X-100 and Tween-20.[4] Zwitterionic detergents like CHAPS can also be effective at breaking protein-protein interactions while being less denaturing than ionic detergents. The optimal detergent and its concentration should be determined empirically.
Q3: My proteins are precipitating during the assay. What can I do?
A: Protein precipitation can be caused by several factors, including incorrect buffer conditions, high protein concentration, or inherent instability of the protein. To address this, you can try:
-
Adding stabilizing agents: Include additives like glycerol (5-10%), sucrose, or trehalose (B1683222) in your buffer.
-
Optimizing pH and ionic strength: Ensure the buffer pH is not close to the isoelectric point of your protein, and test different salt concentrations.
-
Working at a lower protein concentration.
-
Including a reducing agent: If your protein has exposed cysteine residues that could form disulfide bonds and lead to aggregation, consider adding a reducing agent like DTT or β-mercaptoethanol (1-5 mM).
Q4: How can I be sure that the interaction I'm observing is specific?
A: To confirm the specificity of the interaction, it is crucial to include proper controls in your experiment. These include:
-
Negative controls: Use a non-relevant protein as bait to ensure the prey does not bind non-specifically to any protein. In an ELISA, have wells with no capture antibody to assess background signal.
-
Competition assay: Perform the binding assay in the presence of an excess of unlabeled binding partner. A specific interaction should be competed away, resulting in a decreased signal.
-
Mutational analysis: If the binding interface is known, mutating key residues should disrupt the interaction.
Signaling Pathway and Logical Relationship Diagram
Caption: A systematic approach to optimizing buffer conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ionic strength on gating and permeation of TREK-2 K2P channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-1 is a critical neuronal cell surface receptor for perineuronal net structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 12. Contacts-based prediction of binding affinity in protein–protein complexes | eLife [elifesciences.org]
Technical Support Center: Troubleshooting Poor Cell Viability After Contactin Overexpression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with poor cell viability following the overexpression of contactin proteins.
Frequently Asked Questions (FAQs)
Q1: Is it normal to observe some level of cell death after transfection/transduction for this compound overexpression?
A1: Some degree of cell stress and death is common immediately following any transfection or transduction procedure due to the introduction of foreign genetic material and the reagents used. However, a significant and persistent decrease in cell viability post-overexpression of a this compound protein warrants further investigation. It is crucial to distinguish between procedure-related cytotoxicity and protein-specific effects.
Q2: Can the specific member of the this compound family influence cell viability?
A2: Yes, different members of the this compound family can have varying effects on cell survival and apoptosis. For instance, this compound-6 has been observed to have a protective role against apoptosis.[1] In contrast, the overexpression of other contactins, such as this compound-1, has been associated with promoting proliferation in certain cancer cell lines, but its role can be controversial and cell-type dependent.[2][3][4] Therefore, the specific this compound being overexpressed is a critical factor.
Q3: What are the potential underlying mechanisms for this compound-induced cell death?
A3: The mechanisms can be complex and are not fully elucidated for all this compound members. However, some possibilities include:
-
Disruption of normal cell adhesion: Contactins are cell adhesion molecules, and their overexpression can interfere with normal cell-cell and cell-matrix interactions, which can trigger anoikis (a form of programmed cell death).
-
Alteration of signaling pathways: Contactins are involved in various signaling pathways. For example, this compound-6 interacts with Latrophilin-1 (Lphn1) to prevent apoptosis in neurons.[5] Overexpression of a this compound might disrupt the balance of these signaling pathways, leading to apoptosis.
-
Protein misfolding and ER stress: High levels of protein overexpression can overwhelm the endoplasmic reticulum (ER), leading to the unfolded protein response (UPR) and ER stress-induced apoptosis.
Q4: How can I confirm that the observed cell death is due to apoptosis?
A4: Several assays can be used to specifically detect apoptosis. These include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade. Caspase-3 is a common executioner caspase to measure.[6][7]
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Troubleshooting Guide
Problem 1: High levels of cell death observed 24-48 hours post-transfection.
This is a common issue that can be related to the transfection procedure itself or the immediate effects of this compound overexpression.
| Possible Cause | Recommended Solution |
| High Transfection Reagent Toxicity | Optimize the ratio of transfection reagent to DNA. Perform a titration to find the lowest effective concentration of the reagent. Ensure cells are not incubated with the transfection complex for an excessive amount of time. |
| Poor Plasmid DNA Quality | Use high-quality, endotoxin-free plasmid DNA for transfection. Endotoxins can induce a strong inflammatory and cytotoxic response.[8] |
| Suboptimal Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density (typically 70-80% confluency) at the time of transfection.[9] |
| High Level of Immediate Protein Expression | Consider using a weaker, constitutive promoter or an inducible expression system to control the level and timing of this compound expression. |
Problem 2: Gradual decrease in cell viability over several days after establishing a stable cell line.
This scenario is more likely to be a direct consequence of sustained this compound overexpression.
| Possible Cause | Recommended Solution |
| Disruption of Essential Signaling Pathways | Investigate signaling pathways known to be associated with the specific this compound being overexpressed. For example, if overexpressing this compound-6, assess the expression levels of its binding partner, Lphn1.[5] |
| Induction of Apoptosis | Perform apoptosis-specific assays (Annexin V, Caspase-3 activity) to confirm that the cells are undergoing programmed cell death. |
| Selection Marker Toxicity | Ensure that the concentration of the selection antibiotic (e.g., puromycin, G418) has been optimized for your specific cell line through a kill curve experiment. |
Data Presentation
Table 1: Hypothetical Cell Viability Data (MTT Assay)
This table illustrates how to present quantitative data from a cell viability assay to compare the effects of overexpressing different this compound family members.
| Cell Line | Transfection Condition | Relative Viability (48h post-transfection) |
| HEK293T | Mock (Empty Vector) | 100% ± 5% |
| HEK293T | This compound-1 Overexpression | 85% ± 7% |
| HEK293T | This compound-6 Overexpression | 98% ± 4% |
| SH-SY5Y | Mock (Empty Vector) | 100% ± 6% |
| SH-SY5Y | This compound-1 Overexpression | 75% ± 8% |
| SH-SY5Y | This compound-6 Overexpression | 110% ± 5% |
Table 2: Hypothetical Apoptosis Analysis (Annexin V/PI Staining)
This table shows how to present data from an apoptosis assay to dissect the type of cell death occurring.
| Cell Line | Transfection Condition | Viable Cells (Annexin V-/PI-) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HEK293T | Mock (Empty Vector) | 95% ± 2% | 3% ± 1% | 2% ± 1% |
| HEK293T | This compound-1 Overexpression | 70% ± 5% | 15% ± 3% | 15% ± 4% |
| HEK293T | This compound-6 Overexpression | 93% ± 3% | 4% ± 2% | 3% ± 1% |
Experimental Protocols
Protocol 1: Transient Transfection for this compound Overexpression
This protocol is a general guideline for transiently transfecting mammalian cells with a this compound expression plasmid.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.[9]
-
Transfection Complex Preparation:
-
In a sterile microfuge tube, dilute 2.5 µg of the this compound expression plasmid in 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine) in 250 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the 500 µL of the transfection complex dropwise to the cells in the 6-well plate.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treatment: Transfect or treat the cells with your compound of interest and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: A typical experimental workflow for assessing cell viability after this compound overexpression.
Caption: A logical troubleshooting flowchart for addressing poor cell viability.
Caption: A simplified signaling pathway showing this compound-6 inhibiting Lphn1-mediated apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of this compound 1 in Cancers: What We Know So Far [frontiersin.org]
- 3. The Role of this compound 1 in Cancers: What We Know So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 1: An Important and Emerging Oncogenic Protein Promoting Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of Cell Adhesion Molecules this compound-6 and Latrophilin-1 Regulates Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. caspase3 assay [assay-protocol.com]
- 8. addgene.org [addgene.org]
- 9. neb.com [neb.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
Functional Crossroads: A Comparative Guide to Contactin-1 and Contactin-2
For researchers, scientists, and drug development professionals, understanding the nuanced functional distinctions between closely related neural cell adhesion molecules is paramount for targeted therapeutic strategies. This guide provides a comprehensive comparison of contactin-1 (CNTN1) and this compound-2 (CNTN2), also known as transient axonal glycoprotein-1 (TAG-1), highlighting their differential roles in the nervous system, supported by experimental data and detailed methodologies.
This compound-1 and this compound-2 are two closely related members of the this compound family, a subgroup of the immunoglobulin superfamily of cell adhesion molecules. Both are anchored to the neuronal membrane via a glycosylphosphatidylinositol (GPI) anchor and play crucial roles in the development and maintenance of the nervous system, including axonal guidance, myelination, and synapse formation.[1][2] Despite their structural similarities, they exhibit distinct functional properties, primarily dictated by their specific localization within the axon and their unique interacting partners.
Molecular and Functional Comparison
A key functional divergence between this compound-1 and this compound-2 lies in their precise subcellular localization at the nodes of Ranvier, the periodic gaps in the myelin sheath that are essential for rapid nerve impulse conduction. This compound-1 is predominantly found at the paranodal regions, where it forms a complex with this compound-associated protein 1 (CNTNAP1) and the glial-derived neurofascin-155 to establish the paranodal axo-glial junctions.[1][2] These junctions are critical for maintaining the integrity of the nodal region and clustering of voltage-gated sodium channels.
In contrast, this compound-2 is primarily localized to the juxtaparanodal region, where it interacts with this compound-associated protein-like 2 (CNTNAP2, also known as CASPR2).[1][3] This complex is essential for the clustering of voltage-gated potassium channels (Kv1.1 and Kv1.2) at the juxtaparanode, which are important for regulating axonal excitability and preventing aberrant nerve impulses.[3]
These distinct localizations and binding partners translate into different physiological roles and associations with pathological conditions.
Quantitative Data Summary
The following tables summarize the key quantitative differences between this compound-1 and this compound-2 based on available experimental evidence.
| Feature | This compound-1 | This compound-2 | Reference |
| Primary Binding Partner | This compound-associated protein 1 (CNTNAP1) | This compound-associated protein-like 2 (CNTNAP2) | [1] |
| Binding Affinity (Kd) | Data not readily available | Low nanomolar affinity with CNTNAP2 | [4][5] |
| Primary Localization | Paranodal region of myelinated axons | Juxtaparanodal region of myelinated axons | [1] |
| Knockout Mouse Phenotype | Ataxia, failure to thrive, lethality within 2-3 weeks, defects in cerebellar micro-organization, reduced nerve conduction velocity.[6][7] | No overt phenotype under normal conditions, but molecular abnormalities in the CNS.[2] | [2][6][7] |
| Disease Association | This compound-1 | This compound-2 | Reference |
| Autoimmune Disorders | Associated with a subtype of chronic inflammatory demyelinating polyneuropathy (CIDP).[8] | Antibodies against CNTNAP2 (in complex with this compound-2) are associated with autoimmune encephalitis, Morvan's syndrome, and neuromyotonia.[9] | [8][9] |
| Neurodevelopmental Disorders | Mutations in CNTN1 are linked to a form of congenital myopathy.[7] | Mutations in CNTNAP2 are strongly associated with autism spectrum disorder, epilepsy, and language impairment.[9] | [7][9] |
| Multiple Sclerosis (MS) | Reduced levels in cerebrospinal fluid (CSF) of patients with relapsing-remitting and secondary progressive MS.[10][11] | Reduced levels in CSF of patients with relapsing-remitting and secondary progressive MS.[10][11] | [10][11] |
Signaling Pathways
The signaling functions of this compound-1 and this compound-2 are initiated through their interactions with their respective binding partners and other cell surface molecules.
This compound-1 Signaling
This compound-1, through its association with CNTNAP1 at the paranode, plays a crucial role in the organization of the axo-glial junction. This complex interacts with neurofascin-155 on the glial membrane, forming a tripartite complex that is fundamental for the integrity of the paranodal barrier. This barrier is essential for the clustering of Na+ channels at the node of Ranvier, which is critical for saltatory conduction.
This compound-2 Signaling
At the juxtaparanode, this compound-2 forms a cis-complex with CNTNAP2. This complex is responsible for the recruitment and clustering of voltage-gated potassium channels (Kv1.1 and Kv1.2) and their associated β-subunits. This clustering is crucial for maintaining the resting membrane potential and for repolarizing the axon after an action potential, thereby preventing hyperexcitability.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is designed to verify the interaction between contactins and their associated proteins from brain tissue lysates.
Materials:
-
Brain tissue (e.g., mouse cerebellum)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitors.
-
Antibodies: Rabbit anti-Contactin-1, Mouse anti-CNTNAP1, Goat anti-Contactin-2, Rat anti-CNTNAP2.
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
Procedure:
-
Homogenize brain tissue in ice-cold Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate). Determine protein concentration using a BCA assay.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C with gentle rotation.
-
Remove the beads using a magnetic stand.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Contactin-1) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Collect the beads with a magnetic stand and wash three times with Wash Buffer.
-
Elute the protein complexes by incubating the beads with Elution Buffer for 5 minutes at room temperature.
-
Neutralize the eluate with Neutralization Buffer.
-
Analyze the eluate by Western blotting using antibodies against the suspected interacting partner (e.g., anti-CNTNAP1).
Proximity Ligation Assay (PLA) for In Situ Interaction Visualization
PLA allows for the visualization of protein-protein interactions within fixed cells or tissue sections.
Materials:
-
Fixed and permeabilized brain sections or cultured neurons.
-
Primary antibodies from different species (e.g., Rabbit anti-Contactin-2 and Mouse anti-CNTNAP2).
-
PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS).
-
Ligation and amplification reagents (commercial kit).
-
Fluorescence microscope.
Procedure:
-
Block the fixed and permeabilized samples.
-
Incubate with a mixture of the two primary antibodies overnight at 4°C.
-
Wash the samples.
-
Incubate with the PLA probes for 1 hour at 37°C.
-
Wash the samples.
-
Perform the ligation reaction for 30 minutes at 37°C to form a circular DNA template if the proteins are in close proximity.
-
Perform the rolling circle amplification reaction for 100 minutes at 37°C, incorporating fluorescently labeled nucleotides.
-
Wash and mount the samples.
-
Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.
Immunofluorescence Staining for Protein Localization
This protocol details the staining of brain tissue to visualize the distinct localization of this compound-1 and this compound-2.
Materials:
-
Perfused and cryosectioned brain tissue (e.g., mouse spinal cord).
-
Primary antibodies: Goat anti-Contactin-1, Rabbit anti-Contactin-2.
-
Secondary antibodies: Donkey anti-Goat Alexa Fluor 488, Donkey anti-Rabbit Alexa Fluor 594.
-
Blocking solution: 5% normal donkey serum in PBS with 0.3% Triton X-100.
-
DAPI for nuclear counterstaining.
Procedure:
-
Thaw and air-dry the cryosections.
-
Wash with PBS.
-
Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount with an anti-fade mounting medium.
-
Image using a confocal microscope to visualize the distinct paranodal (this compound-1) and juxtaparanodal (this compound-2) staining patterns.
Conclusion
This compound-1 and this compound-2, despite their structural homology, perform distinct and non-redundant functions in the nervous system. Their differential localization at the nodes of Ranvier and their specific interactions with CNTNAP1 and CNTNAP2, respectively, underscore their specialized roles in myelination, axonal organization, and neuronal signaling. The severe phenotype of the this compound-1 knockout mouse compared to the relatively mild phenotype of the this compound-2 knockout highlights the critical role of this compound-1 in early nervous system development. Furthermore, their distinct associations with human neurological and neurodevelopmental disorders present them as specific targets for diagnostic and therapeutic interventions. A thorough understanding of these functional differences is crucial for the development of targeted strategies for a range of debilitating neurological conditions.
References
- 1. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-2/TAG-1, active on the front line for three decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular architecture of this compound-Associated protein-like 2 (CNTNAP2) and its interaction with this compound 2 (CNTN2) - University of Health and Rehabilitation Sciences [scholars.uhrs.edu.cn]
- 5. Molecular Architecture of this compound-associated Protein-like 2 (CNTNAP2) and Its Interaction with this compound 2 (CNTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Spontaneous Mutation in this compound 1 in the Mouse | PLOS One [journals.plos.org]
- 7. A spontaneous mutation in this compound 1 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CNTNAP2 this compound associated protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. CNTNAP2 - Wikipedia [en.wikipedia.org]
- 10. This compound-1 and this compound-2 in cerebrospinal fluid as potential biomarkers for axonal domain dysfunction in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Contactin vs. NCAM: A Comparative Guide to their Distinct Roles in Neural Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of neural development, the precise wiring of the nervous system is orchestrated by a host of cell adhesion molecules (CAMs). Among these, Contactin (CNTN1) and Neural Cell Adhesion Molecule (NCAM) are prominent members of the immunoglobulin superfamily, playing critical, yet distinct, roles in shaping the architecture and function of the brain. This guide provides an objective comparison of their functions, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
At a Glance: Key Functional Distinctions
| Feature | This compound (CNTN1) | NCAM |
| Primary Structure | GPI-anchored, six Ig-like domains, four fibronectin type III-like domains.[1][2][3] | Transmembrane or GPI-anchored isoforms, five Ig-like domains, two fibronectin type III domains.[4] |
| Signaling Mechanism | Acts as a co-receptor, primarily signaling through interactions with other transmembrane proteins like Notch, PTPRZ, and RPTPα to influence intracellular kinases such as Fyn.[1][5] | Can signal directly through its intracellular domain (in transmembrane isoforms) and also associates with and activates Fibroblast Growth Factor Receptor (FGFR) to initiate downstream cascades like the MAPK/ERK pathway.[6][7][8][9] |
| Key Roles in Neural Development | Axon guidance, fasciculation, myelination, formation of nodes of Ranvier, and neuronal migration.[1][10] | Neurite outgrowth, synaptic plasticity (LTP and LTD), synaptogenesis, and cell migration.[4][11][12][13] |
| Knockout Phenotype | Severe cerebellar ataxia, misoriented parallel fibers, reduced cerebellar volume (~25%), significant hypomyelination, and disrupted paranodal junctions.[1][14][15] | Milder phenotype with reduced brain and olfactory bulb size, altered hippocampal cytoarchitecture, and impaired synaptic plasticity and spatial learning.[11][12][16] |
Quantitative Comparison of Deficiencies
The following table summarizes quantitative data from studies on this compound-1 and NCAM knockout mice, highlighting the differential impact of their absence on neural structures.
| Parameter | This compound-1 Knockout (Cntn1-KO) | NCAM Knockout (NCAM-/-) | Reference |
| Cerebellar Volume | ~25% reduction | Not reported as a primary phenotype | [1] |
| Myelination | Up to 60% myelin loss in central nerves | Not reported as a primary phenotype | [14] |
| Nodal Structures | ~60% reduction in nodes of Ranvier flanked by myelin | Not reported as a primary phenotype | [14] |
| Long-Term Potentiation (LTP) in Hippocampus | Impaired long-term depression | Reduced LTP in the CA1 region | [5][11] |
Signaling Pathways: A Visual Breakdown
The distinct signaling mechanisms of this compound and NCAM are fundamental to their specialized roles. Below are diagrams illustrating their primary signaling cascades.
Caption: this compound-1 Signaling Cascade.
Caption: NCAM Signaling Cascade.
Experimental Methodologies
The findings presented in this guide are based on a variety of well-established experimental protocols. Below are summaries of the key methodologies used to elucidate the functions of this compound and NCAM.
Neurite Outgrowth Assay
This assay is used to quantify the extent of neurite formation from cultured neurons in response to specific molecular cues.
-
Cell Culture: Primary neurons (e.g., cerebellar granule neurons or hippocampal neurons) or neuronal cell lines (e.g., PC12) are cultured on substrates coated with the protein of interest (e.g., purified this compound or NCAM) or on a monolayer of cells engineered to express the protein.
-
Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.
-
Staining: Neurons are fixed and stained to visualize their morphology. Common staining methods include immunofluorescence for neuron-specific markers (e.g., β-III tubulin) or vital dyes like Calcein-AM.
-
Quantification: Images of the stained neurons are captured using microscopy. The length of the longest neurite or the total length of all neurites per neuron is measured using image analysis software. The percentage of neurons bearing neurites can also be quantified.
Cell Adhesion Assay
This assay measures the strength and specificity of cell-cell or cell-substrate adhesion mediated by CAMs.
-
Plate Coating: 96-well plates are coated with a purified adhesion molecule (e.g., this compound-1 or NCAM) or with an antibody against the molecule.
-
Cell Seeding: A suspension of cells expressing the corresponding binding partner is added to the coated wells.
-
Incubation and Washing: The cells are allowed to adhere for a specific time. Non-adherent cells are then removed by a series of gentle washing steps.
-
Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the remaining cells with a dye such as crystal violet and measuring the absorbance, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence.
Immunoprecipitation and Western Blotting
This technique is used to identify proteins that interact with this compound or NCAM and to study the activation of their downstream signaling pathways.
-
Cell Lysis: Cells or tissues are lysed to release their proteins.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., this compound-1 or NCAM) is added to the cell lysate. The antibody-protein complex is then captured using protein A/G-conjugated beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
-
Western Blotting: The eluted proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against suspected interacting proteins or phosphorylated forms of signaling molecules to detect their presence and activation state.
Knockout Mouse Models
The generation and analysis of mice genetically deficient in this compound or NCAM have been instrumental in understanding their in vivo functions.
-
Generation of Knockout Mice: Gene targeting techniques, such as homologous recombination in embryonic stem cells, are used to delete the gene encoding for this compound or NCAM.
-
Phenotypic Analysis: The knockout mice are subjected to a battery of tests to assess their neuroanatomical, electrophysiological, and behavioral characteristics. This includes:
-
Histology and Immunohistochemistry: To examine brain structure, neuronal morphology, and the localization of other key proteins.
-
Electron Microscopy: To analyze the ultrastructure of synapses and myelinated axons.
-
Electrophysiology: To measure synaptic transmission and plasticity (e.g., LTP and LTD) in brain slices.
-
Behavioral Tests: To assess motor coordination, learning, and memory.
-
Conclusion
This compound and NCAM, while both members of the immunoglobulin superfamily, exhibit distinct and non-redundant functions in the developing nervous system. This compound is crucial for the structural organization of axons, particularly in myelination and the formation of nodes of Ranvier, and plays a significant role in axon guidance. Its function is mediated primarily through its role as a co-receptor, initiating signaling cascades in conjunction with other transmembrane partners. In contrast, NCAM is a key player in the refinement of neural circuits, with a prominent role in neurite outgrowth and synaptic plasticity. NCAM's ability to signal through its association with the FGF receptor underscores a different mode of action compared to this compound.
The more severe phenotype observed in this compound-1 knockout mice, especially concerning cerebellar development and myelination, highlights its fundamental role in establishing the basic framework of the nervous system. The milder, yet significant, deficits in NCAM knockout mice, particularly in synaptic plasticity and learning, point to its importance in the fine-tuning and adaptation of neural connections. Understanding these distinct roles and their underlying signaling mechanisms is critical for developing targeted therapeutic strategies for neurodevelopmental and neurodegenerative disorders where these processes are dysregulated.
References
- 1. This compound 1: An Important and Emerging Oncogenic Protein Promoting Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Mechanisms of L1 and NCAM Adhesion Molecules in Synaptic Pruning, Plasticity, and Stabilization [frontiersin.org]
- 5. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for the activation of FGFR by NCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The binding of NCAM to FGFR1 induces a specific cellular response mediated by receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditional Ablation of the Neural Cell Adhesion Molecule Reduces Precision of Spatial Learning, Long-Term Potentiation, and Depression in the CA1 Subfield of Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term but not short-term plasticity at mossy fiber synapses is impaired in neural cell adhesion molecule-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neural cell adhesion molecule - Wikipedia [en.wikipedia.org]
- 14. This compound-1 regulates myelination and nodal/paranodal domain organization in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Spontaneous Mutation in this compound 1 in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct Roles of Different Neural Cell Adhesion Molecule (NCAM) Isoforms in Synaptic Maturation Revealed by Analysis of NCAM 180 kDa Isoform-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of contactin signaling pathways in different neuronal subtypes.
An Objective Comparative Analysis of Contactin Signaling Pathways in Diverse Neuronal Subtypes
Introduction to the this compound Family
The contactins are a subfamily of six neural cell adhesion molecules belonging to the immunoglobulin (Ig) superfamily, designated this compound-1 through this compound-6.[1][2][3] These proteins are expressed predominantly in the nervous system and play crucial roles in its development, maintenance, and plasticity.[1][2] Structurally, all members share a common architecture: six N-terminal Ig-like domains, four fibronectin type III (FnIII)-like domains, and a C-terminal glycosylphosphatidylinositol (GPI) anchor that tethers them to the outer leaflet of the cell membrane.[1][2] Lacking an intracellular domain, contactins mediate signaling by forming complexes in cis with transmembrane proteins or by acting as ligands for receptors on adjacent cells (trans interactions).[1][4] Their functions are vital for processes including axon guidance, myelination, synapse formation, and the organization of distinct axonal domains.[1][2]
This guide provides a comparative analysis of the signaling pathways associated with different contactins, focusing on their expression in various neuronal subtypes, their molecular partners, and their functional consequences. The information is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of this protein family in neural circuitry and disease.
Comparative Analysis of this compound Family Members
The functional specificity of each this compound is largely determined by its unique spatio-temporal expression pattern and its distinct set of binding partners. While some functions overlap, each member appears to be responsible for maintaining separate neuronal circuitries.[1]
This compound-1 (CNTN1)
-
Expression: CNTN1 is dynamically expressed by both neurons and oligodendrocytes.[1][5] In the hippocampus, it is found in pyramidal neurons of the CA1 region and granule cells of the dentate gyrus.[1] During myelination, it is expressed on migrating granule cells in the cerebellum and accumulates at the paranodal junctions of myelinated axons.[3][5]
-
Signaling and Function: CNTN1 is indispensable for the formation of paranodal axo-glial junctions, which are critical for saltatory nerve conduction.[1][5][6] It forms a cis complex with this compound-associated protein 1 (CNTNAP1 or Caspr1) on the axonal membrane.[1][7] This complex then binds in trans to Neurofascin-155 on the surface of oligodendrocytes, anchoring the myelin sheath to the axon.[1][7][8] This tripartite complex is essential for segregating voltage-gated sodium channels at the nodes of Ranvier from potassium channels in the juxtaparanodal region.[6] Beyond myelination, CNTN1 signaling also involves interactions with receptor protein tyrosine phosphatase β (RPTPβ)/phosphacan, tenascin-C, and tenascin-R.[4][5] In the hippocampus, CNTN1 plays a role in synaptic plasticity and memory, independent of its association with Caspr1.[1][4]
This compound-2 (CNTN2 / TAG-1)
-
Expression: CNTN2 is transiently expressed on the axons of specific neuronal populations during development, including spinal commissural interneurons, dorsal root ganglion cells, and motor neurons.[3][9][10] In the postnatal brain, its expression persists in cerebellar granule cells, hippocampal pyramidal cells, and at the juxtaparanodal regions of myelinated nerves.[9][10]
-
Signaling and Function: During development, CNTN2 is a key molecule for axonal elongation, guidance, and fasciculation.[9][10] In the adult nervous system, it is crucial for the organization of the juxtaparanodal domain. Here, it forms a cis complex with CNTNAP2 (Caspr2) on the axon, which is necessary for the proper clustering of voltage-gated potassium channels.[9][11] CNTN2 can also interact with other cell adhesion molecules like L1CAM and NrCAM, as well as extracellular matrix components such as tenascin-C and phosphacan.[4][12]
This compound-4 (CNTN4)
-
Expression: CNTN4 is primarily expressed in the cerebral cortex (layers II-V), olfactory bulb, thalamus, and hippocampus.[13] It is found on both cortical pyramidal neurons and interneurons.[13]
-
Signaling and Function: CNTN4 is implicated in axon guidance and the establishment of correct neural wiring, particularly in the olfactory system where it helps establish odor maps.[1][14] Recent studies have identified a significant interaction between CNTN4 and Amyloid Precursor Protein (APP).[13][15][16][17] This interplay is crucial for controlling neural elongation in the cortex.[13][15] Loss of CNTN4 in mice leads to reduced cortical thickness and altered neuronal morphology.[13][16] Due to its genetic association with Autism Spectrum Disorder (ASD), the CNTN4-APP signaling axis is an area of intense research.[13][18]
This compound-5 (CNTN5)
-
Expression: CNTN5 is strongly expressed in the thalamus, caudate putamen, and layer Va of the cerebral cortex.[19] It is particularly noted for its role in the auditory system, where it is involved in the development of glutamatergic neurons.[4][14]
-
Signaling and Function: CNTN5 is critical for the proper wiring of the auditory system.[1] It promotes neurite outgrowth in cerebral cortical neurons but not hippocampal neurons.[20] Its signaling partners are less characterized than those of CNTN1 and CNTN2, but like other contactins, it is believed to interact with receptor protein tyrosine phosphatases.[14] Mutations and deletions in the CNTN5 gene are associated with ASD, often accompanied by hyperacusis (sensitivity to sound), highlighting its importance in sensory processing pathways.[20][21]
This compound-6 (CNTN6)
-
Expression: CNTN6 is expressed in the soma and processes of cortical neurons, particularly in layer V, as well as in the hippocampus and cerebellum.[2][22]
-
Signaling and Function: CNTN6 plays a significant role in synapse formation and neuronal survival.[1][22] In the cerebellum, it is essential for the formation of synapses between parallel fibers and Purkinje cells.[1][2] Its deficiency leads to increased death of granule cells and reduced synapse density.[1][23] CNTN6 also guides the growth of apical dendrites of cortical pyramidal neurons and regulates the branching of corticospinal tract axons.[1][14] It has been shown to interact with Latrophilin-1, a G protein-coupled receptor, to regulate neuronal apoptosis.[23] Like CNTN4 and CNTN5, CNTN6 is also genetically linked to ASD.[18]
Quantitative Data and Performance Metrics
The following tables summarize key quantitative findings from studies on this compound-deficient mouse models and in vitro assays.
Table 1: Phenotypes in this compound Knockout (KO) Mice
| This compound | Neuronal Subtype / System Affected | Key Quantitative Phenotype | Reference |
| CNTN1 | Central Nervous System (general) | ~50-60% reduction in myelin | [5] |
| Cortical Motor Neurons | Disrupted paranodal junctions, mislocalized K+ channels | [5] | |
| CNTN4 | Motor Cortex | Significant reduction in cortical thickness (all layers) | [16] |
| Pyramidal Neurons (Motor Cortex) | Altered neuronal morphology and spine density | [13] | |
| CNTN6 | Cerebellar Granule Cells | Increased apoptosis (cell death) | [22] |
| Cerebellar Purkinje Cells | Significant reduction in parallel fiber synapse density | [22][23] | |
| Visual Cortex (Layer VI) | Increased number of FoxP2+ neurons | [22] |
Table 2: In Vitro Effects of Contactins on Neuronal Development
| This compound | Neuronal Culture | Effect on Neurite Outgrowth | Reference |
| CNTN4 | Rat Cortical Neurons | Increased length of neurites | [14] |
| CNTN5 | Rat Cortical Neurons | Increased number of roots (branching) | [14] |
| Hippocampal Neurons | No significant effect | [20] | |
| CNTN6 | Rat Cortical Neurons | Progressively increased length of neurites | [14] |
Visualizing this compound Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex interactions and experimental procedures involved in studying this compound signaling.
Signaling Pathway Diagrams
Caption: CNTN1/CNTNAP1 complex at the paranodal junction.
Caption: CNTN4 interaction with APP to regulate neuronal elongation.
Experimental Workflow Diagram
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Experimental Protocols
A core technique for elucidating this compound signaling pathways is Co-Immunoprecipitation (Co-IP), which identifies protein-protein interactions within a complex.[24]
Protocol: Co-Immunoprecipitation of this compound Interaction Partners
This protocol provides a generalized workflow for isolating a this compound and its binding partners from brain tissue lysate.
Objective: To identify proteins that form a stable complex with a specific this compound (the "bait" protein).
Materials:
-
Brain tissue (e.g., mouse cortex or hippocampus)
-
Co-IP Lysis/Wash Buffer: A non-denaturing buffer is crucial to preserve protein interactions. Example composition: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.[25]
-
Primary antibody: High-specificity antibody targeting the bait this compound protein (e.g., anti-CNTN4). Must be validated for immunoprecipitation.[26]
-
Isotype control IgG: A non-specific antibody from the same host species and of the same isotype as the primary antibody, used as a negative control.[25]
-
Protein A/G magnetic beads or agarose (B213101) resin.[27]
-
Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1M Tris-HCl, pH 8.5 (if using acidic elution).
Methodology:
-
Lysate Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold Co-IP Lysis Buffer.
-
Incubate the homogenate on ice for 30 minutes with gentle rocking to lyse cells.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).[28]
-
-
Pre-Clearing (Optional but Recommended):
-
To reduce non-specific binding, add 20-30 µL of Protein A/G beads to ~1 mg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads, retaining the supernatant. This is the pre-cleared lysate.[25]
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., 2-5 µg of anti-CNTN4) to the pre-cleared lysate. In a separate tube, add the isotype control IgG to an equal amount of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the target protein complex.[28]
-
-
Complex Capture:
-
Add an appropriate amount of equilibrated Protein A/G beads to each tube.
-
Incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.[25]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads, incubate briefly, then pellet and discard the supernatant. This step is critical to remove non-specifically bound proteins.[25]
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Elute the captured proteins by resuspending the beads in 30-50 µL of SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, use an acidic elution buffer and neutralize the eluate immediately.
-
-
Analysis:
-
Analyze the eluted proteins via SDS-PAGE and Western Blotting to confirm the presence of the bait protein and expected partners.
-
For discovery of novel interaction partners, the eluate can be analyzed by mass spectrometry (LC-MS/MS).[26]
-
Conclusion
The this compound family of cell adhesion molecules orchestrates a wide array of signaling events crucial for the precise wiring and function of the nervous system. While sharing a common structure, each this compound exhibits distinct expression patterns and engages with specific molecular partners, leading to specialized roles in different neuronal subtypes. CNTN1 and CNTN2 are fundamental to the architecture of myelinated axons, whereas CNTN4, CNTN5, and CNTN6 are increasingly recognized for their roles in synapse formation and dendritic guidance, with strong genetic links to neurodevelopmental disorders like ASD. Understanding these distinct signaling pathways is critical for developing targeted therapeutic strategies for neurological and psychiatric conditions. The methodologies and comparative data presented here provide a framework for researchers to further investigate these complex and vital signaling networks.
References
- 1. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CONTACTINS: STRUCTURAL ASPECTS IN RELATION TO DEVELOPMENTAL FUNCTIONS IN BRAIN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound-1 Is Required for Peripheral Innervation and Immune Homeostasis Within the Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and function of the this compound-associated protein family in myelinated axons and their relationship with nerve diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the this compound 1 – neurofascin 155 adhesion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-2/TAG-1, active on the front line for three decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-2/TAG-1, active on the front line for three decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound 2 - Wikipedia [en.wikipedia.org]
- 12. The Cell Neural Adhesion Molecule this compound-2 (TAG-1) Is Beneficial for Functional Recovery after Spinal Cord Injury in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. This compound 4, -5 and -6 differentially regulate neuritogenesis while they display identical PTPRG binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. news.exeter.ac.uk [news.exeter.ac.uk]
- 18. Contactins in the neurobiology of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 20. Gene: CNTN5 - [gene.sfari.org]
- 21. Association Analysis of Rare CNTN5 Variants With Autism Spectrum Disorder in a Japanese Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Developmental role of the cell adhesion molecule this compound-6 in the cerebral cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Association of Cell Adhesion Molecules this compound-6 and Latrophilin-1 Regulates Neuronal Apoptosis [frontiersin.org]
- 24. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 27. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Phenotypes in Contactin Knockout Mouse Models
A Comprehensive Guide for Researchers and Drug Development Professionals
The contactin (CNTN) family of cell adhesion molecules, comprising six members (CNTN1-6), plays a pivotal role in the development and function of the nervous system.[1] These glycosylphosphatidylinositol (GPI)-anchored proteins are crucial for axon guidance, myelination, and synapse formation.[2][3] To elucidate the specific functions of each this compound member, researchers have developed and characterized various knockout (KO) mouse models. This guide provides a detailed comparison of the reported phenotypes for each of these models, presenting quantitative data, experimental methodologies, and visualizations of associated signaling pathways to aid researchers and drug development professionals in their investigations.
Summary of Key Phenotypes
The deletion of different this compound genes results in a range of distinct and overlapping phenotypes, affecting the nervous system at anatomical, physiological, and behavioral levels. Below is a summary of the prominent phenotypes observed in each knockout mouse model.
-
CNTN1 KO: These mice exhibit severe neurological deficits, including hypomyelination, ataxia, and a significantly reduced lifespan.[4][5] They display noticeable locomotor abnormalities and a failure to thrive.[5][6]
-
CNTN2 (TAG-1) KO: The primary phenotype of CNTN2 KO mice relates to deficits in nerve conduction and synaptic plasticity, leading to impairments in learning and memory.[7]
-
CNTN3 KO: Information on the specific phenotype of a CNTN3 knockout mouse is less extensive compared to other family members. However, studies suggest its involvement in neural development.
-
CNTN4 KO: CNTN4 deficient mice show defects in the wiring of the olfactory system and display altered anxiety and fear-related behaviors, including enhanced contextual fear conditioning.
-
CNTN5 KO: These mice present with a metabolic phenotype, being leaner with reduced body mass and fat percentage.[8] They also exhibit elevated cardiovascular parameters, including increased heart rate and blood pressure.[8]
-
CNTN6 KO: CNTN6 knockout mice display impaired motor coordination.[9] They have also been linked to congenital hypothyroidism due to decreased expression of genes crucial for thyroid hormone biosynthesis.
Quantitative Phenotypic Data
The following tables summarize the quantitative data obtained from studies on different this compound knockout mouse models, providing a direct comparison of key physiological and behavioral parameters.
Table 1: Physiological and Neurological Phenotypes
| Gene Knockout | Phenotype | Wild-Type (WT) Value | Knockout (KO) Value | Reference |
| CNTN1 | Lifespan | Normal | ~3 weeks | [5][6] |
| Body Weight at P15 | ~8 g | ~4 g | [6] | |
| CNTN2 | Sciatic Nerve Conduction Velocity | ~50 m/s | ~30 m/s | [10] |
| CNTN5 | Body Mass (8 weeks) | ~25 g | ~20 g | [8] |
| Fat Percentage (8 weeks) | ~15% | ~10% | [8] | |
| Heart Rate | ~500 bpm | ~600 bpm | [8] | |
| Systolic Blood Pressure | ~110 mmHg | ~130 mmHg | [8] |
Table 2: Behavioral Phenotypes
| Gene Knockout | Behavioral Test | Parameter | Wild-Type (WT) Result | Knockout (KO) Result | Reference | | :--- | :--- | :--- | :--- | :--- | | CNTN1 | Open Field Test | Total Distance Traveled (15 min) | ~3500 cm | ~2000 cm |[11] | | CNTN4 | Contextual Fear Conditioning | Freezing Percentage (24h) | ~30% | ~50% |[3][12] | | CNTN6 | Rotarod Test | Latency to Fall (s) | ~180 s | ~120 s |[9] | | | Social Interaction | Sniffing/Chasing Time (10-20 min) | ~150 s | ~80 s | |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key behavioral assays used to characterize the phenotypes of this compound knockout mice.
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.[13]
Apparatus: A square arena (typically 40x40 cm or 50x50 cm) with walls high enough to prevent escape. The arena is often made of a non-reflective material and is evenly illuminated.[7][13]
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period (typically 5-15 minutes).[11]
-
A video camera mounted above the arena records the mouse's activity.
-
Automated tracking software is used to analyze various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Rotarod Test
The rotarod test is used to assess motor coordination and balance.[2]
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed. The rod is divided into lanes to test multiple mice simultaneously.
Procedure:
-
Acclimatize the mice to the testing room.
-
Place each mouse on a lane of the stationary rod.
-
Start the rotation of the rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).[2]
-
Record the latency to fall for each mouse. A fall is registered when the mouse drops onto a sensor plate below the rod.
-
Typically, mice are given several trials with an inter-trial interval.
Contextual Fear Conditioning
This test assesses fear-associated learning and memory.[3][12]
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock. A video camera records the mouse's behavior.
Procedure:
-
Training Day:
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone, followed by a mild, brief footshock (the unconditioned stimulus, US). This pairing is typically repeated several times.
-
-
Context Test (24 hours later):
-
Place the mouse back into the same conditioning chamber (the context) without presenting the tone or the shock.
-
Record the percentage of time the mouse spends "freezing" (a species-specific fear response characterized by the complete absence of movement except for respiration).[3]
-
-
Cued Test (optional, in a different context):
-
Place the mouse in a novel chamber with different visual and olfactory cues.
-
After a baseline period, present the auditory cue (the tone) without the shock.
-
Measure the freezing behavior in response to the cue.
-
Signaling Pathways
Contactins, lacking an intracellular domain, rely on interactions with transmembrane proteins to transduce signals into the cell. Key signaling partners include Notch, Amyloid Precursor Protein (APP), and Receptor Protein Tyrosine Phosphatases (PTPs). The following diagrams illustrate these interactions.
Caption: this compound-1/6 and Notch Signaling Pathway.
Caption: this compound-2/4 and APP Signaling Pathway.
Caption: this compound-4/6 and PTPRG/PTPα Signaling Pathway.
Conclusion
The comparative analysis of this compound knockout mouse models reveals the diverse and critical roles of these cell adhesion molecules in the nervous system. While some contactins have overlapping functions, each member appears to have a unique contribution to neural development and function. The distinct phenotypes observed in these knockout mice, ranging from severe neurological deficits to metabolic and behavioral alterations, underscore the importance of targeted research into each this compound. This guide provides a foundational resource for researchers and drug development professionals, offering a structured comparison of phenotypes, detailed experimental protocols, and insights into the underlying signaling mechanisms. Further investigation into these models will undoubtedly continue to unravel the complexities of nervous system development and provide valuable targets for therapeutic intervention in neurological and psychiatric disorders.
References
- 1. This compound 4, -5 and -6 differentially regulate neuritogenesis while they display identical PTPRG binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. barabanlab.ucsf.edu [barabanlab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A spontaneous mutation in this compound 1 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Tyrosine Phosphatase α (Ptpα) and this compound Form a Novel Neuronal Receptor Complex Linked to the Intracellular Tyrosine Kinase Fyn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Cerebellar Hemispheric Purkinje Cell Linear Density: 32 ET Cases vs. 16 Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TRACE AND CONTEXTUAL FEAR CONDITIONING IS ENHANCED IN MICE LACKING THE α4 SUBUNIT OF THE GABAA RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Functional Redundancy in the Contactin Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The contactin (CNTN) family of neural cell adhesion molecules, comprising six members (CNTN1-6), plays a pivotal role in the intricate processes of nervous system development, including axon guidance, synapse formation, and myelination.[1][2] A key question for researchers and therapeutic development is the extent of functional redundancy among these structurally similar proteins. Understanding the degree of overlap in their functions is critical for predicting the consequences of mutations and for designing targeted therapeutic strategies.
This guide provides a comparative analysis of the evidence for and against functional redundancy within the this compound family, drawing upon data from single-gene knockout mouse models and cellular studies. While direct evidence from double or multiple knockout studies in mice is limited, a combination of phenotypic analysis, expression patterns, and signaling pathway interactions offers valuable insights.
Comparison of Single-Gene Knockout Phenotypes
The severity and nature of phenotypes observed in mice lacking individual this compound members provide the most direct, albeit indirect, evidence for their unique or overlapping roles. A stark contrast in phenotype upon the removal of one member versus another suggests distinct functions, whereas similar or mild phenotypes might hint at compensation by other family members.
| Gene Knockout | Key Phenotypes | Postnatal Lethality | Evidence for Redundancy/Distinct Roles |
| Cntn1 | Severe ataxia, reduced body weight, failure to thrive, abnormal cerebellar microorganization, hypomyelination, disrupted paranodal junctions.[3][4][5] | Yes (within 2-3 weeks)[4][5] | The severe and lethal phenotype suggests a critical and non-redundant role for CNTN1 in early postnatal development. However, it has been hypothesized that mice may attempt to compensate for the loss of Cntn1 by upregulating other contactins like Cntn2-4, suggesting a potential for partial redundancy.[4] |
| Cntn2 | Hypomyelination of fiber tracts, impaired axonal conduction, reduced oligodendrocyte branching.[6] Alterations in CNTN2 function are linked to epilepsy and multiple sclerosis.[7] | No | The phenotype, while significant, is less severe than that of Cntn1 knockout mice, suggesting distinct roles but also the possibility of partial compensation for its absence. |
| Cntn4 | Defects in axon guidance in the olfactory and accessory optic systems, abnormal dendritic arborization and spines in hippocampal CA1 neurons, reduced cortical thickness in the motor cortex.[8][9][10][11] | No | The specific defects in sensory system wiring and synaptic plasticity point to a distinct role for CNTN4. |
| Cntn5 | Leaner body mass, reduced fat percentage, elevated heart rate and blood pressure.[2][12][13] No gross physiological or behavioral abnormalities were initially reported, aside from minor auditory defects.[2][12] | No | The relatively mild and specific phenotype may suggest that other contactins or functionally related molecules compensate for its loss in the nervous system. |
| Cntn6 | Impaired allocentric navigation, defects in spatial learning and memory.[14] | No | The specific cognitive deficits suggest a specialized role for CNTN6 in hippocampal function. |
Experimental Protocols
Generation of this compound Knockout Mice
The generation of knockout mouse models is a cornerstone for studying gene function. The CRISPR/Cas9 system is a commonly used method.
Protocol: Generation of Cntn1 Knockout Mice using CRISPR/Cas9
-
Guide RNA (gRNA) Design: Design two gRNAs flanking a critical exon or exons of the Cntn1 gene (e.g., exon 3 and 4 of the Cntn1-204 transcript).[8] This ensures that the resulting deletion leads to a frameshift and a non-functional protein.
-
Zygote Microinjection: Prepare a microinjection mix containing Cas9 mRNA and the designed gRNAs. Microinject this mixture into the cytoplasm of fertilized mouse zygotes (e.g., from F1 (C57BL x CBA) mice).[15]
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.[15]
-
Genotyping of Founder Mice (F0): After birth, perform PCR analysis on genomic DNA extracted from tail biopsies of the offspring to identify individuals carrying the desired deletion. Sequence the PCR products to confirm the precise nature of the genomic rearrangement.[15]
-
Breeding and Colony Establishment: Breed the founder mice with wild-type mice to establish heterozygous F1 lines. Subsequent intercrossing of heterozygous mice will produce homozygous knockout animals for phenotypic analysis.
Immunohistochemistry for this compound Protein Localization
Visualizing the distribution of this compound proteins in the brain is crucial for understanding their function.
Protocol: Immunohistochemistry for this compound Proteins in Mouse Brain Sections
-
Tissue Preparation: Anesthetize the mouse and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[16] Post-fix the brain in 4% PFA overnight at 4°C. Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 40 µm thick) using a cryostat or a freezing microtome.[17] Collect the sections in PBS for free-floating immunohistochemistry.[17]
-
Blocking and Permeabilization: Incubate the sections in a blocking solution (e.g., PBS containing 5% normal serum and 0.3% Triton X-100) for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the tissue.[18]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the specific this compound protein, diluted in the blocking solution, overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the sections several times in PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in the blocking solution for 2 hours at room temperature in the dark.[17]
-
Mounting and Imaging: Wash the sections again in PBS. Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI to counterstain cell nuclei.[16] Image the sections using a confocal or fluorescence microscope.
Signaling Pathways and Interactions
The functional specificity of this compound family members is also determined by their interactions with distinct signaling partners. While some partners are shared, others are unique, leading to the activation of different downstream pathways.
This compound-1 and PTPRZ Signaling
This compound-1 (CNTN1) interacts with the receptor protein tyrosine phosphatase zeta (PTPRZ), a key regulator of oligodendrocyte precursor cell (OPC) development. This interaction inhibits OPC proliferation and promotes their differentiation into mature, myelinating oligodendrocytes.[1][19]
Caption: CNTN1-PTPRZ signaling in oligodendrocyte development.
This compound and Notch Signaling
Several this compound family members, including CNTN1 and CNTN6, have been shown to act as ligands for Notch receptors.[12][20] This interaction can activate the Notch signaling pathway, which is crucial for various aspects of neural development, including cell fate decisions and neurogenesis.
Caption: General overview of this compound-mediated Notch signaling.
Conclusion: Evidence Points to a Mix of Redundant and Specialized Functions
The available evidence suggests that the this compound family exhibits a complex interplay of both functional redundancy and specialization.
-
Evidence for Distinct Roles: The dramatically different phenotypes of single-gene knockouts, particularly the severity of the Cntn1 knockout compared to others, strongly argue for unique and non-redundant functions. The specific deficits in sensory processing for Cntn4 and memory for Cntn6 further support the notion of specialized roles.
-
Evidence for Functional Redundancy: The milder phenotypes of some knockouts (e.g., Cntn5) and the hypothesis of compensatory upregulation of other contactins in the absence of one member suggest a degree of functional overlap. It is plausible that in certain contexts, one this compound can partially substitute for the loss of another. A compelling parallel is seen in the centrin family, where single knockouts of Cetn2 and Cetn3 have no retinal phenotype, but the double knockout leads to severe photoreceptor degeneration, providing a clear example of functional redundancy.[21] The lack of similar double knockout studies for the this compound family remains a significant knowledge gap.
Future research focusing on conditional and double-knockout models will be essential to definitively dissect the extent of functional redundancy within the this compound family. Such studies will be invaluable for a more complete understanding of nervous system development and for the rational design of therapies for neurological disorders associated with this compound dysfunction.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. A Spontaneous Mutation in this compound 1 in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Spontaneous Mutation in this compound 1 in the Mouse | PLOS One [journals.plos.org]
- 6. Members of the vertebrate this compound and amyloid precursor protein families interact through a conserved interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of this compound 2 homophilic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oss.gempharmatech.com [oss.gempharmatech.com]
- 9. researchgate.net [researchgate.net]
- 10. CNTN4 modulates neural elongation through interplay with APP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cntn4, a risk gene for neuropsychiatric disorders, modulates hippocampal synaptic plasticity and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected phenotypic effects of a transgene integration causing a knockout of the endogenous this compound-5 gene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. animalcaresystems.com [animalcaresystems.com]
- 14. Cntn6 deficiency impairs allocentric navigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation of megabase-scale deletions, inversions and duplications involving the this compound-6 gene in mice by CRISPR/Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 17. Immunohistochemistry (IHC) protocol [hellobio.com]
- 18. pnas.org [pnas.org]
- 19. A complex between this compound-1 and the protein tyrosine phosphatase PTPRZ controls the development of oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
How does the role of contactin in the central nervous system compare to the peripheral nervous system?
For Researchers, Scientists, and Drug Development Professionals
Contactins, a family of immunoglobulin superfamily cell adhesion molecules, play pivotal roles in the development and maintenance of the nervous system. Their functions, however, exhibit significant distinctions between the central nervous system (CNS), comprising the brain and spinal cord, and the peripheral nervous system (PNS), which includes all other neural tissues. This guide provides an in-depth comparison of the roles of contactin in these two systems, supported by experimental data and detailed methodologies.
Core Functional Differences: An Overview
In both the CNS and PNS, contactins are crucial for the proper formation of myelinated axons, which are essential for the rapid conduction of nerve impulses. They are key players in the organization of the nodes of Ranvier, specialized domains along the axon that facilitate saltatory conduction. However, the specific this compound members involved, their precise localization, and the severity of phenotypes upon their disruption vary significantly between the CNS and PNS.
In the Central Nervous System , this compound-1 (CNTN1) is expressed by both neurons and oligodendrocytes, the myelinating cells of the CNS.[1] Its role is critical for the initial stages of myelination and the formation of paranodal junctions, which flank the nodes of Ranvier.[2][3] The absence of CNTN1 in the CNS leads to severe hypomyelination, with a significant reduction in the number of myelinated axons, and profound neurological deficits.[3] this compound-2 (CNTN2, also known as TAG-1) is primarily localized to the juxtaparanodal region of myelinated axons in the CNS, where it is involved in the clustering of potassium channels.[4]
In the Peripheral Nervous System , CNTN1 is expressed by neurons but not by the myelinating Schwann cells.[1] While still essential for the formation of paranodal junctions, its absence in the PNS results in a less severe phenotype compared to the CNS. Myelination still proceeds, although the organization of the nodal region is disrupted, leading to reduced nerve conduction velocity.[5][6] CNTN2/TAG-1 is also found at the juxtaparanodes in the PNS, playing a similar role in potassium channel organization as in the CNS.[7]
Quantitative Analysis of this compound-1 Knockout Phenotypes
The differential impact of CNTN1 loss in the CNS versus the PNS is evident in quantitative analyses of knockout mouse models.
| Parameter | Central Nervous System (Optic Nerve) | Peripheral Nervous System (Sciatic Nerve) | Reference |
| Myelinated Axons (%) | ~60% reduction in Cntn1-KO vs. WT | Myelination proceeds, but with paranodal defects | [3] |
| Nerve Conduction Velocity (NCV) | Significantly reduced (data not specified in search results) | Reduced | [5][6] |
| g-ratio (Axon Diameter / Fiber Diameter) | Significantly higher in Cntn1-KO (indicative of thinner myelin) | Increased g-ratio in Cntnap1 mutants (partner of this compound-1) | [3][8] |
Signaling Pathways of this compound-1
The signaling mechanisms initiated by CNTN1 also differ between the CNS and PNS, reflecting the distinct cellular environments and interacting partners.
Central Nervous System: Oligodendrocyte Signaling
In the CNS, CNTN1 on oligodendrocytes interacts with multiple partners to regulate their differentiation and myelination.
In oligodendrocyte precursor cells (OPCs), CNTN1 forms a complex with the receptor protein tyrosine phosphatase PTPRZ, which activates the Src family kinase Fyn, a key regulator of oligodendrocyte differentiation and myelination.[9][10] CNTN1 can also act as a ligand for the Notch receptor, influencing the timing of OPC differentiation.[10][11]
Peripheral Nervous System: Schwann Cell Interactions
In the PNS, while Schwann cells do not express CNTN1, neuronal CNTN1 is crucial for organizing the paranodal junctions through interactions with proteins on the Schwann cell membrane.
On the axonal membrane, CNTN1 forms a cis-complex with this compound-associated protein (Caspr). This complex then binds to Neurofascin-155 on the Schwann cell membrane, establishing the paranodal axo-glial junction.[5]
Experimental Protocols
Electron Microscopy for Myelin Analysis
Objective: To visualize and quantify the ultrastructure of myelin sheaths, including the g-ratio, in the CNS (optic nerve) and PNS (sciatic nerve).
Protocol Outline:
-
Perfusion and Fixation: Mice are transcardially perfused with a fixative solution (e.g., 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer). The optic and sciatic nerves are then dissected and post-fixed in the same solution overnight at 4°C.[2]
-
Processing: Tissues are washed in buffer, post-fixed in osmium tetroxide, dehydrated through a graded series of ethanol (B145695) and propylene (B89431) oxide, and embedded in epoxy resin.[2][12]
-
Sectioning: Semi-thin (1 µm) sections are cut and stained with toluidine blue for light microscopic examination. Ultrathin (70-80 nm) sections are then cut from selected areas, mounted on copper grids, and stained with uranyl acetate (B1210297) and lead citrate.[2][12]
-
Imaging and Analysis: Sections are examined using a transmission electron microscope. Images are captured at various magnifications to measure the axon diameter and the total fiber diameter (axon + myelin) for g-ratio calculation. The number of myelinated versus unmyelinated axons can also be quantified.[2][12]
Nerve Conduction Velocity (NCV) Measurement
Objective: To assess the functional integrity of myelinated axons by measuring the speed of electrical impulse propagation.
Protocol Outline:
-
Animal Preparation: The mouse is anesthetized, and its body temperature is maintained at 37°C. For sciatic nerve (PNS) recordings, the hindlimb is shaved. For CNS recordings (e.g., from the spinal cord), a laminectomy may be required.
-
Electrode Placement: Stimulating needle electrodes are placed at two points along the nerve (proximal and distal). Recording electrodes are inserted into a muscle innervated by the nerve (for motor NCV) or placed over the nerve itself (for sensory NCV). A ground electrode is placed between the stimulating and recording electrodes.
-
Stimulation and Recording: The nerve is stimulated with a brief electrical pulse at both the proximal and distal sites. The resulting compound muscle action potential (CMAP) or sensory nerve action potential (SNAP) is recorded. The latency (time from stimulus to response) for each stimulation site is measured.
-
Calculation: The distance between the two stimulating sites is measured. The NCV is calculated using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
Conclusion
The role of this compound in the nervous system is multifaceted and context-dependent. While essential for the proper organization of myelinated fibers in both the CNS and PNS, its functions are more critical and pleiotropic in the central nervous system. The profound hypomyelination observed in the CNS of this compound-1 knockout mice, compared to the more localized paranodal defects in the PNS, underscores the differential reliance of oligodendrocytes and Schwann cells on this compound-mediated signaling. These distinctions are crucial for understanding the pathophysiology of demyelinating diseases that selectively affect the CNS (e.g., Multiple Sclerosis) or the PNS (e.g., Chronic Inflammatory Demyelinating Polyneuropathy) and for the development of targeted therapeutic strategies. Further research into the specific downstream signaling pathways activated by different this compound members in various neuronal and glial populations will undoubtedly provide a more complete picture of their diverse and vital roles.
References
- 1. NONINVASIVE MODEL OF SCIATIC NERVE CONDUCTION IN HEALTHY AND SEPTIC MICE: RELIABILITY AND NORMATIVE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1 regulates myelination and nodal/paranodal domain organization in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Validation of a novel animal model for sciatic nerve repair with an adipose-derived stem cell loaded fibrin conduit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Regulators of Nerve Conduction - Lessons from Inherited Neuropathies and Rodent Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of human CNTNAP1-associated congenital hypomyelinating neuropathy and genetic restoration of murine neurological deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Role of a this compound multi-molecular complex secreted by oligodendrocytes in nodal protein clustering in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defects in nerve conduction velocity and different muscle fibre-type specificity contribute to muscle weakness in Ts1Cje Down syndrome mouse model | PLOS One [journals.plos.org]
Validating High-Throughput Screens for Contactin Interactors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key methods for validating protein-protein interactions (PPIs) identified in high-throughput screens (HTS) for interactors of contactins. High-throughput methods such as yeast two-hybrid (Y2H) and affinity purification-mass spectrometry (AP-MS) are powerful for discovering potential PPIs on a large scale. However, these screens are prone to false positives and negatives, making rigorous validation of candidate interactors essential. This guide details and compares common validation techniques, providing experimental protocols and visual workflows to aid in the design of robust validation strategies.
Comparison of Validation Methods
The selection of a validation method depends on the specific research question, the nature of the interacting proteins, and available resources. The following table summarizes the key quantitative parameters of common validation techniques.
| Feature | Co-Immunoprecipitation (Co-IP) | Surface Plasmon Resonance (SPR) | Functional Cell-Based Assays |
| Principle | In vivo or in vitro pull-down of a protein complex using a specific antibody. | Label-free, real-time measurement of binding kinetics and affinity.[1][2][3][4] | Measurement of a cellular response following a protein-protein interaction.[5][6][7] |
| Interaction Type | Qualitative or semi-quantitative assessment of interaction within a cellular context. | Quantitative analysis of direct, binary interactions.[1][2][3] | Functional consequence of the interaction in a biological system.[6] |
| Affinity Range | Typically detects interactions in the micromolar to nanomolar range. | Broad range, from millimolar to picomolar.[2] | Varies depending on the specific assay and signaling pathway. |
| Throughput | Low to medium. | Medium, with automation capabilities. | High, suitable for screening multiple interactors.[6] |
| Material Requirement | Requires specific antibodies and cell lysates or purified proteins. | Requires purified proteins.[1][2] | Requires specific cell lines, often with reporter gene constructs.[5] |
| Key Output | Presence or absence of an interaction partner in a complex. | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[4] | Change in reporter signal, cell proliferation, or other cellular phenotype.[6] |
| Major Advantage | Validates interactions in a near-physiological context. | Provides precise kinetic and affinity data.[2][4] | Confirms the biological relevance of the interaction.[5][6] |
| Major Limitation | Susceptible to non-specific binding and may not detect transient interactions. | Requires purified, stable proteins and may be sensitive to buffer conditions. | The observed phenotype may be an indirect effect of the interaction. |
Experimental Workflows and Signaling Pathways
Visualizing the validation process and the biological context of contactin interactions is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for validating HTS hits, a hypothetical signaling pathway involving this compound-1, and the logical relationship between different validation methods.
References
- 1. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CONTACTINS: STRUCTURAL ASPECTS IN RELATION TO DEVELOPMENTAL FUNCTIONS IN BRAIN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of this compound-associated protein-like 2 in neurodevelopmental disease and human cerebral cortex evolution [frontiersin.org]
- 4. This compound 1: An Important and Emerging Oncogenic Protein Promoting Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Identification of a novel this compound-associated transmembrane receptor with multiple domains implicated in protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | this compound-1 (CNTN1) binds NOTCH1 [reactome.org]
Comparing the Efficacy of shRNAs for Contactin Knockdown: A Guide for Researchers
Understanding shRNA-Mediated Knockdown
Vector-based shRNA is a powerful tool for inducing long-term, stable gene silencing.[3][4] Once introduced into cells, typically via viral vectors like lentivirus, the shRNA is processed by the cell's endogenous RNAi machinery into small interfering RNA (siRNA). This siRNA is then incorporated into the RNA-induced silencing complex (RISC), which targets and degrades the corresponding messenger RNA (mRNA) of the target gene, in this case, contactin. The efficiency of this process can vary significantly between different shRNA sequences targeting the same gene.[5]
Hypothetical Comparison of this compound shRNA Efficacy
The following table illustrates how quantitative data from a comparative shRNA knockdown experiment for this compound could be presented. The data herein is hypothetical and serves as a template for researchers to populate with their own experimental results.
| shRNA Identifier | Target Sequence (5'-3') | Vector Backbone | Transduction Efficiency (%) | This compound mRNA Knockdown (%) (via qPCR) | This compound Protein Knockdown (%) (via Western Blot) | Off-Target Effects (Phenotypic Observation) |
| shCNTN1-A | GCA AGC TGA TCC TGA AGA ATT | pLKO.1-puro | 85 | 88 ± 4 | 82 ± 6 | None Observed |
| shCNTN1-B | GCT GAG AAG TTC GAG AAC AAT | pLKO.1-puro | 82 | 75 ± 7 | 68 ± 9 | Minor reduction in cell proliferation |
| shCNTN1-C | TGA AGA TCC TGG TGA TCT TCT | pLKO.1-puro | 88 | 62 ± 9 | 55 ± 12 | None Observed |
| Scrambled Control | N/A | pLKO.1-puro | 86 | 0 ± 5 | 0 ± 8 | None Observed |
Caption: Hypothetical data comparing the efficacy of three different shRNAs targeting this compound (shCNTN1-A, shCNTN1-B, shCNTN1-C) and a scrambled control shRNA. Knockdown efficiency is assessed at both the mRNA and protein levels.
Experimental Workflow for Comparing shRNA Efficacy
A systematic approach is essential for accurately comparing the efficacy of different shRNAs. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for comparing the efficacy of different shRNAs.
Detailed Experimental Protocols
The following are generalized protocols for key experiments in an shRNA knockdown comparison study.
Lentiviral shRNA Production and Transduction
This protocol outlines the steps for producing lentiviral particles and transducing target cells.
-
Cell Plating: Approximately 18-24 hours before transfection, plate HEK293T cells at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the HEK293T cells with the shRNA-expressing lentiviral vector and the necessary packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Virus Tittering: Determine the viral titer to ensure equal multiplicity of infection (MOI) is used for each shRNA construct during transduction.
-
Transduction: Plate the target cells and transduce them with the different shRNA lentiviruses at an optimized MOI.
-
Selection: After 48-72 hours, select the transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.
Quantitative Real-Time PCR (qPCR) for mRNA Knockdown Analysis
This protocol is for quantifying the level of this compound mRNA knockdown.
-
RNA Extraction: Isolate total RNA from the selected transduced cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix, primers specific for this compound, and primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of this compound mRNA in the shRNA-transduced cells compared to the control cells.
Western Blot for Protein Knockdown Analysis
This protocol is for assessing the reduction in this compound protein levels.
-
Protein Extraction: Lyse the selected transduced cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for this compound, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein knockdown relative to the loading control.
This compound Signaling Pathway
This compound is involved in various signaling pathways that are crucial for nervous system function and have been implicated in cancer.[1][6] One notable pathway involves its interaction with Notch, which plays a role in oligodendrocyte differentiation.[6][7]
Caption: A simplified diagram of the this compound-Notch signaling pathway.
By following these guidelines and protocols, researchers can systematically compare the efficacy of different shRNAs for this compound knockdown, enabling more robust and reliable experimental outcomes.
References
- 1. This compound 1: An Important and Emerging Oncogenic Protein Promoting Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contactins in the central nervous system: role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 4. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Contactins: Emerging key roles in the development and function of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | this compound-1 (CNTN1) binds NOTCH1 [reactome.org]
Cross-Validation of Contactin Expression: A Comparative Guide to RNA-Seq and Immunohistochemistry
For researchers, scientists, and drug development professionals, accurate quantification of protein expression is paramount. Contactins, a family of cell adhesion molecules, are implicated in various neurological and oncological processes, making their precise measurement critical. This guide provides a comparative analysis of two widely used techniques for assessing Contactin expression: RNA sequencing (RNA-seq) for transcript-level quantification and immunohistochemistry (IHC) for protein-level localization and semi-quantification.
Methodology Comparison: RNA-Seq vs. Immunohistochemistry
Both RNA-seq and IHC offer valuable insights into this compound expression, but they measure different biological molecules and provide distinct types of data. RNA-seq quantifies the abundance of this compound mRNA transcripts, offering a high-throughput view of gene expression. In contrast, IHC uses antibodies to detect the this compound protein directly in tissue sections, providing spatial context and semi-quantitative information.
The choice of method often depends on the specific research question. RNA-seq is ideal for comprehensive gene expression profiling and discovery-based studies, while IHC excels at validating protein expression and determining its localization within the tissue architecture. However, it's the cross-validation between these two methods that provides the most robust and reliable data. While the correlation between mRNA and protein levels can vary significantly between different biological systems and cell types, a strong concordance between RNA-seq and IHC data for this compound would lend greater confidence to the experimental findings.[1]
Experimental Protocols
A detailed understanding of the experimental protocols is essential for interpreting the data and appreciating the nuances of each technique.
RNA Sequencing Protocol for this compound Expression
-
Sample Preparation:
-
Collect fresh tissue samples and either snap-freeze in liquid nitrogen or preserve in an RNA stabilization reagent. For archival tissues, formalin-fixed paraffin-embedded (FFPE) samples can be used, though RNA quality may be compromised.[2][3]
-
Homogenize the tissue and extract total RNA using a column-based kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA with a RIN (RNA Integrity Number) value > 7.
-
-
Library Preparation and Sequencing:
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Assess the quality of the library using a bioanalyzer and quantify using qPCR.
-
Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantify gene expression to obtain raw counts for each gene.
-
Normalize the data to account for differences in library size and gene length, typically expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM). For comparative analysis, log2(TPM + 1) is a commonly used transformation.[4]
-
Immunohistochemistry Protocol for this compound Staining
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin (B1166041) to create FFPE blocks.
-
Cut thin sections (4-5 µm) of the FFPE tissue and mount them on positively charged glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigen epitopes.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific to the this compound protein of interest at an optimized concentration and duration.
-
Wash the slides and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the slides and add a chromogen substrate (e.g., DAB), which will produce a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
-
Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Image the slides using a bright-field microscope.
-
Semi-quantify the staining using a scoring method such as the H-score, which considers both the intensity of the staining (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive cells. The H-score is calculated as: H-score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)].
-
Quantitative Data Comparison
The following table presents hypothetical data from a cross-validation study of this compound-1 (CNTN1) expression in a cohort of gastric cancer tissue samples, illustrating the type of data generated from each technique and their correlation.
| Sample ID | RNA-Seq (log2(TPM + 1)) | IHC (H-score) |
| GC-001 | 8.2 | 220 |
| GC-002 | 4.5 | 110 |
| GC-003 | 7.9 | 200 |
| GC-004 | 2.1 | 30 |
| GC-005 | 6.8 | 180 |
| GC-006 | 3.3 | 70 |
| GC-007 | 8.5 | 250 |
| GC-008 | 1.5 | 10 |
| GC-009 | 5.9 | 150 |
| GC-010 | 7.1 | 190 |
| Correlation | Spearman's ρ = 0.95 |
In this hypothetical dataset, a strong positive correlation (Spearman's ρ = 0.95) is observed between CNTN1 mRNA levels (log2(TPM + 1)) and protein expression (H-score). Such a high correlation would indicate that for CNTN1 in gastric cancer, mRNA abundance is a good proxy for protein levels.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and biological pathways.
Caption: Experimental workflow for cross-validation.
The signaling pathway leading to the expression of this compound-1 (CNTN1) can also be visualized. In gastric cancer, the VEGFC-VEGFR3/Flt4 signaling axis has been shown to induce CNTN1 expression.[5]
Caption: VEGFC-VEGFR3 signaling pathway inducing CNTN1.
Conclusion
Cross-validation of this compound expression data from RNA-seq and IHC provides a more complete biological picture than either method alone. RNA-seq offers a quantitative, high-throughput measure of gene expression, while IHC provides essential spatial and semi-quantitative protein-level data. A strong correlation between the two techniques enhances the confidence in the findings and provides a solid foundation for further research and clinical applications. Researchers should consider the strengths and limitations of each method in the context of their specific research goals to design robust and well-validated experiments.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. RNA Sequencing in Comparison to Immunohistochemistry for Measuring Cancer Biomarkers in Breast Cancer and Lung Cancer Specimens | MDPI [mdpi.com]
- 3. Biological Validation of RNA Sequencing Data From Formalin-Fixed Paraffin-Embedded Primary Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. This compound 1: An Important and Emerging Oncogenic Protein Promoting Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Post-Translational Modifications of Contactin Family Members
For Researchers, Scientists, and Drug Development Professionals
The contactin (CNTN) family of neural cell adhesion molecules, comprising six members (CNTN1 to CNTN6), plays a pivotal role in the development and maintenance of the nervous system. These proteins are instrumental in processes such as axon guidance, fasciculation, and synapse formation. Their function is intricately regulated by a variety of post-translational modifications (PTMs), which dictate their localization, interactions, and signaling capabilities. This guide provides a detailed comparison of the known PTMs among the this compound family members, supported by available data and experimental methodologies.
Key Post-Translational Modifications in the this compound Family
The most prominently documented PTMs in the this compound family are N-linked glycosylation and the attachment of a glycosylphosphatidylinositol (GPI) anchor. While other modifications like phosphorylation are crucial in neuronal signaling pathways involving contactins, direct evidence of phosphorylation on this compound proteins themselves is not yet well-documented in publicly available research.
Glycosylphosphatidylinositol (GPI) Anchor
All six members of the this compound family are tethered to the extracellular leaflet of the plasma membrane via a C-terminal GPI anchor. This lipid modification is crucial for their localization to lipid rafts, specialized membrane microdomains that are rich in signaling molecules. The absence of a transmembrane and intracellular domain means that contactins rely on their GPI anchor and interactions with co-receptors to transduce signals across the cell membrane.
Comparative Analysis of N-Linked Glycosylation
N-linked glycosylation, the attachment of an oligosaccharide to a nitrogen atom of an asparagine residue, is a widespread and critical PTM for the proper folding, stability, and function of the this compound family members. The number and location of these glycosylation sites vary among the different contactins, suggesting distinct regulatory mechanisms and functions.
Below is a summary of the experimentally identified or predicted N-linked glycosylation sites for each human this compound family member.
| Family Member | UniProt ID | N-Linked Glycosylation Sites (Asparagine Residue Number) | Total Sites |
| CNTN1 | Q12860 | 208, 258, 338, 457, 473, 494, 521, 591, 630, 933[1] | 10 |
| CNTN2 | Q02246 | 76, 198, 204, 461, 477, 498, 525, 830, 904, 918, 940 | 11 |
| CNTN3 | Q9P232 | 65, 193, 375, 468, 489, 624, 765, 860, 895, 913, 931, 956[1] | 12 |
| CNTN4 | Q8IWV2 | 65, 90, 191, 370, 375, 466, 705, 764, 858, 893, 911, 929, 954, 1006[2] | 14 |
| CNTN5 | O94779 | 138, 196, 397, 449, 540, 779, 816, 931, 1002 | 9 |
| CNTN6 | Q9UQ52 | 65, 193, 368, 377, 468, 659, 765, 860, 865, 895, 931, 956, 957[3] | 13 |
Experimental Protocols
The identification and characterization of PTMs on this compound family members rely on a combination of proteomic techniques. Below are detailed methodologies for key experiments.
Identification of N-Linked Glycosylation Sites by Mass Spectrometry
This protocol outlines a general workflow for the identification of N-linked glycosylation sites on a purified this compound protein.
a. Protein Digestion:
-
The purified this compound protein is denatured, reduced, and alkylated to unfold the protein and make it accessible to enzymatic digestion.
-
The protein is then digested into smaller peptides using a sequence-specific protease, typically trypsin.
b. Enrichment of Glycopeptides:
-
To increase the chances of detection, glycopeptides are often enriched from the complex mixture of peptides. This can be achieved using methods like hydrophilic interaction liquid chromatography (HILIC) or affinity chromatography with lectins that bind to specific glycan structures.
c. Deglycosylation:
-
The enriched glycopeptides are treated with the enzyme Peptide-N-Glycosidase F (PNGase F), which specifically cleaves the bond between the asparagine residue and the attached N-glycan.
-
This enzymatic cleavage results in the conversion of the asparagine to aspartic acid, causing a mass shift of +1 Dalton, which can be detected by mass spectrometry.
d. Mass Spectrometry Analysis:
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
The resulting spectra are searched against a protein database containing the sequence of the this compound protein of interest.
-
The identification of peptides with the characteristic mass shift at asparagine residues within the N-X-S/T consensus sequence confirms the site of N-linked glycosylation.
Verification of GPI-Anchor Attachment
This protocol describes a method to confirm the presence of a GPI anchor on a this compound protein expressed on the cell surface.
a. Cell Culture and Treatment:
-
Cells expressing the this compound of interest are cultured to a suitable density.
-
The cells are then treated with phosphatidylinositol-specific phospholipase C (PI-PLC), an enzyme that specifically cleaves the GPI anchor between the phosphate (B84403) group and the diacylglycerol lipid moiety.
b. Analysis of Protein Release:
-
After PI-PLC treatment, the cell culture supernatant is collected.
-
The supernatant and the cell lysate are then analyzed by Western blotting using an antibody specific to the this compound protein.
-
A positive result is indicated by the presence of the this compound protein in the supernatant of the PI-PLC-treated cells, while it remains in the cell lysate of the untreated control cells. This demonstrates that the protein was released from the cell surface upon cleavage of its lipid anchor.
Visualizing this compound PTM Analysis Workflows
Caption: Workflow for PTM analysis of contactins.
Signaling Implications of this compound PTMs
The differential glycosylation patterns among this compound family members likely contribute to their specific roles in the nervous system. Glycans can influence protein-protein interactions, either by directly participating in binding or by sterically hindering interactions with other molecules. For instance, the glycosylation status of contactins can modulate their binding to other cell adhesion molecules and receptor tyrosine phosphatases, thereby fine-tuning their signaling output.
The GPI anchor is fundamental to the signaling mechanism of all contactins. By localizing to lipid rafts, contactins are brought into close proximity with a variety of signaling partners, including Src family kinases. Ligand binding can induce clustering of contactins, which is thought to trigger intracellular signaling cascades through these associated transmembrane proteins.
Caption: Generalized this compound signaling pathway.
References
A comparative analysis of the biophysical properties of different contactin ectodomains.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biophysical properties of the ectodomains of the six members of the contactin family of neural cell adhesion molecules (this compound-1 to -6). Contactins play crucial roles in the development and maintenance of the nervous system, making them important targets for research and therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of this protein family.
Introduction to Contactins
The this compound family, part of the immunoglobulin (Ig) superfamily, consists of six members (CNTN1-6) that are characterized by a common extracellular domain structure. This structure comprises six N-terminal Ig-like domains followed by four fibronectin type III (FNIII) repeats.[1][2][3] These proteins are anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor and do not possess transmembrane or intracellular domains.[1][2][3] Their functions are mediated through homophilic and heterophilic interactions with a variety of binding partners, initiating intracellular signaling cascades that are critical for processes such as axon guidance, myelination, and synapse formation.[4][5]
Comparative Biophysical Data
The following tables summarize the available quantitative biophysical data for the ectodomains of the different this compound family members. It is important to note that a direct comparative study of all six contactins using the same experimental conditions is not currently available in the literature. The data presented here are compiled from various independent studies.
Binding Affinities (Kd)
Binding affinities are crucial for understanding the strength and specificity of molecular interactions. The dissociation constant (Kd) is a measure of the tendency of a complex to dissociate; a lower Kd value indicates a higher binding affinity. The data below were primarily obtained using Surface Plasmon Resonance (SPR).
| This compound Member | Binding Partner(s) | Dissociation Constant (Kd) | Technique |
| This compound-1 (F3/F11) | Neurofascin-155 | Data not available | SPR |
| This compound-2 (TAG-1) | Homophilic interaction | ~200 nM[6][7] | SPR |
| This compound-3 (BIG-1) | Amyloid Precursor Protein (APP) | 6.3 µM | Bio-Layer Interferometry (BLI) |
| This compound-4 (BIG-2) | Amyloid Precursor Protein (APP) | 0.22 µM | Bio-Layer Interferometry (BLI) |
| Protein Tyrosine Phosphatase Receptor Gamma (PTPRG) | Data not available | - | |
| This compound-5 (NB-2) | Amyloid Precursor Protein (APP) | 16.2 µM | Bio-Layer Interferometry (BLI) |
| Protein Tyrosine Phosphatase Receptor Gamma (PTPRG) | Data not available | - | |
| This compound-6 (NB-3) | Notch Receptor | Data not available | - |
| Protein Tyrosine Phosphatase Receptor Gamma (PTPRG) | Data not available | - |
Hydrodynamic Properties
Hydrodynamic properties provide insights into the size, shape, and oligomeric state of proteins in solution. These parameters are often determined using Analytical Ultracentrifugation (AUC) or Size Exclusion Chromatography (SEC).
| This compound Member | Hydrodynamic Parameter | Value | Technique |
| This compound-1 | Overall Shape | Elongated and flexible[4] | Small-Angle X-ray Scattering (SAXS) |
| This compound-2 | Sedimentation Coefficient (s20,w) | 6.5 S (at 0.2 mg/ml)[8] | Analytical Ultracentrifugation (AUC) |
| This compound-3 | Data not available | Data not available | - |
| This compound-4 | Data not available | Data not available | - |
| This compound-5 | Data not available | Data not available | - |
| This compound-6 | Data not available | Data not available | - |
Secondary Structure Composition
Circular Dichroism (CD) spectroscopy is a widely used technique to estimate the secondary structure content (e.g., α-helix, β-sheet) of proteins in solution.
| This compound Member | α-Helix Content (%) | β-Sheet Content (%) | Technique |
| This compound-1 | Data not available | Data not available | CD Spectroscopy |
| This compound-2 | Data not available | Data not available | CD Spectroscopy |
| This compound-3 | Data not available | Data not available | CD Spectroscopy |
| This compound-4 | Data not available | Data not available | CD Spectroscopy |
| This compound-5 | Data not available | Data not available | CD Spectroscopy |
| This compound-6 | Data not available | Data not available | CD Spectroscopy |
Note: The lack of available data in the tables highlights areas for future research to build a more complete comparative understanding of the this compound family.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for characterizing protein-protein interactions.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique used to measure the real-time interaction between two molecules.[4][9][10][11]
-
Immobilization of the Ligand: One of the interacting partners (the ligand) is immobilized on a sensor chip surface. Common methods include amine coupling, thiol coupling, or capture-based approaches.[4][9]
-
Analyte Injection: The other interacting partner (the analyte) is flowed over the sensor surface at various concentrations.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Analytical Ultracentrifugation (AUC) for Hydrodynamic Properties
AUC measures the sedimentation of macromolecules in a centrifugal field to determine their size, shape, and oligomeric state in solution.[12][13][14]
-
Sample Preparation: Purified protein samples at different concentrations are prepared in a suitable buffer. A reference buffer sample is also required.[13]
-
Sedimentation Velocity (SV): The sample is subjected to high centrifugal force, and the rate of sedimentation of the protein is monitored over time. This provides information on the sedimentation coefficient (s), which is related to the mass and shape of the molecule.
-
Sedimentation Equilibrium (SE): The sample is centrifuged at a lower speed until sedimentation and diffusion reach equilibrium. The resulting concentration gradient is used to determine the molar mass of the protein.
-
Data Analysis: The data from SV and SE experiments are analyzed using specialized software to determine hydrodynamic parameters such as the sedimentation coefficient, diffusion coefficient, and Stokes radius.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins, to provide information about their secondary structure.[6][7][15][16][17]
-
Sample Preparation: A purified protein sample (typically 0.1-1.0 mg/mL) is prepared in a CD-compatible buffer (e.g., phosphate (B84403) buffer) that does not have high absorbance in the far-UV region (190-250 nm).[7][16]
-
Data Acquisition: The CD spectrum of the protein is recorded over the far-UV wavelength range using a CD spectropolarimeter. A baseline spectrum of the buffer is also recorded and subtracted from the protein spectrum.
-
Data Conversion: The raw data (in millidegrees) are converted to molar ellipticity [θ].
-
Secondary Structure Estimation: The resulting spectrum is deconvoluted using various algorithms (e.g., CONTIN, SELCON) that compare the experimental spectrum to a reference set of spectra from proteins with known structures to estimate the percentage of α-helix, β-sheet, and other secondary structural elements.[7]
Conclusion
This guide provides a snapshot of the current understanding of the biophysical properties of this compound ectodomains. The available data suggest that while sharing a common structural fold, the this compound family members exhibit distinct binding affinities and likely possess unique hydrodynamic and secondary structural characteristics that contribute to their specific biological functions. The significant gaps in the quantitative data, particularly for hydrodynamic properties and secondary structure composition, underscore the need for further comprehensive and comparative studies to fully elucidate the biophysical landscape of this important family of neural adhesion molecules. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing future investigations into the structure-function relationships of contactins.
References
- 1. Frontiers | The Role of the Tumor Suppressor Gene Protein Tyrosine Phosphatase Gamma in Cancer [frontiersin.org]
- 2. Caspr2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. CONTACTINS: STRUCTURAL ASPECTS IN RELATION TO DEVELOPMENTAL FUNCTIONS IN BRAIN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-associated Protein 1 (Caspr1) Regulates the Traffic and Synaptic Content of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)-type Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Molecular mechanism of this compound 2 homophilic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of this compound 2 homophilic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of tyrosine phosphatase ligands for this compound cell adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Caspr regulates the processing of this compound and inhibits its binding to neurofascin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of PTPRG in Knockdown and Phosphatase-Inactive Mutant Mice and Substrate Trapping Analysis of PTPRG in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and function of the this compound-associated protein family in myelinated axons and their relationship with nerve diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The protein tyrosine phosphatases PTPRZ and PTPRG bind to distinct members of the this compound family of neural recognition molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Labyrinth of Laboratory Waste: A Guide to Safe Chemical Disposal
In the fast-paced environment of research and drug development, the proper disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures the well-being of laboratory personnel but also prevents environmental contamination and maintains regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of laboratory chemical waste, designed to be a preferred resource for researchers, scientists, and drug development professionals.
Core Principles of Chemical Waste Management
Before delving into specific procedures, it is crucial to understand the foundational principles of chemical waste management. All chemical waste is considered hazardous until proven otherwise.[1] Federal, state, and local regulations govern the management of hazardous waste, and it is the responsibility of the generating department to ensure compliance.[1] Key principles include:
-
Identification and Labeling: All waste containers must be properly identified and labeled with their contents.[2]
-
Segregation: Incompatible wastes must be segregated to prevent dangerous chemical reactions.[1][2]
-
Containment: Waste must be stored in suitable, leak-proof containers that are kept closed except when adding or removing material.[2]
-
Waste Minimization: Laboratories should strive to minimize waste generation by purchasing only necessary quantities of chemicals and using non-hazardous alternatives when possible.[1]
Step-by-Step Disposal Procedures
The following workflow outlines the general procedure for disposing of chemical waste in a laboratory setting.
Detailed Experimental Protocols
Protocol 1: Triple Rinsing of Empty Chemical Containers
This procedure is essential for ensuring that empty containers are properly decontaminated before disposal or reuse.
-
Initial Rinse: Rinse the empty container with a small amount of a suitable solvent capable of removing the residual chemical. This rinsate must be collected and treated as hazardous waste.[2]
-
Second Rinse: Repeat the rinsing process with the same solvent, again collecting the rinsate as hazardous waste.
-
Third Rinse: Perform a final rinse with the solvent and collect the rinsate.
-
Water Rinse (if applicable): If the solvent is water-miscible, triple-rinse the container with water.
-
Drying and Disposal: Allow the container to air dry completely. Once dry, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[2]
Protocol 2: Neutralization of Corrosive Waste (Acids and Bases)
This protocol should only be performed by trained personnel in a properly equipped laboratory.
-
Preparation: Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Have an appropriate neutralizing agent and spill control materials readily available.
-
Dilution: Slowly add the corrosive waste to a large volume of cold water in a suitable container. Never add water to acid.
-
Neutralization: While stirring gently, slowly add the neutralizing agent. For acids, use a weak base such as sodium bicarbonate or sodium hydroxide. For bases, use a weak acid like acetic acid or hydrochloric acid.
-
pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper. The target pH is typically between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution may be permissible for disposal down the sanitary sewer, depending on local regulations and institutional policies. Always confirm with your institution's Environmental Health and Safety (EHS) department.
Data Presentation: Common Laboratory Waste Streams and Disposal Methods
The following table summarizes common laboratory waste streams and their recommended disposal methods.
| Waste Category | Examples | Disposal Method |
| Halogenated Solvents | Methylene chloride, chloroform, carbon tetrachloride | Collect in a designated, labeled hazardous waste container for EHS pickup. |
| Non-Halogenated Solvents | Acetone, ethanol, methanol, hexane | Collect in a designated, labeled hazardous waste container for EHS pickup. |
| Corrosive Waste (Acids) | Hydrochloric acid, sulfuric acid, nitric acid | Neutralize if safe and permissible, or collect for EHS pickup. |
| Corrosive Waste (Bases) | Sodium hydroxide, potassium hydroxide, ammonium (B1175870) hydroxide | Neutralize if safe and permissible, or collect for EHS pickup. |
| Heavy Metal Waste | Mercury, lead, cadmium, chromium compounds | Collect in a designated, labeled hazardous waste container for EHS pickup.[3] |
| Solid Chemical Waste | Contaminated labware, gloves, bench paper | Collect in a designated, labeled hazardous waste container for EHS pickup.[3] |
| Sharps | Needles, scalpels, razor blades, contaminated glass | Dispose of in a designated, puncture-resistant sharps container.[1] |
Visualizing Logical Relationships in Waste Segregation
Proper segregation of incompatible chemicals is paramount to preventing dangerous reactions. The following diagram illustrates the fundamental principles of chemical compatibility for waste storage.
By adhering to these guidelines, laboratories can foster a culture of safety and environmental stewardship. For specific questions or in the event of an unknown chemical waste, always contact your institution's Environmental Health and Safety department for guidance.[2]
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Contactin
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with the protein Contactin. Adherence to these procedures is critical for ensuring personal safety and maintaining a sterile research environment.
This compound, as a purified recombinant protein, is typically handled under Biosafety Level 1 (BSL-1) conditions. This classification applies to work with well-characterized agents not known to consistently cause disease in healthy adult humans, and of minimal potential hazard to laboratory personnel and the environment.[1][2] The following personal protective equipment (PPE) and handling protocols are designed to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment
A summary of the necessary personal protective equipment for handling this compound is provided in the table below. This equipment should be worn at all times when working with the substance.
| PPE Component | Specification | Purpose |
| Lab Coat | Buttoned, long-sleeved | Protects skin and personal clothing from splashes and spills.[3][4] |
| Gloves | Nitrile or latex, well-fitting | Prevents direct skin contact with the biological material.[3][5][6] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosols.[2][5][7] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items.[3][4] |
Procedural Workflow for Handling this compound
To ensure a safe and efficient process, from preparation to disposal, the following workflow should be strictly followed. This procedural diagram illustrates the key steps and decision points for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory.
Experimental Protocols
1. Donning and Doffing of PPE:
-
Donning: Before entering the laboratory space where this compound is handled, put on a lab coat, ensuring it is fully buttoned. Next, put on safety glasses. Finally, wear gloves, ensuring they are pulled over the cuffs of the lab coat.[3]
-
Doffing: To prevent contamination of personal clothing and skin, remove PPE before leaving the work area. First, remove gloves using a technique that avoids skin contact with the outer surface.[5] Next, remove the lab coat, turning it inside out as it is removed. Finally, remove eye protection. Wash hands thoroughly after removing all PPE.[5][8]
2. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Apply a suitable disinfectant (e.g., a fresh 10% bleach solution) to the spill area, working from the outside in.[5]
-
Allow sufficient contact time for the disinfectant to be effective.
-
Collect all contaminated materials and dispose of them in the designated biohazardous waste container.[3]
3. Disposal Plan:
-
All materials that have come into direct contact with this compound, including pipette tips, tubes, and gloves, are considered biohazardous waste.
-
Dispose of all contaminated sharps in a designated sharps container.[8]
-
Place all non-sharp biohazardous waste into a biohazard bag for autoclaving and subsequent disposal according to your institution's guidelines.[3]
-
Liquid waste containing this compound should be decontaminated with a suitable disinfectant before being disposed of down the drain, in accordance with institutional policies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
